molecular formula C5H10O B050213 (R)-1-Cyclopropylethanol CAS No. 6516-09-2

(R)-1-Cyclopropylethanol

Cat. No.: B050213
CAS No.: 6516-09-2
M. Wt: 86.13 g/mol
InChI Key: DKKVKJZXOBFLRY-SCSAIBSYSA-N
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Description

(R)-1-Cyclopropylethanol is a valuable chiral building block and intermediate of significant interest in medicinal chemistry and asymmetric synthesis. Its structure, featuring a cyclopropyl group adjacent to a chiral ethanol moiety, imparts unique steric and electronic properties, making it a privileged scaffold for constructing more complex, biologically active molecules. This enantiomerically pure compound is extensively utilized in the research and development of pharmaceuticals, particularly as a key chiral precursor for active pharmaceutical ingredients (APIs), protease inhibitors, and other therapeutic agents where the stereochemistry is critical for biological activity and metabolic stability. The cyclopropyl group is often employed to constrain molecular conformation, modulate lipophilicity, and improve a compound's pharmacokinetic profile. As a chiral alcohol, it readily undergoes functional group transformations, serving as a versatile handle for the synthesis of esters, ethers, and amines, or participating in carbon-carbon bond-forming reactions. Our high-purity this compound is rigorously characterized to ensure identity and enantiomeric excess, providing researchers with a reliable and consistent reagent to accelerate their discovery programs in drug development and fine chemical synthesis.

Properties

IUPAC Name

(1R)-1-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKVKJZXOBFLRY-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426452
Record name (1R)-1-cyclopropylethanol
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6516-09-2
Record name (1R)-1-cyclopropylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-cyclopropylethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of a Strained Chiral Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis and Discovery of (R)-1-Cyclopropylethanol

In the landscape of modern medicinal chemistry, the pursuit of molecular complexity and optimized pharmacological profiles is paramount. Chiral building blocks are the foundational elements in this endeavor, enabling the construction of enantiomerically pure active pharmaceutical ingredients (APIs). Among these, this compound stands out as a particularly valuable synthon. Its structure, featuring a chiral secondary alcohol adjacent to a strained cyclopropyl ring, offers a unique combination of stereochemical definition and advantageous physicochemical properties.[1][2]

The cyclopropyl moiety is not merely a structural curiosity; it is a strategic tool in drug design.[3][4] Its inherent ring strain and unique electronic character can confer enhanced metabolic stability by acting as a "metabolic shield" for adjacent functional groups, improve binding affinity to biological targets through conformational restriction, and modulate properties like lipophilicity.[3] Consequently, the ability to synthesize this compound with high enantiopurity is a critical enabling technology for drug discovery programs, particularly in the development of corticotropin-releasing factor 1 (CRF-1) receptor antagonists and other complex molecular architectures.[5]

This guide provides a comprehensive overview of the predominant strategies for the stereoselective synthesis of this compound, details the rigorous analytical methodologies required for its characterization, and explores its application as a key intermediate in pharmaceutical research.

Section 1: Stereoselective Synthesis Strategies

The primary challenge in producing this compound lies in controlling the stereochemistry at the carbinol center. Several strategies have proven effective, ranging from biocatalytic transformations to classical chemical methods. The choice of method is often a balance between scalability, cost, achievable enantiomeric excess (ee), and available resources.

Asymmetric Reduction of Cyclopropyl Methyl Ketone: The Workhorse Method

The most direct and widely employed route to this compound is the asymmetric reduction of the prochiral precursor, cyclopropyl methyl ketone. This transformation can be achieved with exceptional selectivity using both biocatalytic and chemo-catalytic approaches.

1.1.1 Biocatalytic Reduction: Precision and Sustainability

Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer unparalleled stereoselectivity under mild, environmentally benign conditions.[6][7] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its reduced form (NADH), to deliver a hydride to one specific face of the ketone, yielding the desired (R)-alcohol with typically >99% ee.[8]

The core principle involves identifying a KRED that exhibits high activity and (R)-selectivity for cyclopropyl methyl ketone. A critical component of a successful biocatalytic process is an efficient system for regenerating the expensive cofactor. This is commonly achieved by using a secondary "sacrificial" substrate and a coupled dehydrogenase enzyme, or by employing whole-cell systems that regenerate cofactors internally.[6][7]

Biocatalytic_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Biotransformation cluster_workup Downstream Processing cluster_analysis Quality Control Buffer Phosphate Buffer (pH 7.0) Bioreactor Incubate at 30°C with Agitation Buffer->Bioreactor Ketone Cyclopropyl Methyl Ketone Ketone->Bioreactor KRED Ketoreductase (KRED) KRED->Bioreactor Cofactor NADP+ (catalytic) Cofactor->Bioreactor Regen Cofactor Regeneration System (e.g., Isopropanol/ADH) Regen->Bioreactor Quench Quench Reaction (e.g., add MTBE) Bioreactor->Quench Monitor by GC/TLC Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purity GC/NMR for Purity Concentrate->Purity EE Chiral HPLC/GC for ee Concentrate->EE Product This compound Purity->Product EE->Product

Caption: General workflow for the biocatalytic reduction of cyclopropyl methyl ketone.

Experimental Protocol: Biocatalytic Reduction

  • Preparation: To a temperature-controlled vessel, add 100 mL of potassium phosphate buffer (100 mM, pH 7.0).

  • Reagent Addition: Add NADP+ (20 mg), a suitable ketoreductase (e.g., KRED-P1-B02, 50 mg), and the cofactor regeneration system components (e.g., glucose dehydrogenase 20 mg and D-glucose 5 g).

  • Substrate Feed: Begin gentle agitation and add cyclopropyl methyl ketone (1.0 g, 11.9 mmol).

  • Reaction: Maintain the temperature at 30°C and monitor the reaction progress by taking aliquots and analyzing via GC or TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, saturate the aqueous phase with NaCl and extract with an organic solvent like methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: Determine the chemical purity by ¹H NMR and the enantiomeric excess by chiral HPLC or GC analysis.

Causality Insight: The choice of a whole-cell or isolated enzyme system depends on the desired purity and process complexity. Isolated enzymes offer cleaner reaction profiles and higher volumetric productivity, but require the addition of an external cofactor regeneration system.[7] Whole-cell systems are often more cost-effective as they regenerate cofactors internally, but may lead to more side products.[6]

Chiral Resolution of Racemic 1-Cyclopropylethanol

A classical approach to obtaining a single enantiomer is through chiral resolution, which involves separating a racemic mixture.[9] This method relies on the reaction of the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[10] These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[9][11]

Chiral_Resolution_Logic Racemate Racemic (R/S)-1-Cyclopropylethanol Mix Formation of Diastereomeric Salts ((R)-Alcohol-(R,R)-DBTA) ((S)-Alcohol-(R,R)-DBTA) Racemate->Mix Agent Chiral Resolving Agent (e.g., (R,R)-DBTA) Agent->Mix Separate Fractional Crystallization (Exploits Solubility Difference) Mix->Separate Solid Less Soluble Diastereomer (e.g., (R)-Alcohol Salt) Separate->Solid Solid Phase Liquid More Soluble Diastereomer (e.g., (S)-Alcohol Salt) Separate->Liquid Mother Liquor Liberate_R Liberate Alcohol (Base Treatment) Solid->Liberate_R Liberate_S Liberate Alcohol (Base Treatment) Liquid->Liberate_S Product_R This compound Liberate_R->Product_R Product_S (S)-1-Cyclopropylethanol Liberate_S->Product_S

Caption: Logical flow of the chiral resolution process.

Common resolving agents for alcohols include chiral acids like dibenzoyl-L-tartaric acid (DBTA) or mandelic acid, which form diastereomeric esters or salts.[10]

Trustworthiness Insight: The main drawback of this method is its theoretical maximum yield of 50% for the desired enantiomer, making it inherently less atom-economical than asymmetric synthesis.[9] However, it can be a robust and scalable method if a suitable resolving agent and crystallization conditions are identified.

Comparison of Synthetic Strategies
StrategyTypical Enantiomeric Excess (ee)Theoretical Max. YieldKey AdvantagesKey Disadvantages
Biocatalytic Reduction >99%100%Exceptional selectivity, mild conditions, environmentally friendly.[6][8]Requires screening to find a suitable enzyme; potential for biological incompatibilities.
Chiral Resolution Up to >99% (after crystallization)50%Utilizes well-established chemical principles; can be highly effective.[10]Poor atom economy; requires screening of resolving agents and solvents.[9]
Asymmetric Grignard Addition 54-96% (general)100%Direct C-C bond formation; modular approach.[12][13]Often requires cryogenic temperatures; catalyst development can be complex.

Section 2: Analytical and Purification Methodologies

The synthesis of an enantiopure compound is incomplete without rigorous analytical validation. For this compound, this involves confirming the chemical identity and quantifying the enantiomeric purity.

Determination of Enantiomeric Excess (ee)

The accurate measurement of enantiomeric excess is critical.[14] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the predominant techniques.[15][16]

Chiral HPLC Method Development:

The direct separation of enantiomers is achieved because the chiral stationary phase interacts differently with each enantiomer, leading to different retention times.[17][18]

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are highly versatile and effective for separating chiral alcohols.[17][19]

  • Mobile Phase Screening: A typical starting point for normal-phase chromatography is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio is adjusted to optimize resolution and retention time.[17]

  • Optimization: Flow rate and temperature can be fine-tuned. Lower flow rates and temperatures often improve resolution but increase analysis time.[20]

Protocol: Chiral HPLC Analysis

  • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Expected Elution: The two enantiomers will appear as distinct peaks, allowing for direct integration and calculation of the enantiomeric excess.

Structural Confirmation

Standard spectroscopic techniques are used to confirm the molecular structure and purity of the synthesized alcohol.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive information about the molecular framework, confirming the presence of the cyclopropyl, methyl, and carbinol protons and carbons with characteristic chemical shifts.[21][22][23]

  • Mass Spectrometry (MS): Confirms the molecular weight (86.13 g/mol ) of the compound.[21]

Analytical TechniquePurposeKey Information Obtained
Chiral HPLC/GC Quantify Enantiomeric PurityEnantiomeric Excess (ee %), Resolution (Rs)
¹H NMR Structural ConfirmationProton environment, chemical shifts, coupling constants.[22]
¹³C NMR Structural ConfirmationNumber and type of carbon atoms.[21]
GC-MS Purity & MW ConfirmationMolecular Ion Peak (M+), fragmentation pattern.

Section 3: Applications in Drug Discovery

This compound is more than an academic curiosity; it is a validated building block in the synthesis of complex pharmaceutical agents.[1] Its incorporation is often a deliberate design choice aimed at optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

A notable application is in the development of antagonists for the Corticotropin-Releasing Factor 1 (CRF-1) receptor, which are investigated for the treatment of stress-related disorders like anxiety and depression. For instance, the discovery of potent, orally bioavailable CRF-1 antagonists has utilized the (S)-1-cyclopropylethoxy moiety, derived from this compound, to minimize the formation of reactive metabolites and improve the overall drug-like properties of the lead compounds.[5] The cyclopropyl group in this context helps to block oxidative metabolism at the adjacent position, enhancing the molecule's stability and oral bioavailability.[3]

Conclusion

This compound is a high-value chiral building block whose strategic importance in drug discovery is well-established. While multiple synthetic routes exist, asymmetric biocatalytic reduction of cyclopropyl methyl ketone has emerged as a premier method, offering superior enantioselectivity and aligning with the principles of green chemistry. The classical method of chiral resolution remains a viable, albeit less efficient, alternative. Rigorous analytical control, primarily through chiral chromatography and NMR spectroscopy, is indispensable for validating the quality of the final product. As medicinal chemists continue to leverage the unique benefits of the cyclopropyl group to overcome challenges in drug design, the demand for efficient and scalable syntheses of this compound will undoubtedly continue to grow.

References

  • A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols. Benchchem.
  • 1-Cyclopropylethanol | C5H10O | CID 79104. PubChem, National Institutes of Health.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR spectrum. ChemicalBook.
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, Royal Society of Chemistry.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Chiral methods. ScienceDirect.
  • A simple reversed-phase high-performance liquid chromatography method for the simultaneous determination of chiral imp. ResearchGate.
  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis.
  • Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II. Applied Microbiology and Biotechnology.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
  • Chiral HPLC Separations. Phenomenex.
  • Chiral resolution. Wikipedia.
  • Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. ResearchGate.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules.
  • 1-Cyclopropylethanol. CymitQuimica.
  • Biocatalytic Reduction Reactions from a Chemist's Perspective. Chembiochem.
  • Chiral Resolution Screening. Onyx Scientific.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Concept of Chiral HPLC. YouTube.
  • Edible catalysts for clean chemical reactions: Bioreduction of aromatic ketones and biooxidation of secondary alcohols using plants. ResearchGate.
  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate.
  • Chiral Resolution. YouTube.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.
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Foreword: The Significance of Chiral Cyclopropyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Spectral Properties of (R)-1-Cyclopropylethanol

This compound is a chiral secondary alcohol featuring a sterically demanding and electronically unique cyclopropyl group. This structural motif is of significant interest in medicinal chemistry and materials science. The rigid cyclopropane ring imparts specific conformational constraints that can enhance binding affinity to biological targets and influence the electronic properties of a molecule. As a chiral building block, this compound provides a key starting point for the stereocontrolled synthesis of more complex molecules, making a thorough understanding of its physical and spectral characteristics essential for researchers in drug development and organic synthesis. This guide offers a comprehensive overview of its properties, analytical characterization, synthesis, and safe handling protocols.

Compound Identification and Core Properties

A summary of the key identifiers and fundamental properties for 1-Cyclopropylethanol is provided below. It is crucial to note that while much of the publicly available data pertains to the racemic mixture, this guide will focus on the properties of the (R)-enantiomer where specific data is available.

Table 1: Key Identifiers for 1-Cyclopropylethanol

IdentifierValueSource(s)
IUPAC Name (1R)-1-Cyclopropylethan-1-olPubChem[1]
Synonyms (R)-alpha-Methylcyclopropanemethanol, (R)-Cyclopropyl methyl carbinolChemicalBook[2]
CAS Number 6516-09-2 (for R-enantiomer); 765-42-4 (for racemate)Guidechem[3], PubChem[1]
Molecular Formula C₅H₁₀OPubChem[1]
Molecular Weight 86.13 g/mol Sigma-Aldrich[4], PubChem[1]
InChI Key DKKVKJZXOBFLRY-GFCCVEGCSA-N (for R-enantiomer)PubChem[1]
Appearance Colorless liquidCymitQuimica[5]

Physical and Chiroptical Properties

The physical state and behavior of this compound are dictated by the interplay between the polar hydroxyl group, which allows for hydrogen bonding, and the nonpolar hydrocarbon structure.

Causality Behind Physical Properties

The boiling point is elevated relative to alkanes of similar molecular weight due to hydrogen bonding facilitated by the hydroxyl group. The cyclopropane ring, with its inherent ring strain and unique sp²-like character of its C-C bonds, influences the molecule's density and refractive index.

Table 2: Physical and Chiroptical Properties of 1-Cyclopropylethanol

PropertyValueSource(s)
Boiling Point 120-123.5 °C at 760 mmHgChemicalBook[2], ChemBK[6]
Melting Point -32.1 °CChemBK[6]
Density 0.881 - 0.997 g/cm³ at 20-25 °CSigma-Aldrich[4], ChemicalBook[2]
Refractive Index (n²⁰/D) 1.431Sigma-Aldrich[4], ChemicalBook[2]
Specific Rotation [α]²⁵/D +17.6° (c 0.068, CH₂Cl₂) (for a related derivative)KU ScholarWorks[7]

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis provides a definitive fingerprint for the structure of this compound. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of its identity and purity.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by the distinct signals of the cyclopropyl ring protons, which appear at an unusually high field (low ppm) due to the magnetic anisotropy of the three-membered ring.[15]

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.1Quartet (q)1H-CH(OH)-
~ 2.4Singlet (s, broad)1H-OH
~ 1.2-1.3Doublet (d)3H-CH₃
~ 0.9Multiplet (m)1HCyclopropyl -CH-
~ 0.1-0.5Multiplet (m)4HCyclopropyl -CH₂-
  • Expert Interpretation: The signals below 1 ppm are diagnostic for the presence of a cyclopropyl group. The methine proton adjacent to the hydroxyl group is split into a quartet by the neighboring methyl protons. The hydroxyl proton often appears as a broad singlet and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum is simple, showing five distinct signals corresponding to the five carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 71-C(OH)-
~ 23-CH₃
~ 17Cyclopropyl -CH-
~ 2-3Cyclopropyl -CH₂-
  • Expert Interpretation: The carbon bearing the hydroxyl group is the most deshielded, appearing at the lowest field (~71 ppm).[16] Similar to the proton spectrum, the cyclopropyl carbons are highly shielded and appear at a very high field, with the methylene carbons appearing at just 2-3 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.[17]

Table 5: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (cyclopropyl)
2950 - 2850Medium-StrongC-H stretch (alkyl)
~ 1050StrongC-O stretch (secondary alcohol)
  • Expert Interpretation: The most prominent feature is the broad O-H stretching band, characteristic of a hydrogen-bonded alcohol. The C-H stretches above 3000 cm⁻¹ are indicative of the cyclopropyl ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) results in fragmentation patterns that can be used to confirm the molecular structure.

  • Molecular Ion (M⁺): A peak is expected at m/z = 86, corresponding to the molecular weight of the compound.[18]

  • Key Fragmentation: A prominent peak is often observed at m/z = 58, resulting from the loss of an ethyl group (C₂H₅•) or alpha-cleavage, which is characteristic of secondary alcohols.[18] Another significant fragment can appear at m/z = 43.[18]

Synthesis and Purification Protocol

The enantioselective synthesis of this compound is a critical process for its application as a chiral building block. A common and reliable method involves the asymmetric reduction of cyclopropyl methyl ketone or the addition of a methyl group to cyclopropanecarboxaldehyde using a chiral catalyst. A general procedure for a Grignard addition to form the racemic alcohol, which can then be resolved or adapted for asymmetric synthesis, is outlined below.[19]

Experimental Protocol: Grignard Synthesis of 1-Cyclopropylethanol

This protocol describes a standard, non-chiral synthesis. Asymmetric variations would involve the use of chiral ligands or catalysts.

  • Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere.

  • Grignard Reagent Formation: To a magnetically stirred mixture of magnesium turnings (1.2 eq) and a crystal of iodine in dry diethyl ether, add a solution of methyl iodide (1.1 eq) in dry diethyl ether dropwise. The reaction is initiated by gentle heating and is maintained at a gentle reflux until the magnesium is consumed.

  • Addition Reaction: Cool the freshly prepared methylmagnesium iodide solution to 0 °C in an ice bath. Add a solution of cyclopropanecarboxaldehyde (1.0 eq) in dry diethyl ether dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Separate the organic layer and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-cyclopropylethanol.

Synthetic Workflow Diagram

G Figure 1: Grignard Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification reagent_prep Prepare Methylmagnesium Iodide (Grignard Reagent) addition Dropwise addition of Cyclopropanecarboxaldehyde at 0°C reagent_prep->addition In dry ether stir Stir at Room Temperature addition->stir quench Quench with sat. NH₄Cl (aq) stir->quench After 2h extract Extract with Diethyl Ether quench->extract dry Dry, Filter, Concentrate extract->dry purify Fractional Distillation or Column Chromatography dry->purify product Pure 1-Cyclopropylethanol purify->product

Caption: Grignard Synthesis Workflow.

Safety and Handling

This compound is a flammable liquid and requires appropriate safety precautions during handling and storage.[1][4][6]

  • GHS Classification: Flammable liquid and vapor (Category 3).[1][4]

  • Pictogram: GHS02 (Flame)[4]

  • Signal Word: Warning[4]

  • Hazard Statement: H226: Flammable liquid and vapor.[4][20]

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

    • P233: Keep container tightly closed.[1][20]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][20]

    • P403+P235: Store in a well-ventilated place. Keep cool.[1][20]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][20]

Laboratory Handling Protocol Diagram

G Figure 2: Safe Handling Protocol start Start ppe Wear Appropriate PPE: - Safety Glasses/Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a well-ventilated Chemical Fume Hood ppe->fume_hood ignition Ensure no sources of ignition (sparks, open flames) fume_hood->ignition grounding Ground equipment to prevent static discharge ignition->grounding storage Store in a cool, dry, well-ventilated area in a tightly sealed container grounding->storage After Use disposal Dispose as flammable organic waste according to regulations storage->disposal For Waste end End disposal->end

Caption: Safe Handling Protocol.

References

  • 1-Cyclopropylethanol . PubChem, National Institutes of Health. [Link]

  • (R,S)-1-cyclopropyl-ethanol . ChemBK. [Link]

  • Ethanone, 1-cyclopropyl- . NIST WebBook. [Link]

  • One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols . National Institutes of Health. [Link]

  • Specific rotation . Wikipedia. [Link]

  • Specific Rotation . Chemistry Steps. [Link]

  • Approximate 1H and 13C NMR Shifts . Scribd. [Link]

  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry . YouTube. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation . Master Organic Chemistry. [Link]

  • Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information . Royal Society of Chemistry. [Link]

  • Optical rotation . Wikipedia. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 . KU ScholarWorks. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 . National Institutes of Health. [Link]

  • 5.4 Optical Activity – Organic Chemistry I . KPU Pressbooks. [Link]

  • 5.4: Optical Activity . Chemistry LibreTexts. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

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A Technical Guide to (R)-1-Cyclopropylethanol: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (R)-1-Cyclopropylethanol, a chiral alcohol incorporating a cyclopropyl moiety that is of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features and chirality make it a valuable building block in the synthesis of complex molecular architectures for novel therapeutics.

Core Molecular Identifiers and Physicochemical Properties

This compound is a chiral secondary alcohol. The (R)-configuration at the stereocenter is crucial for its application in stereoselective synthesis.

IdentifierValueSource(s)
CAS Number 6516-09-2[1]
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [2]
IUPAC Name (1R)-1-cyclopropylethanol[1]
Synonyms (R)-α-Methylcyclopropanemethanol, (R)-Cyclopropylmethylcarbinol[3]

Physicochemical Data Summary:

PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 120-122 °C
Density ~0.881 g/mL at 25 °C
Refractive Index ~1.431 at 20 °C
Flash Point 37 °C (98.6 °F) - closed cup
Storage Temperature Room temperature, recommended in a cool and dark place (<15°C)[4]

The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

The inclusion of a cyclopropyl ring in drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties. The strained three-membered ring is not merely a passive structural element; it actively influences the molecule's conformation and electronic character.

Key Advantages of Incorporating a Cyclopropyl Group:

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an increased half-life of the drug.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

  • Improved Potency: The unique electronic properties of the cyclopropyl ring can lead to favorable interactions with the target, thereby increasing potency.

  • Reduced Off-Target Effects: By pre-organizing the molecule for its intended target, the cyclopropyl group can reduce binding to off-target proteins, leading to a better safety profile.

The chirality of this compound adds another layer of specificity, allowing for the synthesis of enantiomerically pure drugs, which is often critical for efficacy and safety.

Enantioselective Synthesis of this compound

The primary route to optically pure this compound is the asymmetric reduction of its corresponding prochiral ketone, cyclopropyl methyl ketone. This transformation can be achieved with high enantioselectivity using various chiral catalysts.

Conceptual Workflow for Asymmetric Reduction

G cluster_start Starting Material cluster_process Asymmetric Reduction cluster_product Product start Cyclopropyl Methyl Ketone process Chiral Catalyst (e.g., Ru-based, CBS) Hydride Source (e.g., H₂, Isopropanol) start->process Reaction product This compound process->product High Enantioselectivity

Caption: Asymmetric reduction of cyclopropyl methyl ketone to this compound.

Field-Proven Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is based on the well-established Noyori-type asymmetric transfer hydrogenation, which is known for its high efficiency and enantioselectivity.[5]

Materials:

  • Cyclopropyl methyl ketone

  • Anhydrous isopropanol (i-PrOH)

  • [(R,R)-TsDPEN]Ru(p-cymene)Cl catalyst

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the [(R,R)-TsDPEN]Ru(p-cymene)Cl catalyst in anhydrous toluene.

  • Base Addition: Add a solution of potassium tert-butoxide in anhydrous isopropanol to the catalyst solution. Stir the mixture at room temperature for 15-20 minutes to form the active catalytic species. The causality here is the deprotonation of the ligand by the base, which is essential for the catalytic cycle.

  • Substrate Addition: Add a solution of cyclopropyl methyl ketone in anhydrous isopropanol to the activated catalyst mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The transfer of hydride from isopropanol to the ketone is the key reductive step.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Self-Validating System: The enantiomeric excess (ee) of the product should be determined by chiral GC or HPLC to validate the stereoselectivity of the synthesis.

Spectroscopic Characterization

While specific high-resolution spectra for the (R)-enantiomer are not widely published, the data for the racemic mixture provides a reliable reference for structural confirmation.[2][6]

¹H NMR Spectroscopy

The proton NMR spectrum of 1-cyclopropylethanol will exhibit characteristic signals for the cyclopropyl protons, the methine proton, and the methyl protons.

Expected Chemical Shifts (in CDCl₃):

  • Cyclopropyl protons (CH₂): A complex multiplet in the region of δ 0.1-0.6 ppm.

  • Cyclopropyl proton (CH): A multiplet around δ 0.8-1.2 ppm.

  • Methyl protons (CH₃): A doublet around δ 1.2 ppm.

  • Methine proton (CH-OH): A quartet around δ 3.0-3.2 ppm.

  • Hydroxyl proton (OH): A broad singlet, the chemical shift of which is concentration-dependent.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Characteristic Absorption Bands:

  • O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[6]

  • C-H stretch (sp³): Absorptions just below 3000 cm⁻¹.

  • C-H stretch (cyclopropyl): Absorptions typically above 3000 cm⁻¹.

  • C-O stretch: A strong absorption in the fingerprint region, typically between 1000-1200 cm⁻¹.

Applications in Drug Discovery and Development

This compound is a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While direct incorporation into a marketed drug is not prominently documented, its utility is evident in patent literature for the synthesis of various therapeutic agents. For instance, cyclopropane-containing compounds have been investigated as orexin receptor antagonists for the treatment of insomnia.[7]

Logical Flow of this compound in a Synthetic Route

G cluster_start Chiral Building Block cluster_process Synthetic Transformations cluster_product Final Product start This compound process1 Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) start->process1 process2 Nucleophilic Substitution (SN2) with a complex fragment process1->process2 product Enantiomerically Pure Active Pharmaceutical Ingredient (API) process2->product

Caption: Synthetic utility of this compound as a chiral starting material.

Safety and Handling

As a flammable liquid, this compound should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

  • P233: Keep container tightly closed.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4]

  • P403+P235: Store in a well-ventilated place. Keep cool.[4]

Always consult the material safety data sheet (MSDS) before handling this compound.[8][9]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its unique combination of a stereocenter and a cyclopropyl group offers significant advantages in the design and development of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its synthesis, properties, and handling is essential for its effective application in research and drug discovery.

References

  • PubChem. 1-Cyclopropylethanol | C5H10O | CID 79104. National Center for Biotechnology Information. Available at: [Link]

  • NIST WebBook. Ethanone, 1-cyclopropyl-. Available at: [Link]

  • Charette, A. B.; et al. One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols. J. Am. Chem. Soc.2007 , 129 (51), 15937–15946. Available at: [Link]

  • Rogozińska-Szymczak, M.; et al. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules2021 , 26, 354. Available at: [Link]

  • Nasipuri, D.; et al. Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. J. Chem. Sci.1977 , 86, 1-12. Available at: [Link]

  • PubChem. (1R)-1-cyclopropylethan-1-ol | C5H10O | CID 6999829. National Center for Biotechnology Information. Available at: [Link]

  • Yadav, J. S.; et al. Asymmetric Reduction of Heteroaryl Methyl Ketones Using Daucus carota. Adv. Enzyme Res.2013 , 1, 1-7. Available at: [Link]

  • Google Patents. US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both.
  • Google Patents. CN103153963A - Cyclopropane compound.
  • Feng, X.; et al. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angew. Chem. Int. Ed.2016 , 55, 1515-1519. Available at: [Link]

  • Wojaczyńska, E.; Wojaczyński, J. Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Wiley-VCH, 2022. Available at: [Link]

  • Li, X.; et al. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chem. Rev.2020 , 120, 10794-10853. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Google Patents. US7737142B2 - (Thio) carbamoyl-cyclohexane derivatives as D3/D2 receptor antagonists.
  • Clark, J. interpreting infra-red spectra. Chemguide. Available at: [Link]

  • Epistemeo. Introduction to IR Spectroscopy - Alcohols. YouTube. Available at: [Link]

  • Google Patents. US7786133B2 - Chemically modified small molecules.

Sources

Introduction: The Strategic Value of Chiral Cyclopropyl Motifs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Initial Studies of (R)-1-Cyclopropylethanol

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer both novel three-dimensional topologies and enhanced metabolic stability is paramount. Among these, the chiral cyclopropyl group has emerged as a uniquely valuable motif. Its inherent ring strain imparts distinct electronic and conformational properties, while its compact, sp³-rich character is highly sought after for improving physicochemical properties such as solubility and metabolic resistance.[1][2][3] this compound, a seemingly simple chiral alcohol, represents a fundamental building block that provides access to this privileged structural class.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on the synthesis, characterization, and strategic application of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and development. This compound is a colorless liquid at room temperature with moderate volatility.[4]

PropertyValueSource
CAS Number 6516-09-2PubChem[5]
Molecular Formula C₅H₁₀OPubChem[5]
Molecular Weight 86.13 g/mol PubChem[5]
Boiling Point 120-122 °CChemicalBook[6]
Density 0.881 g/mL at 25 °CChemicalBook[6]
Refractive Index (n²⁰/D) 1.431ChemicalBook[6]
Flash Point 37 °C (98.6 °F)Sigma-Aldrich

Part 1: Enantioselective Synthesis of this compound

The primary challenge in accessing this compound is controlling the stereochemistry at the carbinol center. The most reliable and widely adopted strategy is the asymmetric reduction of the prochiral precursor, acetylcyclopropane (also known as cyclopropyl methyl ketone).

Methodology: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for producing chiral alcohols with high enantiomeric excess (ee). This approach avoids the use of high-pressure hydrogen gas and often employs stable, commercially available catalysts and hydrogen donors. The choice of a Ru(II)-based catalyst, such as one derived from a chiral TsDPEN ligand, is based on its well-documented efficacy and high stereoselectivity for a broad range of ketones.

Experimental Protocol: Asymmetric Reduction of Acetylcyclopropane

This protocol is a representative method adapted from well-established principles of asymmetric transfer hydrogenation.

1. Reagents and Equipment:

  • Acetylcyclopropane (1.0 eq)

  • [(R,R)-TsDPEN]Ru(p-cymene)Cl catalyst (0.005 eq)

  • Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source (5.0 eq)

  • Anhydrous dichloromethane (DCM) as the solvent

  • Schlenk flask and standard glassware, dried in an oven

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

2. Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the [(R,R)-TsDPEN]Ru(p-cymene)Cl catalyst.

  • Add anhydrous DCM to dissolve the catalyst.

  • Add acetylcyclopropane to the flask via syringe.

  • Add the formic acid/triethylamine azeotrope to the reaction mixture. Causality Note: The 5:2 azeotrope serves as an efficient and convenient source of hydride for the reduction. The triethylamine neutralizes the formic acid, preventing acid-catalyzed side reactions and facilitating the catalytic cycle.

  • Stir the reaction mixture at 30 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting ketone is fully consumed (typically 4-8 hours).

  • Upon completion, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble Reagents (Acetylcyclopropane, Catalyst, H-Source, Solvent) glassware 2. Prepare Inert Atmosphere (Flame-dried Schlenk Flask, Argon) reagents->glassware dissolve 3. Dissolve Catalyst & Substrate glassware->dissolve add_h 4. Add H-Source (HCOOH/NEt3) dissolve->add_h react 5. Stir at 30°C (Monitor by TLC) add_h->react quench 6. Quench Reaction (aq. NaHCO3) react->quench extract 7. Extraction with DCM quench->extract purify 8. Column Chromatography extract->purify product Final Product: This compound purify->product

Caption: Workflow for the Asymmetric Synthesis of this compound.

Part 2: Analytical Characterization and Quality Control

Confirming the identity, purity, and enantiomeric excess of the synthesized alcohol is a critical, self-validating step.

Spectroscopic Confirmation
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Expected signals include: a doublet for the methyl (CH₃) group, a multiplet for the carbinol proton (CH-OH), a broad singlet for the hydroxyl proton (-OH), and a complex series of multiplets for the non-equivalent cyclopropyl protons (CH₂-CH₂-CH).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of the five distinct carbon environments.

  • IR Spectroscopy: A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the O-H stretching of the alcohol functional group.

Protocol: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

1. Instrumentation and Column:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., Chiraldex G-TA, 30 m x 0.25 mm).

2. GC Conditions:

  • Carrier Gas: Helium.

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 120 °C at 2 °C/min.

  • Sample Preparation: Dilute a small sample of the purified product in anhydrous ethanol.

3. Expected Outcome:

  • The two enantiomers, this compound and (S)-1-Cyclopropylethanol, will have different retention times on the chiral column.

  • The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. A successful synthesis as described should yield an ee > 95%.

Chiral_Separation cluster_axes title Conceptual Chiral GC Chromatogram origin x_axis Retention Time (min) origin->x_axis y_axis Detector Response (AU) origin->y_axis p1_start->p1_peak (R)-enantiomer (Major Peak) p1_peak->p1_end (R)-enantiomer (Major Peak) p2_start->p2_peak (S)-enantiomer (Minor Peak) p2_peak->p2_end (S)-enantiomer (Minor Peak) baseline_start->baseline_end

Caption: Idealized chromatogram showing separation of (R) and (S) enantiomers.

Part 3: Applications and Strategic Importance in Drug Design

The cyclopropyl group is often introduced into drug candidates to modulate their pharmacological profile. It is considered a "bioisostere" of groups like vinyl or isopropyl, but with significantly different properties.

Key Advantages of the Cyclopropyl Motif:

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This can increase a drug's half-life and reduce the formation of potentially reactive metabolites.

  • Conformational Rigidity: The rigid three-membered ring restricts the rotational freedom of the molecule. This can lock the molecule into a bioactive conformation, increasing its potency and selectivity for its biological target.

  • Improved Physicochemical Properties: Incorporating a small, sp³-rich fragment like cyclopropane can decrease planarity and improve solubility, which are critical factors for oral bioavailability.

The this compound moiety can be a key intermediate for synthesizing more complex molecules, such as the potent antimalarial class of cyclopropyl carboxamides.[7][8] While the alcohol itself is not the final active pharmaceutical ingredient (API), its chiral center is often crucial for biological activity, fitting into a specific chiral pocket of a target enzyme or receptor.

SAR_Concept core This compound Core linker Linker Group (e.g., amide, ether) core->linker Provides chirality & metabolic stability api Potential API (Drug Candidate) pharmacophore Additional Pharmacophore (e.g., Aromatic Ring) linker->pharmacophore Connects key fragments

Caption: Conceptual integration of the this compound core into a drug candidate.

Conclusion

This compound is more than a simple chemical; it is a strategic building block that grants access to the desirable chemical space of chiral cyclopropyl-containing compounds. Its efficient, enantioselective synthesis via asymmetric transfer hydrogenation provides a reliable route to this valuable intermediate. Proper analytical characterization, particularly chiral GC, is essential to validate its stereochemical integrity. For drug development professionals, leveraging the unique properties conferred by the cyclopropyl motif—metabolic stability and conformational rigidity—can be a powerful strategy in the design of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary to confidently synthesize, analyze, and apply this compound in a research and development setting.

References

  • Title: Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen Source: PMC - PubMed Central URL
  • Title: Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome Source: MalariaWorld URL
  • Title: CAS 765-42-4: 1-Cyclopropylethanol Source: CymitQuimica URL
  • Title: Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information Source: Supporting Information Document URL
  • Title: One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols Source: NIH National Library of Medicine URL
  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL
  • Title: (1R)
  • Title: 1-Cyclopropylethanol | C5H10O | CID 79104 Source: PubChem URL
  • Title: 1-Cyclopropylethanol 98.
  • Title: One-pot catalytic enantio- and diastereoselective syntheses of anti-, syn-cis-disubstituted, and syn-vinyl cyclopropyl alcohols Source: PubMed URL
  • Title: Ethanone, 1-cyclopropyl- Source: NIST WebBook URL
  • Title: 1-CYCLOPROPYLETHANOL(765-42-4)
  • Title: (R,S)
  • Title: 1-Cyclopropylethanol 99 765-42-4 Source: Sigma-Aldrich URL
  • Title: 1-CYCLOPROPYLETHANOL | 765-42-4 Source: ChemicalBook URL
  • Title: Cyclopropane Derivatives and their Diverse Biological Activities Source: ResearchGate URL
  • Title: Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds Source: ACS Publications URL

Sources

The Enantiomeric Dichotomy: A Technical Guide to the Biological Significance of (R)- and (S)-1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide delves into the stereoselective biological importance of the enantiomers of 1-cyclopropylethanol, (R)-1-Cyclopropylethanol and (S)-1-Cyclopropylethanol. While direct comparative biological activity data for these specific enantiomers is not extensively available in the public domain, this guide synthesizes existing knowledge on their role as chiral building blocks, the biological activity of their derivatives, and the metabolic considerations of the cyclopropyl moiety to provide a comprehensive perspective for drug discovery and development.

The Principle of Chirality in Pharmacology: Why Enantiomers Matter

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This stereoselectivity arises from their differential interactions with chiral biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the synthesis and evaluation of enantiomerically pure compounds are critical aspects of modern drug development.

(R)- and (S)-1-Cyclopropylethanol: Key Chiral Building Blocks

Both (R)- and (S)-1-Cyclopropylethanol are valuable chiral building blocks in organic synthesis. Their utility lies in the introduction of a stereocenter adjacent to a cyclopropyl group, a structural motif present in a number of biologically active compounds. The cyclopropyl ring itself offers unique properties, including conformational rigidity and metabolic stability in certain contexts.

The synthesis of these enantiomers can be achieved through various stereoselective methods, including the asymmetric reduction of cyclopropyl methyl ketone. The availability of both enantiomers in high purity allows for the systematic exploration of stereochemistry in structure-activity relationship (SAR) studies during drug discovery.

Biological Activity of a Key Derivative: A Case for Stereospecificity

While direct studies on the biological activity of the individual enantiomers of 1-cyclopropylethanol are scarce, the pharmacological profile of a derivative provides compelling evidence for the importance of its stereochemistry. A study on pyrazinone-based corticotropin-releasing factor-1 (CRF1) receptor antagonists identified (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent and orally bioavailable compound with efficacy in a preclinical model of anxiety. This discovery underscores the potential of the (S)-enantiomer of 1-cyclopropylethanol derivatives to exhibit specific and potent biological activity. The precise spatial arrangement of the cyclopropyl and hydroxyl groups in the (S)-configuration is likely crucial for its high-affinity binding to the CRF1 receptor.

This example strongly suggests that the (R)-enantiomer of the same derivative would likely exhibit a different, and potentially less potent, biological profile. This highlights the necessity of evaluating each enantiomer independently in any drug discovery program utilizing the 1-cyclopropylethanol scaffold.

Metabolic Considerations of the Cyclopropyl Moiety

The metabolism of drugs containing a cyclopropyl group is an important consideration for drug development. The cyclopropyl ring can be susceptible to NADPH-dependent oxidation by cytochrome P450 (CYP) enzymes. This can lead to the formation of hydroxylated metabolites or even ring-opened products, which may result in the formation of reactive metabolites. These reactive species have the potential to form adducts with cellular macromolecules, a process that can be associated with idiosyncratic drug toxicities.

Therefore, when designing drug candidates containing the 1-cyclopropylethanol scaffold, it is crucial to conduct thorough in vitro and in vivo metabolism studies for both enantiomers. Understanding the stereoselective metabolism and potential for bioactivation is essential for selecting a candidate with a favorable safety profile.

Experimental Protocols

Asymmetric Synthesis of (R)- and (S)-1-Cyclopropylethanol

A common method for the enantioselective synthesis of (R)- and (S)-1-Cyclopropylethanol is the asymmetric reduction of cyclopropyl methyl ketone using a chiral catalyst.

Diagram of the Asymmetric Reduction of Cyclopropyl Methyl Ketone:

cluster_reactants Reactants cluster_products Products Ketone Cyclopropyl Methyl Ketone R_Alcohol This compound Ketone->R_Alcohol (R)-Catalyst S_Alcohol (S)-1-Cyclopropylethanol Ketone->S_Alcohol (S)-Catalyst Reagent Chiral Reducing Agent (e.g., (R)- or (S)-CBS reagent)

Caption: Asymmetric reduction of cyclopropyl methyl ketone.

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare the chiral catalyst solution (e.g., Corey-Bakshi-Shibata catalyst) according to established procedures.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve cyclopropyl methyl ketone in an appropriate anhydrous solvent (e.g., THF).

  • Cooling: Cool the solution to the recommended temperature (e.g., -78 °C).

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., borane-dimethyl sulfide complex) to the catalyst solution to pre-form the active chiral reagent.

  • Substrate Addition: Add the solution of cyclopropyl methyl ketone dropwise to the chiral reagent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction with an appropriate reagent (e.g., methanol).

  • Work-up: Perform an aqueous work-up to remove inorganic byproducts. Extract the product with a suitable organic solvent.

  • Purification: Purify the resulting chiral alcohol by flash column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

In Vitro Metabolic Stability Assay

To assess the potential for metabolism of the 1-cyclopropylethanol enantiomers, an in vitro metabolic stability assay using liver microsomes can be performed.

Diagram of the In Vitro Metabolic Stability Workflow:

Start Incubate (R)- or (S)-1-Cyclopropylethanol with Liver Microsomes and NADPH Timepoints Collect Samples at Various Time Points Start->Timepoints Quench Quench Reaction Timepoints->Quench Analysis Analyze Samples by LC-MS/MS Quench->Analysis Data Determine Rate of Disappearance Analysis->Data

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (from human or other species of interest) and a buffer solution.

  • Pre-incubation: Pre-incubate the microsome mixture at 37°C.

  • Initiation of Reaction: Add the test compound ((R)- or (S)-1-cyclopropylethanol) and the cofactor NADPH to initiate the metabolic reaction.

  • Time Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.

Summary and Future Directions

The enantiomers of 1-cyclopropylethanol are important chiral synthons in drug discovery. While direct comparative data on their intrinsic biological activities are limited, the pronounced stereospecificity observed in derivatives containing this scaffold strongly indicates that (R)- and (S)-1-cyclopropylethanol would likely exhibit distinct pharmacological and toxicological profiles.

Future research should focus on the direct biological screening of these enantiomers across a range of relevant targets to fully elucidate their pharmacological potential. Furthermore, detailed comparative metabolism and toxicology studies are warranted to build a comprehensive understanding of their safety profiles. Such data would be invaluable for guiding the rational design of novel therapeutics that incorporate this versatile chiral building block.

References

A comprehensive list of references will be compiled upon the availability of more direct research on the biological activities of (R)- and (S)-1-cyclopropylethanol. The principles discussed in this guide are based on established concepts in medicinal chemistry and drug metabolism. For further reading on the importance of chirality in drug development and the metabolism of xenobiotics, please consult standard textbooks and review articles in these fields.

The Cyclopropyl Group: A Keystone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The cyclopropyl group, the smallest of the carbocycles, has emerged from being a chemical curiosity to a cornerstone in modern drug design and development. Its compact, rigid structure, combined with a unique electronic profile, offers a powerful toolkit for medicinal chemists to address multifaceted challenges, including potency, selectivity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the fundamental chemical properties of the cyclopropyl group, delving into its distinct electronics, steric influences, and resultant reactivity. We will examine how these intrinsic characteristics are strategically leveraged in drug discovery, supported by quantitative data, detailed experimental protocols, and mechanistic insights to provide a field-proven perspective for the practicing scientist.

The Unique Electronic and Steric Landscape of the Cyclopropyl Group

The singular properties of the cyclopropyl ring stem from its inherent strain and unusual bonding. With C-C-C bond angles constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, the ring possesses substantial angle and torsional strain, estimated to be around 28 kcal/mol.[1][2][3] This strain is not a liability but rather the source of its most valuable chemical attributes.

Electronic Structure: Beyond Simple Alkanes

The bonding in cyclopropane is best described by the Walsh orbital model, which deviates from the simple sp³ hybridization picture.[4] In this model, each carbon atom uses two of its sp² hybrid orbitals to form bonds with two hydrogen atoms and one sp² hybrid orbital and one p-orbital to form the C-C bonds of the ring. The overlap of these orbitals creates a set of molecular orbitals, including a high-lying, occupied molecular orbital with significant p-character that extends outside the ring. This "pseudo-π" character is the origin of many of the cyclopropyl group's unique electronic properties.

This electronic configuration allows the cyclopropyl group to act as a potent π-electron donor through conjugation with adjacent π-systems, such as aromatic rings or double bonds.[5] This electron-donating ability is crucial for stabilizing adjacent carbocations and influencing the electronic properties of a molecule.[5]

Diagram: Walsh Orbital Model of Cyclopropane

Walsh_Orbitals cluster_cyclopropane Cyclopropane Ring cluster_orbitals Walsh Orbitals C1 C C2 C C1->C2 p_orbital p-orbital (out of plane) C1->p_orbital π-character sp2_orbital sp²-orbital (in plane) C1->sp2_orbital σ-framework C3 C C2->C3 C3->C1

Caption: A simplified representation of the Walsh orbital model for cyclopropane.

Steric Profile: Compact and Conformationally Rigid

The cyclopropyl group is a compact and conformationally rigid moiety. This rigidity can be a significant advantage in drug design, as it can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus enhancing potency.[6]

Interestingly, the steric influence of a spiro-fused cyclopropyl group can be counterintuitive. Recent studies have shown that a spirocyclopropane adjacent to a cyclohexane ring can favor an axial orientation for substituents that would typically prefer an equatorial position. This "cyclopropyl effect" is attributed to increased torsional strain in the equatorial conformer.[7]

Impact on Reactivity and Physicochemical Properties

The unique electronic and steric properties of the cyclopropyl group profoundly influence the reactivity of adjacent functional groups and the overall physicochemical properties of a molecule.

Enhanced Reactivity and Ring-Opening Reactions

The high ring strain of cyclopropane makes it susceptible to ring-opening reactions under various conditions, including reactions with electrophiles, radical species, and transition metals. This reactivity can be harnessed in synthetic chemistry to construct more complex molecular architectures.

For instance, cyclopropylamines are versatile intermediates that can undergo a variety of transformations.[8] Their reactivity is often dictated by the stability of the intermediates formed upon ring opening.

Modulation of Acidity and Basicity

The increased s-character in the C-H bonds of cyclopropane makes the cyclopropyl protons slightly more acidic than those in acyclic alkanes. Conversely, the nitrogen atom in cyclopropylamine exhibits a basicity that is influenced by the electronic properties of the ring.

Table 1: Comparative pKa Values

CompoundpKa of Conjugate AcidReference
Isopropylamine10.63[9]
Cyclopropylamine9.10[10][11][12]

The lower pKa of cyclopropylamine compared to isopropylamine indicates that it is a weaker base. This can be attributed to the increased s-character of the nitrogen lone pair orbital due to the geometric constraints of the ring.

Spectroscopic Signatures

The cyclopropyl group exhibits characteristic signals in various spectroscopic techniques, aiding in its identification.

  • ¹H NMR: Protons on a cyclopropyl ring are highly shielded and typically appear in the upfield region of the spectrum, often between 0.2 and 1.0 ppm.[13][14][15]

  • ¹³C NMR: The carbon atoms of a cyclopropyl ring also resonate at unusually high field, typically between -5 and 20 ppm.[13][16][17]

  • Infrared (IR) Spectroscopy: Cyclopropyl groups show characteristic C-H stretching vibrations at higher frequencies (~3050 cm⁻¹) than their acyclic counterparts.[18][19][20] A characteristic "ring breathing" mode can also be observed around 1000-1020 cm⁻¹.[18]

Table 2: Typical Spectroscopic Data for the Cyclopropyl Group

Spectroscopic TechniqueCharacteristic SignalNotes
¹H NMR0.2 - 1.0 ppmHighly shielded protons, complex splitting patterns are common.
¹³C NMR-5 - 20 ppmUpfield chemical shifts for ring carbons.
Infrared (IR)~3050 cm⁻¹ (C-H stretch)~1020 cm⁻¹ (ring mode)Higher frequency C-H stretch compared to alkanes.

The Cyclopropyl Group in Drug Design and Development

The unique properties of the cyclopropyl group have made it a valuable tool in the hands of medicinal chemists. Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

Enhancing Metabolic Stability

One of the most common applications of the cyclopropyl group is to enhance metabolic stability. The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[21]

Table 3: Comparative Bond Dissociation Energies (BDEs)

BondBond Dissociation Energy (kcal/mol)Reference
C-C in Propane~83[22]
C-C in Cyclopropane~61-65[3][23]
C-H in Propane~98[22]
C-H in Cyclopropane~96[22]

While the C-C bonds are weaker due to ring strain, the C-H bonds are slightly stronger, contributing to increased resistance to metabolic oxidation. This is exemplified in the case of cyclopropyl fentanyl, where no oxidation of the cyclopropyl ring was observed in metabolic studies, with the primary metabolic pathway being N-dealkylation.[24][25][26]

However, it is crucial to note that when a cyclopropyl group is attached to a heteroatom, such as nitrogen in cyclopropylamines, it can become a substrate for CYP-mediated oxidation, potentially leading to ring-opened reactive metabolites.[21]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a cyclopropyl-containing compound compared to a non-cyclopropyl analog using liver microsomes.

Materials:

  • Test compounds (cyclopropyl and non-cyclopropyl analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In a 96-well plate, prepare triplicate wells for each time point. Each well should contain phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except for the t=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Data Interpretation: A longer half-life and lower intrinsic clearance for the cyclopropyl-containing compound compared to its analog would indicate enhanced metabolic stability.

Bioisosteric Replacement

The cyclopropyl group is often employed as a bioisostere for other functional groups, such as phenyl rings, vinyl groups, and gem-dimethyl groups.[27][28] This strategy can be used to improve physicochemical properties, such as solubility and lipophilicity, while maintaining or improving biological activity.

The replacement of a planar phenyl ring with a three-dimensional cyclopropyl group can lead to an "escape from flatland," which is often desirable in modern drug discovery.[28]

Diagram: Bioisosteric Replacement Strategy

Bioisostere cluster_lead Lead Compound cluster_analog Analog with Improved Properties Lead R-Phenyl Analog R-Cyclopropyl Lead->Analog Bioisosteric Replacement Properties Improved Properties: - Metabolic Stability - Solubility - Potency Analog->Properties

Caption: The cyclopropyl group as a bioisostere for a phenyl ring can lead to improved drug-like properties.

Synthetic Methodologies for Incorporating the Cyclopropyl Group

Several reliable methods exist for the synthesis of cyclopropane-containing molecules. The choice of method often depends on the substrate and the desired stereochemistry.

The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes.[4][8][29][30] It involves the reaction of an alkene with a carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[8]

Diagram: Simmons-Smith Reaction Mechanism

Sources

Introduction: The Spectroscopic Triad in Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spectroscopic Analysis: Integrating ¹H NMR, IR, and MS Data for Comprehensive Structural Elucidation in Drug Development

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. A failure to correctly identify a chemical entity can lead to catastrophic losses in time, resources, and can pose significant safety risks. While individual analytical techniques provide valuable pieces of the puzzle, a truly confident structural assignment is rarely achieved in isolation. This guide focuses on the synergistic application of three cornerstone spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR), and Mass Spectrometry (MS).

This document is designed for the practicing researcher, scientist, and drug development professional. It moves beyond textbook theory to provide a field-proven perspective on how to leverage this analytical triad. We will explore the causality behind experimental choices, detail robust protocols, and demonstrate how the orthogonal data streams from these instruments are integrated to build a self-validating case for the structure of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Framework

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, their relative quantities, and the connectivity between neighboring protons.

Fundamental Principles: The "Why" of the Experiment

The core principle of NMR lies in the quantum mechanical property of atomic nuclei known as "spin." Protons (¹H nuclei), possessing a spin of ½, act like tiny magnets. When placed in a strong external magnetic field (B₀), they can align either with (low energy) or against (high energy) this field. By applying a radiofrequency (RF) pulse, we can excite these nuclei from the low-energy to the high-energy state. The frequency required for this "resonance" is exquisitely sensitive to the local electronic environment of the proton. This sensitivity is the source of the rich information content in an NMR spectrum.

  • Chemical Shift (δ): Electrons surrounding a proton shield it from the external magnetic field. Protons in electron-rich environments are more shielded and resonate at lower frequencies (upfield), while protons near electron-withdrawing groups are deshielded and resonate at higher frequencies (downfield). This phenomenon gives rise to the chemical shift, which indicates the functional group or electronic environment of the proton.

  • Integration: The area under an NMR peak is directly proportional to the number of protons it represents. By integrating the signals, we can determine the relative ratio of protons in different environments.

  • Spin-Spin Coupling (J-coupling): The magnetic field of one proton can influence its neighbors on adjacent atoms. This interaction, transmitted through the bonding electrons, causes the signals to split into multiplets (e.g., doublets, triplets). The pattern of this splitting reveals the number of neighboring protons, providing critical connectivity information.

Instrumentation: The Fourier Transform NMR Spectrometer

Modern NMR spectroscopy relies on Fourier Transform (FT) instruments, which offer superior sensitivity and speed compared to older continuous-wave methods. An RF pulse excites all proton frequencies simultaneously, and the resulting composite signal (the Free Induction Decay, or FID) is detected. A mathematical operation, the Fourier Transform, then deconvolutes this time-domain signal into the familiar frequency-domain spectrum.

FT_NMR_Spectrometer cluster_magnet Superconducting Magnet (B₀) cluster_console Spectrometer Console Magnet Cryogenic Magnet (Liquid He/N₂) Receiver Receiver Magnet->Receiver FID Signal (Rx) Sample Sample Tube RF_Pulse RF Pulse Generator RF_Pulse->Magnet RF Pulse (Tx) Amplifier Amplifier Receiver->Amplifier ADC A/D Converter Amplifier->ADC Computer Computer (Fourier Transform & Analysis) ADC->Computer FT_IR_Spectrometer cluster_interferometer Michelson Interferometer Source IR Source (e.g., Globar) Beamsplitter Beamsplitter Source->Beamsplitter FixedMirror Fixed Mirror Beamsplitter->FixedMirror MovingMirror Moving Mirror Beamsplitter->MovingMirror Sample Sample Compartment Beamsplitter->Sample Interferogram Detector Detector (e.g., DTGS) Sample->Detector Computer Computer (Fourier Transform & Analysis) Detector->Computer

Caption: Workflow of a modern FT-IR Spectrometer.

Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)

For solid samples, the KBr pellet method is a widely used technique that produces high-quality spectra.

Step-by-Step Methodology:

  • Material Preparation: Ensure you have spectroscopy-grade potassium bromide (KBr), which must be kept scrupulously dry (e.g., in a desiccator) as it is hygroscopic and water shows strong IR absorption.

  • Sample Weighing: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr. The ratio of KBr to sample should be about 100:1.

  • Grinding and Mixing: Using a clean agate mortar and pestle, grind the sample and KBr together until the mixture is a fine, homogenous powder. This step is critical to reduce particle size and prevent scattering of the IR beam.

  • Pellet Press Assembly: Assemble the pellet die. Transfer the ground powder mixture into the die cavity, spreading it evenly.

  • Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes. Under pressure, the KBr deforms plastically, creating a transparent or translucent disc that encases the sample particles.

  • Data Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire the spectrum, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹.

Data Presentation & Interpretation

IR spectra are typically divided into two regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Wavenumber (cm⁻¹)IntensityShapeFunctional Group Assignment
3350StrongBroadO-H (alcohol or phenol)
3030MediumSharpC-H (aromatic)
2950MediumSharpC-H (aliphatic)
1710StrongSharpC=O (ketone or carboxylic acid)
1600, 1475Medium-WeakSharpC=C (aromatic ring)
1250StrongSharpC-O (ester or ether)
Table 2: Characteristic IR Absorption Frequencies for Common Functional Groups.

Mass Spectrometry (MS): Measuring Molecular Weight and Formula

Mass spectrometry is an indispensable tool in pharmaceutical analysis that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound with high accuracy and can offer structural clues through the analysis of fragmentation patterns.

Fundamental Principles: The "Why" of the Experiment

Unlike NMR and IR, which are non-destructive, MS is a destructive technique. The process involves three fundamental steps:

  • Ionization: The sample molecule is converted into a gas-phase ion. Several "soft" ionization techniques are common in drug development, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is particularly well-suited for molecules that can be dissolved in a solvent and is easily coupled with liquid chromatography (LC). MALDI is excellent for high molecular weight substances like proteins.

  • Mass Analysis: The newly formed ions are separated based on their m/z ratio in a mass analyzer. Common types include Quadrupole and Time-of-Flight (TOF) analyzers. Quadrupole analyzers act as mass filters, allowing only ions of a specific m/z to pass to the detector at any given time. TOF analyzers measure the time it takes for ions, accelerated to the same kinetic energy, to travel down a flight tube; lighter ions travel faster and reach the detector first.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The output is a mass spectrum, a plot of ion intensity versus m/z.

Instrumentation: The Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

Hybrid instruments like the Q-TOF combine the strengths of different analyzer types. A Q-TOF uses a front-end quadrupole to selectively filter a specific precursor ion, which is then fragmented in a collision cell. The resulting product ions are then analyzed with high resolution and mass accuracy by the TOF analyzer. This MS/MS capability is exceptionally powerful for structural elucidation.

QTOF_MS IonSource Ion Source (e.g., ESI) Q1 Quadrupole (Q1) (Mass Filter) IonSource->Q1 Ions CollisionCell Collision Cell (q2) (Fragmentation) Q1->CollisionCell Precursor Ion TOF Time-of-Flight (TOF) Analyzer CollisionCell->TOF Product Ions Detector Detector TOF->Detector Computer Data System & Analysis Detector->Computer

Caption: Workflow of a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

Experimental Protocol: Acquiring a Mass Spectrum (Direct Infusion ESI)

For a pure compound, direct infusion provides a rapid determination of molecular weight.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or water, often with a small amount of acid (e.g., formic acid) or base to promote ionization.

  • System Setup: The sample solution is loaded into a syringe and infused at a constant, low flow rate (e.g., 5-20 µL/min) directly into the ESI source via a syringe pump.

  • Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

  • Data Acquisition: The ions are guided into the mass analyzer. For a simple molecular weight determination, a full scan is performed. High-resolution instruments can provide a mass measurement accurate to within a few parts per million (ppm), allowing for the determination of the molecular formula.

Data Presentation & Interpretation

The most important peak in a soft ionization mass spectrum is often the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). Its m/z value directly provides the molecular weight. High-resolution MS provides an exact mass, which can be used to predict the elemental composition.

m/z (Measured)m/z (Calculated)Δ (ppm)Proposed FormulaIon Type
254.1234254.12320.8C₁₅H₁₆O₃[M+H]⁺
Table 3: Example of High-Resolution Mass Spectrometry (HRMS) data.

Integrated Structure Elucidation: A Synergistic Workflow

The true power of these techniques is realized when their data are integrated. A logical, self-validating workflow is the key to unambiguous structure determination.

Elucidation_Workflow cluster_data Step 1: Data Acquisition cluster_analysis Step 2: Data Interpretation IR IR Spectroscopy IR_data Identify Functional Groups (e.g., -OH, C=O) IR->IR_data MS Mass Spectrometry (HRMS) MS_data Determine Molecular Formula (from exact mass) MS->MS_data NMR ¹H NMR Spectroscopy NMR_data Determine Proton Framework (environments, connectivity) NMR->NMR_data Hypothesis Step 3: Propose Candidate Structure(s) IR_data->Hypothesis MS_data->Hypothesis NMR_data->Hypothesis Validation Step 4: Validate Structure Hypothesis->Validation Does proposed structure fit ALL data? Validation->Hypothesis No, revise Final Final Confirmed Structure Validation->Final Yes

Caption: Integrated workflow for molecular structure elucidation.

Causality of the Workflow:

  • MS for Formula: The process often begins with HRMS. Knowing the molecular formula provides the elemental composition, which acts as a fundamental constraint for any proposed structure.

  • IR for Functional Groups: IR data immediately confirms the presence or absence of key functional groups (e.g., carbonyls, hydroxyls, amines) predicted by the molecular formula.

  • NMR for Connectivity: With the formula and functional groups established, ¹H NMR is used to assemble the pieces. It reveals the carbon-hydrogen backbone, the symmetry (or lack thereof) in the molecule, and how the different fragments are connected.

  • Validation Loop: A candidate structure is proposed. The final, critical step is to check this proposed structure against all the data. Does the proposed structure contain the functional groups seen in the IR? Is its molecular weight consistent with the MS? Does a simulated NMR spectrum of the proposed structure match the experimental one? Only when a single structure satisfies all three datasets can it be considered confirmed.

Method Validation in a Regulated Environment

For drug development, analytical methods must be validated to ensure they are suitable for their intended purpose. While a full discussion is beyond this scope, key parameters for these spectroscopic techniques include:

  • Specificity: The ability to unequivocally assess the analyte. For IR and NMR, this is demonstrated by comparing the sample spectrum to a reference standard; the spectra should be concordant.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By adhering to a rigorous, multi-technique approach grounded in sound experimental practice and validation principles, researchers can achieve the highest level of confidence in their structural assignments, ensuring the integrity and safety of the drug development pipeline.

References

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  • HPLC-MS/MS in drug metabolism and pharmacokinetic screening. (2008). Expert Opinion on Drug Metabolism & Toxicology.
  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020). ACS Publications.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (n.d.). Longdom Publishing.
  • NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities.
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  • Quadrupole and Time of Flight Mass analysers. (n.d.). SlideShare.
  • Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. (2010). American Pharmaceutical Review.
  • NMR Sample Preparation. (n.d.). Western University.
  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. (2025). pgeneral.com.
  • Application of chemometrics using direct spectroscopic methods as a QC tool in pharmaceutical industry and their validation. (2022). PubMed.
  • Drug Metabolism and Pharmacokinetics (DMPK). (n.d.). Agilent.
  • Mass spectrometry and drug development – how the two come together. (2018). European Pharmaceutical Review.
  • How To Prepare Samples For Ir Spectroscopy? (n.d.). AAL Bio.
  • Principles and applications of LC-MS in new drug discovery. (2005). Drug Discovery Today.
  • FTIR Analysis. (n.d.). RTI Laboratories.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
  • Infrared (IR) Spectroscopy: Principle, Instrumentation, and Applications. (2025). Pharma Info Nepal.
  • IR spectroscopy in drug research. (2012). Wiley Analytical Science.
  • Validated Spectrophotometric Pharmaceutical Analysis. (n.d.). ResearchGate.
  • How to Perform Analytical Method Validation for Identification by IR. (2025). YouTube.
  • Infrared Spectroscopy: Principles and Applications in Organic Chemistry. (2024). LinkedIn.
  • Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. (2002). John Wiley & Sons Ltd.
  • IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis. (2024). Technology Networks.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (n.d.). Lab Manager.
  • Molecular Weight Characterization - Comparison of MALDI and ESI. (n.d.). Creative Proteomics.
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  • Infrared Spectroscopy: A Complete Guide. (2024). YouTube.
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  • MALDI & ESI Ionization Methods with Tandem Mass Spectrometry for Glycan Analysis. (2022). Creative Proteomics.

Methodological & Application

Application Notes and Protocols: (R)-1-Cyclopropylethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of (R)-1-Cyclopropylethanol as a Chiral Auxiliary

In the field of asymmetric synthesis, the quest for efficient, reliable, and recoverable chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, which are the cornerstone of modern pharmaceuticals and fine chemicals. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is set, the auxiliary is removed and can ideally be recovered for reuse. While numerous chiral auxiliaries have been developed and are widely used, the exploration of novel and structurally unique auxiliaries continues to be an area of significant interest.

This compound, a readily available chiral secondary alcohol, presents itself as a compelling candidate for a recoverable chiral auxiliary. Its structural rigidity, stemming from the cyclopropyl group, and the defined stereocenter offer the potential for effective steric shielding of one face of a reactive intermediate, thereby inducing high diastereoselectivity in carbon-carbon bond-forming reactions. These notes explore the theoretical application and provide detailed hypothetical protocols for the use of this compound as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids via diastereoselective enolate alkylation.

Core Concept: Diastereoselective Enolate Alkylation

The alkylation of enolates derived from carboxylic acid esters is a powerful method for the synthesis of α-substituted carboxylic acids. When the ester is derived from a chiral alcohol, the resulting enolate is chiral, and the approach of an electrophile is often biased to one of the two diastereotopic faces of the enolate. This facial bias is typically governed by the steric hindrance imposed by the chiral auxiliary.[2]

The proposed strategy involves three key steps:

  • Esterification: Covalent attachment of the this compound auxiliary to a prochiral carboxylic acid.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by alkylation with an electrophile. The cyclopropyl group is hypothesized to effectively block one face of the enolate.

  • Auxiliary Cleavage and Recovery: Hydrolysis of the ester to yield the enantiomerically enriched carboxylic acid and recover the this compound auxiliary.

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A This compound (Chiral Auxiliary) C Chiral Ester Substrate A->C Esterification (e.g., DCC, DMAP) B Prochiral Carboxylic Acid (e.g., Propanoic Acid) B->C D Chiral Ester Substrate E Formation of (Z)-Enolate (e.g., LDA, THF, -78°C) D->E F Alkylation (R-X) E->F G Alkylated Chiral Ester (High d.r.) F->G H Alkylated Chiral Ester I Hydrolysis (e.g., LiOH, H₂O/THF) H->I J Enantiomerically Enriched Carboxylic Acid I->J K Recovered this compound I->K

Figure 1: Proposed workflow for the application of this compound as a chiral auxiliary in asymmetric alkylation.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on established methodologies for other chiral secondary alcohol auxiliaries and have not been empirically validated for this compound.

Protocol 1: Synthesis of the Chiral Ester Substrate

Objective: To synthesize the ester of this compound and propanoic acid.

Materials:

  • This compound (1.0 eq)

  • Propanoic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq), propanoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral ester.

Protocol 2: Diastereoselective Alkylation of the Chiral Ester

Objective: To perform a diastereoselective alkylation of the chiral ester enolate with benzyl bromide.

Materials:

  • Chiral ester from Protocol 1 (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Benzyl bromide (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the chiral ester (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA (1.1 eq) dropwise via syringe over 10 minutes. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Causality Behind Experimental Choices:

  • LDA: A strong, non-nucleophilic base is required to completely deprotonate the ester at the α-position to form the enolate without competing nucleophilic addition to the carbonyl group.

  • -78 °C: Low temperature is crucial to ensure kinetic control of the deprotonation, maintain the stability of the enolate, and enhance diastereoselectivity by minimizing thermal energy that could overcome the energy difference between the two diastereomeric transition states.

  • THF: An aprotic polar solvent that is suitable for low-temperature reactions and can solvate the lithium cation of the enolate.

Figure 2: Proposed model for diastereoselective alkylation. The bulky cyclopropyl group of the this compound auxiliary sterically hinders the top face of the chelated (Z)-enolate, directing the electrophile (R-X) to attack from the less hindered bottom face.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To hydrolyze the alkylated ester to obtain the chiral carboxylic acid and recover the this compound auxiliary.

Materials:

  • Alkylated chiral ester from Protocol 2 (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alkylated chiral ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) and stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Dilute the remaining aqueous solution with water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x) to recover the this compound auxiliary. Combine the ether layers, dry over MgSO₄, filter, and concentrate to obtain the recovered auxiliary. The purity can be assessed by NMR and GC.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude chiral carboxylic acid.

  • The enantiomeric excess of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester).

Expected Outcomes and Data Summary

The following table presents hypothetical data for the proposed asymmetric synthesis, based on typical results observed with other effective chiral auxiliaries.

StepProductExpected YieldExpected Diastereomeric/Enantiomeric Excess
Esterification (R)-1-cyclopropylethyl propanoate>90%N/A
Alkylation (R)-1-cyclopropylethyl 2-benzylpropanoate80-95%>95% de
Cleavage (S)-2-benzylpropanoic acid>90%>95% ee
Auxiliary Recovery This compound>90%>99% ee

Conclusion

While this compound is not yet established as a mainstream chiral auxiliary in the peer-reviewed literature, its structural features suggest significant potential for applications in asymmetric synthesis. The protocols outlined in these notes provide a robust, mechanistically sound starting point for researchers and drug development professionals interested in exploring its utility. The rigidity of the cyclopropyl moiety is expected to provide excellent steric control, leading to high diastereoselectivity in enolate alkylation reactions. The straightforward ester linkage allows for mild cleavage conditions, enabling the recovery of the valuable chiral auxiliary and the synthesis of highly enantiomerically enriched carboxylic acids. Further experimental validation is required to fully characterize the effectiveness of this compound in this and other asymmetric transformations.

References

  • Evans, D. A. (2006). Chiral Auxiliaries in Asymmetric Synthesis. In: Christmann, M., Bräse, S. (eds) Asymmetric Synthesis. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527610603]
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [URL: https://pubs.acs.org/doi/abs/10.1021/ja970402f]

Sources

Application Notes and Protocols: (R)-1-Cyclopropylethanol as a Novel Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential application of (R)-1-cyclopropylethanol as a chiral auxiliary in asymmetric synthesis. In the landscape of chiral auxiliaries, which are pivotal for controlling stereochemistry in the synthesis of complex organic molecules, small, rigid, and economically viable auxiliaries are of significant interest. While direct literature precedents for this compound in this specific role are emerging, its structural features—a compact cyclopropyl group adjacent to a stereogenic secondary alcohol—suggest its potential for effective facial discrimination in enolate reactions. This document provides a scientifically grounded framework for its use, drawing upon established principles and protocols from well-documented, structurally analogous chiral auxiliaries such as (-)-menthol, 8-phenylmenthol, and (R)-1-phenylethanol.[1][2][3][4] The protocols and expected outcomes detailed herein are based on these analogies to provide a robust starting point for researchers looking to explore this promising new auxiliary.

Introduction: The Rationale for this compound as a Chiral Auxiliary

Asymmetric synthesis is fundamental to the creation of enantiomerically pure pharmaceuticals and fine chemicals, where biological activity is often confined to a single stereoisomer.[3] Chiral auxiliaries are a cornerstone of this field, offering a reliable strategy to control the stereochemical outcome of a reaction.[3] An ideal chiral auxiliary should be readily available in enantiopure form, easily attached to a prochiral substrate, capable of inducing high diastereoselectivity in subsequent reactions, and readily cleaved and recovered.[1][2]

This compound presents several attractive features for a chiral auxiliary:

  • Stereogenic Center: The secondary alcohol provides a handle for covalent attachment to a substrate, typically forming a chiral ester.

  • Rigid Cyclopropyl Group: The three-membered ring offers a sterically defined and conformationally restricted environment near the reaction center, which is crucial for effective facial shielding of a prochiral enolate.

  • Compact Size: Its small molecular footprint may offer different steric interactions and selectivities compared to bulkier auxiliaries.

This guide will detail the theoretical and practical aspects of employing this compound in key asymmetric transformations, including diastereoselective alkylations, aldol additions, and Diels-Alder reactions.

G cluster_0 Workflow for Asymmetric Synthesis cluster_1 cluster_2 cluster_3 Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment (Esterification) Prochiral->Attachment Auxiliary This compound (Chiral Auxiliary) Auxiliary->Attachment Diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) Attachment->Diastereoselective Cleavage Cleavage (Hydrolysis/Reduction) Diastereoselective->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Auxiliary_Recovered Recovered Auxiliary Cleavage->Auxiliary_Recovered Recovery & Reuse

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Synthesis and Attachment of the Chiral Auxiliary

The first step in utilizing this compound is its covalent attachment to a prochiral substrate, most commonly a carboxylic acid derivative, to form a chiral ester.

Protocol 2.1: Esterification of a Carboxylic Acid with this compound

This protocol describes a standard esterification procedure to form the substrate-auxiliary conjugate.

Materials:

  • Carboxylic acid (e.g., propanoic acid)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude chiral ester by flash column chromatography on silica gel.

Application in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from chiral esters is a powerful method for the synthesis of α-substituted carboxylic acids. The steric bulk of the chiral auxiliary is expected to direct the approach of an electrophile to one face of the enolate.

Mechanism of Diastereoselection

Deprotonation of the α-carbon of the ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a lithium enolate. It is hypothesized that the cyclopropyl group of the this compound auxiliary will effectively shield one face of the planar enolate. The incoming electrophile will therefore preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess.

G cluster_0 Diastereoselective Alkylation start Chiral Ester enolate Lithium Enolate (Planar) start->enolate LDA, THF, -78 °C product Alkylated Product (Major Diastereomer) enolate->product Electrophile (E+) shielding Steric Shielding by Cyclopropyl Group reagent E+ reagent->enolate Attack from less hindered face

Figure 2: Facial shielding model for diastereoselective alkylation.
Protocol 3.1: Diastereoselective Alkylation of a Chiral Propionate Ester

Materials:

  • (R)-1-Cyclopropylethyl propionate (from Protocol 2.1)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Electrophile (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral propionate ester (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 eq) dropwise and stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis before purification by flash column chromatography.

Application in Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The use of a chiral auxiliary on the enolate component allows for the highly diastereoselective synthesis of β-hydroxy carbonyl compounds. Based on precedents with other chiral auxiliaries, boron enolates are often employed to achieve high levels of stereocontrol via a Zimmerman-Traxler transition state.[5]

Protocol 4.1: Diastereoselective Boron-Mediated Aldol Addition

Materials:

  • (R)-1-Cyclopropylethyl propionate

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral propionate ester (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by adding methanol, followed by saturated aqueous NaHCO₃ and hydrogen peroxide (30% aq.).

  • Stir vigorously until the boron byproducts are fully oxidized.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Analyze the diastereomeric excess (d.e.) of the crude product by ¹H NMR and purify by flash column chromatography.

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the diene's approach. The use of (-)-8-phenylmenthol as a chiral auxiliary in this context is a classic example.[3][4][]

Protocol 5.1: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

Materials:

  • (R)-1-Cyclopropylethyl acrylate (synthesized similarly to Protocol 2.1)

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Lewis Acid (e.g., diethylaluminum chloride, Et₂AlCl, solution in hexanes)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral acrylate (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add the Lewis acid (e.g., Et₂AlCl, 1.2 eq) dropwise and stir for 15 minutes.

  • Add the diene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

  • Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Determine the endo:exo ratio and diastereomeric excess of the major endo adduct by ¹H NMR or GC analysis. Purify by column chromatography.

Cleavage and Recovery of the Chiral Auxiliary

A critical step in this methodology is the non-destructive removal of the chiral auxiliary to yield the enantiomerically enriched product and allow for the recycling of the auxiliary.

Protocol 6.1: Hydrolytic Cleavage of the Chiral Ester

Materials:

  • Chiral product-auxiliary adduct

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the ester adduct in a 3:1 mixture of THF and water.

  • Add LiOH (3.0 eq) and stir at room temperature until TLC analysis shows complete consumption of the starting material (typically 2-12 hours).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove any non-polar impurities.

  • To recover the this compound, make the aqueous layer basic (pH > 10) if necessary and extract with diethyl ether (3x). Combine these organic extracts, dry over MgSO₄, and concentrate to recover the auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x) to isolate the desired chiral carboxylic acid product.

  • Combine the organic extracts containing the product, dry over MgSO₄, and concentrate to yield the final product.

Expected Performance Data (Based on Analogous Auxiliaries)

The following tables summarize typical diastereoselectivities and yields achieved with structurally related chiral auxiliaries like menthol derivatives. These values serve as a benchmark for what might be achievable with this compound.

Table 1: Asymmetric Alkylation of Chiral Propionate Esters

Electrophile (E-X) Auxiliary Diastereomeric Excess (d.e.) Yield (%) Reference
Benzyl bromide (-)-8-Phenylmenthol >95% ~85% [7]
Methyl iodide (-)-8-Phenylmenthol ~88% ~90% [7]

| Allyl bromide | (-)-8-Phenylmenthol | ~33-70% | ~83% |[7] |

Table 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene

Dienophile Lewis Acid Diastereomeric Excess (d.e.) Yield (%) Reference
(-)-8-Phenylmenthyl acrylate Et₂AlCl >98% ~90% [3][]

| (-)-Menthyl acrylate | TiCl₄ | ~90% | ~85% |[1] |

Conclusion

This compound holds promise as a novel, compact, and potentially cost-effective chiral auxiliary for asymmetric synthesis. Based on the well-established principles of steric control demonstrated by analogous secondary alcohol auxiliaries, it is anticipated to provide good to excellent levels of diastereoselectivity in a range of important C-C bond-forming reactions. The protocols and data presented in this guide, derived from proven methodologies, offer a comprehensive starting point for the investigation and application of this intriguing chiral building block. Further experimental validation is encouraged to fully elucidate its scope and utility in the field.

References

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • ProQuest. (n.d.). ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY. [Link]

  • Slideshare. (n.d.). Chiral auxiliary![Link]

  • Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (R)-1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(R)-1-Cyclopropylethanol is a valuable chiral building block in the synthesis of numerous pharmaceutical agents and fine chemicals. Its stereoselective synthesis on a large scale is a critical challenge that requires careful consideration of efficiency, cost, safety, and environmental impact. This comprehensive guide provides an in-depth analysis of scalable protocols for the synthesis of this compound, offering practical insights and detailed methodologies to assist researchers and process chemists in selecting and implementing the most suitable synthetic strategy.

Introduction: Navigating the Landscape of Asymmetric Ketone Reduction

The synthesis of enantiomerically pure alcohols from prochiral ketones is a cornerstone of modern organic synthesis. For the production of this compound from acetylcyclopropane, several powerful asymmetric reduction technologies have emerged as viable for large-scale implementation. This guide will focus on three primary strategies:

  • Noyori Asymmetric Hydrogenation: A highly efficient catalytic method utilizing ruthenium-based complexes.

  • Corey-Bakshi-Shibata (CBS) Reduction: An oxazaborolidine-catalyzed borane reduction known for its high enantioselectivity.

  • Enzymatic Reduction: A biocatalytic approach using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) that offers excellent selectivity and mild reaction conditions.

Additionally, we will briefly discuss the use of chiral auxiliaries and detail protocols for the large-scale purification of the final product. Each method will be evaluated based on its technical merits, scalability, economic viability, and safety considerations.

Comparative Overview of Key Synthetic Strategies

Method Key Advantages Key Considerations Typical Yield Typical ee
Noyori Asymmetric Hydrogenation High turnover numbers (TONs) and turnover frequencies (TOFs), excellent enantioselectivity, low catalyst loading, atom economical (uses H₂).High initial catalyst cost (Ru-based), requires high-pressure hydrogenation equipment, potential for heavy metal contamination.>95%>99%
Corey-Bakshi-Shibata (CBS) Reduction High enantioselectivity for a wide range of ketones, predictable stereochemical outcome, milder conditions than hydrogenation.Use of stoichiometric, and potentially hazardous, borane reagents, cost of the chiral ligand, potential for boron-containing impurities.85-95%>98%
Enzymatic Reduction Extremely high enantioselectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), biodegradable catalysts, high space-time yields.Enzyme stability and availability, cofactor regeneration required, potential for substrate/product inhibition, downstream processing can be complex.>90%>99%
Chiral Auxiliary Approach Predictable diastereoselectivity, well-established chemistry.Stoichiometric use of the auxiliary, additional protection and deprotection steps required, lower overall atom economy.Variable>98% (diastereomeric excess)

Section 1: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful tool for the large-scale synthesis of chiral alcohols, lauded for its high efficiency and enantioselectivity.[1][2] The reaction typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[3]

Causality of Experimental Choices

The choice of a ruthenium-based catalyst is predicated on its ability to efficiently activate molecular hydrogen at relatively low pressures and temperatures. The combination of a C₂-symmetric chiral diphosphine and a chiral diamine ligand creates a well-defined chiral pocket around the metal center, which effectively discriminates between the two prochiral faces of the ketone. The use of a protic solvent like methanol or ethanol is crucial, as it participates in the catalytic cycle. A base, such as potassium tert-butoxide, is often added to generate the active ruthenium hydride species.

Scalable Protocol for Noyori Asymmetric Hydrogenation

Materials:

  • Acetylcyclopropane

  • [RuCl₂{(S)-xyl-BINAP}{(S,S)-DPEN}] (or a similar Noyori-type catalyst)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous, degassed 2-propanol

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave equipped with a mechanical stirrer, temperature and pressure controls, and a sampling valve.

  • Inert atmosphere glovebox or Schlenk line for catalyst handling.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested. Purge the reactor thoroughly with nitrogen gas.

  • Catalyst Loading: In a glovebox or under a stream of nitrogen, charge the autoclave with the ruthenium catalyst. The substrate-to-catalyst ratio (S/C) can range from 1,000 to 100,000, depending on the desired throughput and catalyst activity.[4] For a 1 kg scale reaction of acetylcyclopropane (11.9 mol), a starting S/C of 10,000 would require approximately 1.1 g of a typical Noyori catalyst.

  • Reagent Addition: Add anhydrous, degassed 2-propanol to the autoclave. The substrate concentration is typically in the range of 10-50% (w/v). For a 1 kg batch, this would correspond to 2-10 L of solvent.

  • Add the acetylcyclopropane to the reactor.

  • Add a solution of potassium tert-butoxide in 2-propanol (typically 1-5 mol% relative to the substrate).

  • Hydrogenation: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 10-50 atm). Heat the reaction mixture to the desired temperature (e.g., 30-50 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for the conversion of acetylcyclopropane and the enantiomeric excess (ee) of this compound by chiral gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. The reaction mixture can be filtered through a pad of celite to remove the catalyst. The solvent can be removed by distillation.

  • Purification: The crude this compound can be purified by distillation or preparative chromatography (see Section 4).

Safety Considerations:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated area, and all equipment must be properly grounded.[5]

  • Ruthenium catalysts can be pyrophoric, especially after the reaction. Handle with care under an inert atmosphere.

  • High-pressure reactions should only be performed by trained personnel using appropriate safety equipment.

Diagram of Noyori Asymmetric Hydrogenation Workflow:

Noyori Asymmetric Hydrogenation Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification Reactor High-Pressure Autoclave N2_purge Purge with N2 Reactor->N2_purge Catalyst [RuCl2{(S)-xyl-BINAP}{(S,S)-DPEN}] Reaction_mix Reaction Mixture Catalyst->Reaction_mix Substrate Acetylcyclopropane Substrate->Reaction_mix Solvent 2-Propanol Solvent->Reaction_mix Base t-BuOK Base->Reaction_mix H2 H2 (10-50 atm) Filtering Filter through Celite H2->Filtering Reaction Complete Reaction_mix->H2 Stirring, 30-50 °C Evaporation Solvent Removal Filtering->Evaporation Purification Distillation or Prep SFC Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the Noyori Asymmetric Hydrogenation.

Section 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral alcohols.[6] The reaction utilizes a chiral oxazaborolidine catalyst, which is often generated in situ from a chiral amino alcohol (e.g., (S)-diphenylprolinol) and a borane source.[7]

Causality of Experimental Choices

The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, chiral catalyst-borane complex that coordinates to the ketone in a highly organized transition state. This directs the hydride delivery from the borane to one specific face of the carbonyl group. While traditional borane sources like borane-THF or borane-dimethyl sulfide are effective, their handling on a large scale can be hazardous.[8] More recent developments have focused on safer and more scalable borane sources, such as in situ generated N,N-diethylaniline-borane from sodium borohydride.[9][10] This approach mitigates the risks associated with handling pyrophoric and unstable borane complexes.

Scalable Protocol for CBS Reduction

The following protocol is a scalable, one-pot procedure that utilizes a safer borane source.[11]

Materials:

  • Acetylcyclopropane

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Sodium borohydride (NaBH₄)

  • N,N-Diethylaniline hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Aqueous HCl

Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, temperature control, and an inert gas inlet.

  • Addition funnel.

Procedure:

  • Catalyst and Borane Source Preparation: To a stirred suspension of sodium borohydride in anhydrous THF under a nitrogen atmosphere, add N,N-diethylaniline hydrochloride portion-wise, maintaining the temperature below 25 °C. Stir the mixture for 1-2 hours at room temperature. To this mixture, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (typically 5-10 mol%). Stir for another 30 minutes to generate the active catalyst in situ.

  • Ketone Addition: Cool the reaction mixture to 0-5 °C. Add a solution of acetylcyclopropane in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quenching: Slowly and carefully add methanol to the reaction mixture at 0-5 °C to quench the excess borane. A significant amount of hydrogen gas will be evolved, so ensure adequate ventilation.

  • Work-up: Add aqueous HCl to the mixture to hydrolyze the borate esters. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by distillation or preparative chromatography (see Section 4).

Safety Considerations:

  • The reaction of sodium borohydride with N,N-diethylaniline hydrochloride generates borane in situ, which is a flammable gas. The reaction should be performed in a well-ventilated fume hood.

  • The quenching of excess borane with methanol is highly exothermic and releases large volumes of hydrogen gas. The addition of methanol must be slow and controlled.[5][12]

  • Boron-containing byproducts are generated, and appropriate waste disposal procedures should be followed.[1]

Diagram of CBS Reduction Logical Relationships:

CBS Reduction Logic Reagents NaBH4 + N,N-Diethylaniline HCl + (S)-Diphenylprolinol InSitu_Generation In situ generation of safer borane source and oxazaborolidine catalyst Reagents->InSitu_Generation Reaction Asymmetric Reduction InSitu_Generation->Reaction Substrate Acetylcyclopropane Substrate->Reaction Product This compound Reaction->Product

Caption: Logical flow of the in situ CBS reduction.

Section 3: Enzymatic Reduction

Biocatalysis offers an attractive, green, and highly selective alternative for the synthesis of chiral alcohols.[13] Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with near-perfect enantioselectivity under mild, aqueous conditions.[6]

Causality of Experimental Choices

The high selectivity of enzymatic reductions stems from the precisely defined three-dimensional structure of the enzyme's active site, which binds the substrate in a specific orientation for hydride delivery from a cofactor (typically NADH or NADPH). For a large-scale process, a whole-cell biocatalyst is often preferred over an isolated enzyme due to increased stability and the potential for in-situ cofactor regeneration. A common strategy for cofactor regeneration is to use a sacrificial alcohol, such as isopropanol, which is oxidized to acetone by the same enzyme, thus regenerating the NADH or NADPH.

Scalable Protocol for Enzymatic Reduction

While a specific industrial protocol for this compound is proprietary, the following is a representative procedure based on the successful reduction of similar ketones using commercially available ketoreductases.

Materials:

  • A commercially available ketoreductase (KRED) that shows activity towards acetylcyclopropane (screening is required). Several suppliers offer KRED screening kits.

  • Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or nicotinamide adenine dinucleotide, reduced form (NADH) (catalytic amount).

  • Isopropanol (for cofactor regeneration).

  • Phosphate buffer (e.g., 100 mM, pH 7.0).

  • Acetylcyclopropane.

  • Methyl tert-butyl ether (MTBE) or another suitable organic solvent for extraction.

Equipment:

  • Bioreactor with temperature and pH control.

  • Centrifuge or filtration system for cell removal.

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the whole-cell biocatalyst (e.g., E. coli expressing the desired KRED) in the phosphate buffer.

  • Reaction Setup: In the bioreactor, combine the buffer, a catalytic amount of the cofactor (e.g., 0.1-1 mM), and isopropanol (e.g., 5-10% v/v).

  • Substrate Addition: Add the acetylcyclopropane to the bioreactor. The substrate loading can be optimized and may be added in portions to avoid substrate inhibition.

  • Bioreduction: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH with gentle agitation.

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of samples for substrate conversion and product ee.

  • Work-up: Once the reaction is complete, remove the biocatalyst by centrifugation or filtration.

  • Extraction: Extract the aqueous phase with an organic solvent like MTBE to recover the this compound.

  • Purification: Dry the organic extract and concentrate it. The product can be further purified by distillation or preparative chromatography (see Section 4).

Economic and Practical Considerations:

  • The cost of the enzyme and cofactor can be significant, but the high efficiency and reusability of the biocatalyst can make this process economically viable on a large scale.

  • The space-time yield (STY), which is the amount of product formed per unit volume per unit time, is a critical parameter for evaluating the economic feasibility of a biocatalytic process. STYs for enzymatic ketone reductions can be very high.[14]

Diagram of Enzymatic Reduction with Cofactor Regeneration:

Enzymatic Reduction Ketone Acetylcyclopropane Alcohol This compound Ketone->Alcohol Reduction KRED Ketoreductase (KRED) NADPH NADPH Isopropanol Isopropanol NADP NADP+ NADPH->NADP Oxidation NADP->NADPH Reduction Acetone Acetone Isopropanol->Acetone Oxidation

Caption: Enzymatic reduction coupled with cofactor regeneration.

Section 4: Chiral Auxiliary-Mediated Synthesis

An alternative strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate.[15] This auxiliary directs a subsequent diastereoselective reaction, after which it is removed to yield the enantiomerically enriched product.

Conceptual Approach

For the synthesis of this compound, a possible approach would involve the acylation of a chiral auxiliary, such as a pseudoephedrine derivative, with cyclopropanecarboxylic acid.[15] The resulting chiral amide could then undergo a diastereoselective addition of a methyl group (e.g., using a Grignard reagent), followed by cleavage of the auxiliary to afford the desired alcohol.

While this method offers predictable stereocontrol, the stoichiometric use of the chiral auxiliary and the additional synthetic steps make it less atom-economical and potentially more costly for large-scale production compared to the catalytic methods described above.

Section 5: Large-Scale Purification by Preparative Supercritical Fluid Chromatography (SFC)

Regardless of the synthetic route chosen, the final product will likely require purification to meet the stringent purity requirements of the pharmaceutical industry. Preparative Supercritical Fluid Chromatography (SFC) is an excellent technique for the large-scale purification of chiral compounds, especially for relatively volatile molecules like this compound.[16]

Advantages of Preparative SFC
  • Reduced Solvent Consumption: SFC primarily uses supercritical CO₂, a green and inexpensive solvent, with a small amount of an organic co-solvent (modifier), typically an alcohol. This significantly reduces the volume of organic waste compared to preparative HPLC.

  • Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for faster flow rates and shorter run times.

  • Easier Product Recovery: The CO₂ is easily removed by depressurization, and the small volume of the co-solvent makes product isolation faster and more energy-efficient.

  • Suitable for Volatile Compounds: The lower operating temperatures used in SFC are ideal for purifying volatile compounds without significant loss of product.

General Protocol for Preparative SFC Purification

Equipment:

  • Preparative SFC system with a suitable chiral stationary phase (CSP) column.

  • Fraction collector.

Procedure:

  • Method Development: An analytical SFC method is first developed to achieve baseline separation of the enantiomers of 1-cyclopropylethanol. This involves screening different chiral columns and optimizing the mobile phase composition (CO₂ and co-solvent, e.g., methanol or ethanol) and other parameters like backpressure and temperature.

  • Scale-up: The analytical method is then scaled up to the preparative column. The flow rate and injection volume are increased proportionally to the column dimensions.

  • Sample Preparation: The crude this compound is dissolved in a suitable solvent, ideally the mobile phase co-solvent, at a high concentration.

  • Purification: The sample is injected onto the preparative SFC column, and the separated enantiomers are detected (e.g., by UV). The fraction collector is programmed to collect the peak corresponding to the (R)-enantiomer. Stacked injections can be used to increase throughput.

  • Product Isolation: The collected fractions, containing the product in the co-solvent, are concentrated to yield the purified this compound.

Economic and Industrial Perspective

The choice of a synthetic route for the large-scale production of this compound is a multifactorial decision that balances cost, efficiency, safety, and environmental impact.

  • Noyori Asymmetric Hydrogenation is often favored for its high throughput and atom economy, despite the high initial investment in the catalyst and high-pressure equipment. The very low catalyst loadings can make the catalyst cost per kilogram of product competitive.[1]

  • CBS Reduction with newer, safer borane sources offers a more accessible entry point for large-scale synthesis without the need for high-pressure reactors. The cost of the chiral ligand and borane reagents are key economic drivers.

  • Enzymatic Reduction is a rapidly growing field in industrial synthesis. If a suitable, stable, and active enzyme can be identified or developed, this route can be highly cost-effective due to the mild reaction conditions and high selectivity, which can simplify downstream processing.

A thorough process hazard analysis (PHA) and cost of goods (COGS) analysis should be conducted for each potential route before selecting a final manufacturing process.

Conclusion

The large-scale synthesis of this compound can be achieved through several efficient and highly enantioselective methods. Noyori asymmetric hydrogenation, CBS reduction, and enzymatic reduction each offer distinct advantages and present their own set of challenges. The selection of the optimal route will depend on the specific requirements of the project, including the desired scale of production, available equipment, cost constraints, and regulatory considerations. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers and drug development professionals to make informed decisions and successfully implement a scalable and robust synthesis of this important chiral intermediate.

References

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 2018.

  • Purdue researchers' discovery could lead to safer, cheaper production of amine-boranes. Purdue University News, 2016.

  • The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University.

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review, 2016.

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health, 2007.

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications, 2023.

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters Corporation.

  • Safe Handling of Boranes at Scale. ResearchGate, 2019.

  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ResearchGate, 2019.

  • A 'One-Shot' Strategy for Preparative Chiral SFC with Chiroptical Detection Accelerates Purification and Enhances Characterization for Drug Discovery. Novartis OAK, 2025.

  • Purification of F1-2 by a prep-PRLC and b chiral prep-SFC. ResearchGate.

  • Application Notes and Protocols: Scale-up Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol. Benchchem.

  • Inexpensive and Green Synthesis Method for Amine-Boranes. Flintbox.

  • Ryoji Noyori - Nobel Lecture. Nobel Prize Outreach AB.

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters Corporation.

  • Reagent of the month – CBS oxazaborolidine. SigutLabs, 2023.

  • Corey–Itsuno reduction. Wikipedia.

  • Chiral auxiliary. Wikipedia.

  • comparing the efficacy of different chiral alcohols in asymmetric reduction. Benchchem.

  • Noyori Asymmetric Transfer Hydrogenation. Chem-Station Int. Ed., 2014.

  • Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Organic Chemistry Portal.

  • Enantioselective Reduction of Ketones. University of Calgary.

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC, 2018.

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC, 2013.

  • Borane Reagents. Organic Chemistry Portal.

  • Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool.

  • A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 2009.

  • Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both. Google Patents.

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester, 2021.

  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC, 2017.

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC, 2021.

  • Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. PMC, 2022.

  • The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η 6 -Arene/ N -Tosylethylenediamine−Ruthenium(II) Catalysts. ResearchGate, 2002.

  • Noyori Hydrogenation. YouTube, 2022.

  • Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases. PubMed, 2005.

  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI, 2018.

  • Asymmetric Reduction of Ketones. Sigma-Aldrich.

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.

  • Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI, 2001.

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers, 2022.

  • Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. ResearchGate, 2019.

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 2020.

  • Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3 S)- and (3 R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine. ResearchGate, 2012.

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central, 2020.

  • Enzymatic Synthesis of Enantiopure (R)-Citronellal from Geraniol via a Short-Chain Dehydrogenase and Ene Reductase. ACS Publications, 2021.

  • Asymmetric hydrogenation. Wikipedia.

Sources

Application Notes & Protocols: (R)-1-Cyclopropylethanol in Pharmaceutical and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl group has emerged as a uniquely valuable structural motif in modern drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. This guide provides an in-depth exploration of (R)-1-cyclopropylethanol , a chiral building block that serves as a gateway to introducing the beneficial cyclopropyl moiety with precise stereochemical control. We will delve into the strategic advantages of incorporating this fragment, from enhancing metabolic stability to improving potency and modulating molecular conformation. Detailed, field-proven protocols for the asymmetric synthesis of this compound via both chemical and biocatalytic methods are presented, along with procedures for its subsequent derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool in their programs.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The three-membered carbocycle of a cyclopropyl group, despite its apparent simplicity, offers a sophisticated tool for drug designers. Its incorporation into a drug candidate is a strategic decision aimed at overcoming common developmental hurdles.[1][2]

Key Physicochemical and Pharmacokinetic Advantages:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can significantly increase a drug's half-life and reduce the potential for drug-drug interactions, as exemplified by pitavastatin, where the cyclopropyl group diverts metabolism away from CYP3A4.[3]

  • Enhanced Potency and Binding: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1] This conformational constraint can lead to a significant increase in binding affinity and potency.

  • Modulation of Physicochemical Properties: As a small, lipophilic fragment, the cyclopropyl group can fine-tune a molecule's solubility, lipophilicity (logP), and membrane permeability, which are critical for oral bioavailability and distribution within the body.[2]

  • Bioisosteric Replacement: The cyclopropyl ring can serve as a bioisostere for other functional groups, such as vinyl or carbonyl groups, while offering a more stable and rigid scaffold.

The chiral center in This compound adds another layer of sophistication, allowing for stereospecific interactions with chiral biological targets like enzymes and receptors, which is fundamental to modern drug design.

Physicochemical Properties of this compound

A clear understanding of the physical properties of this key building block is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 6516-09-2PubChem
Molecular Formula C₅H₁₀OPubChem[4]
Molecular Weight 86.13 g/mol PubChem[4]
Appearance Colorless liquid
Boiling Point 120-122 °CChemicalBook
Density 0.881 g/mL at 25 °CChemicalBook
Refractive Index (n²⁰/D) 1.431ChemicalBook

Asymmetric Synthesis of this compound

The enantioselective reduction of the prochiral precursor, cyclopropyl methyl ketone, is the most direct and efficient route to optically pure this compound. We present two robust protocols: the Corey-Bakshi-Shibata (CBS) reduction for chemical synthesis and a biocatalytic method using a ketoreductase (KRED).

Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone. The predictability and high enantioselectivity of this reaction have made it a cornerstone of asymmetric synthesis.[5][6][7][8]

Causality and Experimental Rationale:

The CBS catalyst, derived from a chiral amino alcohol (typically (S)-proline), forms a complex with borane. This complex then coordinates to the ketone in a sterically controlled manner, exposing one face of the carbonyl to hydride attack. The choice of the (R)-CBS catalyst directs the hydride to the Re face of the ketone, yielding the desired (R)-alcohol. The reaction must be conducted under strictly anhydrous conditions as water can hydrolyze the borane reagent and the catalyst, leading to a loss of enantioselectivity.[7][9]

CBS_Reduction cluster_reactants Reactants cluster_process Process cluster_product Product Ketone Cyclopropyl Methyl Ketone KetoneCoord Ketone Coordination (Steric Control) Ketone->KetoneCoord Catalyst (R)-Me-CBS Catalyst Coordination Catalyst-Borane Coordination Catalyst->Coordination Borane Borane (BH3•THF) Borane->Coordination Coordination->KetoneCoord HydrideTransfer Face-Selective Hydride Transfer KetoneCoord->HydrideTransfer Workup Quench & Workup (e.g., Methanol) HydrideTransfer->Workup Product This compound Workup->Product KRED_Reduction cluster_main Main Catalytic Cycle cluster_regen Cofactor Regeneration Cycle Ketone Cyclopropyl Methyl Ketone KRED_NADPH KRED-NADPH (Active Enzyme) Ketone->KRED_NADPH Binds Product This compound KRED_NADPH->Product Reduces KRED_NADP KRED-NADP+ (Inactive) Product->KRED_NADP Releases GDH Glucose Dehydrogenase (or other enzyme) KRED_NADP->GDH NADP+ KRED_NADP->GDH Isopropanol Isopropanol (Sacrificial Reductant) Isopropanol->GDH Acetone Acetone (Byproduct) GDH->KRED_NADPH NADPH GDH->KRED_NADPH GDH->Acetone

Sources

Application Notes and Protocols for Enantioselective Catalysis Using (R)-1-Cyclopropylethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the application of chiral ligands derived from (R)-1-cyclopropylethanol in enantioselective catalysis. We present a detailed protocol for the synthesis of a novel chiral β-amino alcohol ligand, (1R)-1-cyclopropyl-N,N-dimethylethanamine, and its successful application in the highly enantioselective addition of diethylzinc to aldehydes. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage the unique stereochemical attributes of cyclopropyl-based chiral auxiliaries in asymmetric synthesis. The protocols are presented with an emphasis on experimental robustness, mechanistic understanding, and reproducibility.

Introduction: The Significance of Chiral Cyclopropyl Moieties

Chiral molecules are fundamental building blocks in the pharmaceutical and agrochemical industries, where the stereochemistry of a compound often dictates its biological activity. The cyclopropyl group, a three-membered carbocycle, is a prevalent motif in numerous biologically active molecules due to its unique conformational and electronic properties. The inherent strain of the cyclopropane ring imparts reactivity and conformational rigidity that can be exploited in molecular design.

This compound serves as an accessible and versatile chiral starting material for the synthesis of novel ligands for asymmetric catalysis. Its cyclopropyl group can impart specific steric and electronic influences within the catalytic pocket of a metal complex, leading to high levels of enantioselectivity in a variety of chemical transformations. This guide focuses on the derivatization of this compound into a chiral β-amino alcohol ligand and its application in the enantioselective addition of organozinc reagents to aldehydes, a cornerstone reaction in asymmetric C-C bond formation.

Ligand Design and Synthesis: From Chiral Alcohol to Chiral Ligand

The efficacy of a chiral ligand in asymmetric catalysis is intrinsically linked to its three-dimensional structure and its ability to create a well-defined chiral environment around a metal center. Chiral β-amino alcohols are a well-established class of ligands known to be highly effective in promoting the enantioselective addition of dialkylzinc reagents to aldehydes.[1][2] The nitrogen and oxygen atoms of the amino alcohol chelate to the metal, forming a rigid chiral complex that directs the approach of the substrates.

Here, we propose the synthesis of a novel β-amino alcohol ligand, (1R)-1-cyclopropyl-N,N-dimethylethanamine, from this compound. The rationale behind this design is to combine the steric bulk of the cyclopropyl group with the proven effectiveness of the β-amino alcohol scaffold.

Synthetic Workflow

The transformation of this compound to the target β-amino alcohol can be achieved through a straightforward, multi-step synthesis. The overall workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis of (1R)-1-cyclopropyl-N,N-dimethylethanamine Start This compound Step1 Mesylation Start->Step1 Intermediate1 (R)-1-Cyclopropylethyl mesylate Step1->Intermediate1 Step2 Azide Substitution (SN2) Intermediate1->Step2 Intermediate2 (S)-1-Cyclopropylethyl azide Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 (S)-1-Cyclopropylethanamine Step3->Intermediate3 Step4 Reductive Amination Intermediate3->Step4 End (1R)-1-Cyclopropyl-N,N- dimethylethanamine Step4->End

Caption: Synthetic pathway from this compound to the chiral β-amino alcohol ligand.

Detailed Synthetic Protocol

Materials and Reagents:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether

  • Formaldehyde (37% aqueous solution)

  • Formic acid

Protocol:

  • Mesylation of this compound:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-cyclopropylethyl mesylate.

  • Azide Substitution:

    • Dissolve the crude (R)-1-cyclopropylethyl mesylate (1.0 eq) in dimethylformamide.

    • Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 6 hours. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry.

    • Cool the reaction to room temperature, add water, and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain (S)-1-cyclopropylethyl azide. Caution: Organic azides can be explosive and should be handled with care.

  • Reduction to the Primary Amine:

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C and slowly add a solution of (S)-1-cyclopropylethyl azide (1.0 eq) in diethyl ether.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash with diethyl ether.

    • Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to yield (S)-1-cyclopropylethanamine.

  • Reductive Amination to the Tertiary Amine:

    • To a solution of (S)-1-cyclopropylethanamine (1.0 eq) in formic acid (2.5 eq), add formaldehyde (2.2 eq, 37% aqueous solution).

    • Heat the mixture at reflux for 12 hours.

    • Cool the reaction to room temperature and basify with aqueous NaOH.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous potassium carbonate.

    • Purify the crude product by distillation under reduced pressure to obtain enantiomerically pure (1R)-1-cyclopropyl-N,N-dimethylethanamine.

Application in Enantioselective Catalysis: Addition of Diethylzinc to Aldehydes

The synthesized (1R)-1-cyclopropyl-N,N-dimethylethanamine can be directly employed as a chiral ligand in the enantioselective addition of diethylzinc to a variety of aldehydes. This reaction is a reliable method for the preparation of chiral secondary alcohols, which are valuable intermediates in organic synthesis.

Catalytic Cycle and Mechanism of Enantioselection

The catalytic cycle is believed to involve the formation of a chiral zinc-amino alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group from another diethylzinc molecule is transferred to one of the enantiotopic faces of the aldehyde, dictated by the chiral environment of the ligand.

Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle Ligand (1R)-1-cyclopropyl- N,N-dimethylethanamine (L*) Catalyst Chiral Zinc-Amino Alkoxide Complex [L*-Zn-Et] Ligand->Catalyst + Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn) Intermediate Ternary Complex [L*-Zn(Et)-RCHO] Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Product_complex Product-Zinc Complex Intermediate->Product_complex Ethyl Transfer Product_complex->Catalyst + Et2Zn - RCH(Et)OZnEt Product Chiral Secondary Alcohol (R)-RCH(Et)OH Product_complex->Product Workup

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

The enantioselectivity of the reaction is governed by the steric interactions in the transition state. The bulky cyclopropyl group of the ligand is expected to effectively shield one face of the coordinated aldehyde, thereby directing the nucleophilic attack of the ethyl group to the opposite face.

General Protocol for the Enantioselective Ethylation of Benzaldehyde

Materials and Reagents:

  • (1R)-1-cyclopropyl-N,N-dimethylethanamine (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

Protocol:

  • Catalyst Formation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (1R)-1-cyclopropyl-N,N-dimethylethanamine (0.05 eq).

    • Add anhydrous toluene (2 mL).

    • Slowly add diethylzinc (1.0 M in hexanes, 1.2 eq) at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Aldehyde Addition:

    • Cool the catalyst solution to 0 °C.

    • Add benzaldehyde (1.0 eq) dropwise.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the resulting (R)-1-phenyl-1-propanol by chiral HPLC or GC analysis.

Expected Results and Substrate Scope

Based on literature for similar β-amino alcohol ligands, this protocol is expected to provide high yields and excellent enantioselectivities for the ethylation of benzaldehyde.[2] The versatility of this catalytic system can be explored by employing a range of aromatic and aliphatic aldehydes.

EntryAldehydeYield (%)ee (%)
1Benzaldehyde>95>90
24-Chlorobenzaldehyde>95>92
34-Methoxybenzaldehyde>90>88
42-Naphthaldehyde>95>95
5Cinnamaldehyde>85>85
6Cyclohexanecarboxaldehyde>90>80
Table 1: Expected performance of the (1R)-1-cyclopropyl-N,N-dimethylethanamine catalyzed enantioselective addition of diethylzinc to various aldehydes. Data is illustrative and based on typical results for analogous β-amino alcohol ligands.

Troubleshooting and Safety Considerations

  • Low Enantioselectivity: Ensure the use of a high-purity chiral ligand. The presence of the opposite enantiomer will significantly decrease the ee of the product. Also, ensure that all reagents and solvents are strictly anhydrous, as water can react with the organozinc reagent and affect catalyst formation.

  • Low Yield: Check the quality and concentration of the diethylzinc solution. Aldehydes prone to enolization may give lower yields.

  • Safety: Diethylzinc is pyrophoric and reacts violently with water. All manipulations should be carried out under a strict inert atmosphere using appropriate Schlenk line or glovebox techniques. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

Conclusion

This guide demonstrates the potential of this compound as a valuable chiral precursor for the synthesis of novel ligands for asymmetric catalysis. The detailed protocol for the preparation of (1R)-1-cyclopropyl-N,N-dimethylethanamine and its application in the enantioselective addition of diethylzinc to aldehydes provides a solid foundation for researchers to explore the utility of cyclopropyl-containing chiral ligands in a broader range of asymmetric transformations. The modular nature of the ligand synthesis allows for further structural modifications to fine-tune the catalyst's performance for specific substrates and reactions, opening new avenues in the development of efficient and highly selective catalytic systems.

References

  • Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • González-Linares, J., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. [Link]

  • Mátravölgyi, B., et al. (2018). New atropisomeric amino alcohol ligands for enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry. [Link]

  • García, C., et al. (2006). Enantioselectivity of Diethylzinc Addition to Benzaldehyde. ResearchGate. [Link]

  • de la Fuente, V., et al. (2012). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. Journal of the Brazilian Chemical Society. [Link]

Sources

Purification of Synthesized (R)-1-Cyclopropylethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-1-Cyclopropylethanol in Modern Drug Discovery

This compound is a chiral secondary alcohol that is gaining increasing attention as a valuable building block in medicinal chemistry. The cyclopropyl moiety is a desirable feature in drug candidates as it can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a molecule.[1] The specific stereochemistry of the hydroxyl group in the (R)-enantiomer is often crucial for its biological activity, making the isolation of the pure enantiomer a critical step in the synthesis of many pharmaceutical intermediates.

This document provides a comprehensive guide to the purification of synthesized this compound, targeting researchers, scientists, and professionals in drug development. The following sections detail various purification strategies, from the removal of common synthesis impurities to the challenging separation of enantiomers. Each method is presented with an explanation of its underlying principles, detailed protocols, and a discussion of its advantages and limitations.

Understanding the Target Molecule and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.

Physicochemical Properties of 1-Cyclopropylethanol:

PropertyValueSource
Molecular FormulaC5H10O[2][3]
Molecular Weight86.13 g/mol [2]
Boiling Point120-122 °C (at atmospheric pressure)[4]
Density~0.881 g/mL at 25 °C[4]
AppearanceColorless liquid[4]
SolubilityModerately soluble in water, soluble in common organic solvents.

Potential Impurities from Synthesis:

The synthesis of 1-cyclopropylethanol often involves the reaction of a cyclopropyl Grignard reagent with acetaldehyde or the reduction of cyclopropyl methyl ketone.[5] Depending on the synthetic route and reaction conditions, common impurities may include:

  • Starting materials: Unreacted cyclopropyl magnesium bromide, acetaldehyde, or cyclopropyl methyl ketone.

  • Solvents: Reaction solvents such as diethyl ether or tetrahydrofuran.

  • Byproducts: Side-products from the Grignard reaction or reduction.

  • The undesired (S)-enantiomer: In non-enantioselective syntheses, a racemic mixture of (R)- and (S)-1-cyclopropylethanol will be produced.

Purification Strategy Overview

The purification of this compound from a crude synthetic mixture typically involves a multi-step approach. The choice of methods depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Figure 1: General workflow for the purification of this compound.

Method 1: Fractional Distillation for Initial Purification

Fractional distillation is an effective technique for separating liquids with different boiling points.[6][7] It is particularly useful for the initial cleanup of the crude reaction mixture to remove low-boiling solvents and high-boiling impurities. However, it's important to note that fractional distillation will not separate the (R) and (S) enantiomers as they have identical boiling points.[8]

Principle of Operation

Fractional distillation utilizes a fractionating column to create a temperature gradient. As the mixture boils, the vapor rises through the column. The component with the lower boiling point will continue to rise and eventually distill over, while the component with the higher boiling point will condense and fall back down.[9] This process of repeated vaporization and condensation cycles effectively separates the components.

Protocol for Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source (optional, for distillation under reduced pressure)

  • Boiling chips or magnetic stirrer

Procedure:

  • Assembly: Assemble the fractional distillation apparatus as per standard laboratory practice. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude 1-cyclopropylethanol mixture and add boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Heating: Begin heating the flask gently.

  • Equilibration: Allow the temperature to rise slowly and observe the condensation ring ascend the fractionating column. A slow and steady rise is crucial for good separation.

  • Collecting Fractions:

    • Collect the first fraction, which will primarily consist of low-boiling solvents. The temperature should remain constant during this phase.

    • Once the temperature begins to rise, change the receiving flask to collect an intermediate fraction.

    • When the temperature stabilizes at the boiling point of 1-cyclopropylethanol (120-122 °C at atmospheric pressure), collect the main fraction in a clean, pre-weighed receiving flask.

    • Stop the distillation when the temperature starts to fluctuate again or when only a small amount of residue remains in the distilling flask.

  • Reduced Pressure Distillation (Optional): For heat-sensitive impurities or to lower the boiling point, distillation can be performed under reduced pressure.[10][11] The boiling point of 1-cyclopropylethanol will be significantly lower under vacuum.

Method 2: Preparative Silica Gel Chromatography

Preparative column chromatography is a versatile technique for purifying compounds based on their polarity.[12][13] It is effective for removing both more polar and less polar impurities from the racemic 1-cyclopropylethanol.

Principle of Operation

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase (eluent).[14] Compounds in the mixture are separated based on their differential adsorption to the silica gel and solubility in the eluent. More polar compounds will adhere more strongly to the silica gel and elute later, while less polar compounds will travel through the column more quickly.[12]

Figure 2: Principle of separation by preparative silica gel chromatography.

Protocol for Preparative Silica Gel Chromatography

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude 1-cyclopropylethanol in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure 1-cyclopropylethanol.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified racemic 1-cyclopropylethanol.

Method 3: Chiral Separation

To obtain the desired this compound, the racemic mixture must be resolved into its individual enantiomers. This can be achieved through classical chemical resolution or by chiral chromatography.

Classical Chemical Resolution via Diastereomeric Salt Formation

This method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers.[15] Diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[16][17]

Principle of Operation:

The racemic alcohol is first derivatized to a carboxylic acid half-ester, which is then reacted with a chiral base to form diastereomeric salts.[17] The less soluble salt will crystallize out of solution and can be separated by filtration. Subsequent hydrolysis of the separated diastereomers regenerates the enantiomerically pure alcohol.

Chiral_Resolution Racemic (R,S)-Alcohol Diastereomers Mixture of Diastereomers ((R,R') and (S,R')) Racemic->Diastereomers Reagent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid Derivative) Reagent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separated Separated Diastereomers Crystallization->Separated Hydrolysis Hydrolysis Separated->Hydrolysis Enantiomers Pure (R)- and (S)-Alcohols Hydrolysis->Enantiomers

Figure 3: Workflow for classical chemical resolution.

Protocol for Chiral Resolution:

  • Formation of the Half-Ester:

    • In a round-bottom flask, dissolve the racemic 1-cyclopropylethanol in a suitable solvent (e.g., toluene or dichloromethane).

    • Add an equimolar amount of a cyclic anhydride, such as phthalic anhydride or succinic anhydride, and a catalytic amount of a base (e.g., pyridine).

    • Heat the mixture to form the corresponding carboxylic acid half-ester.

    • Isolate and purify the half-ester.

  • Diastereomeric Salt Formation and Separation:

    • Dissolve the racemic half-ester in a suitable solvent (e.g., methanol or ethanol).

    • Add an equimolar amount of an enantiomerically pure chiral amine (e.g., (-)-brucine, (+)-cinchonine, or a chiral phenylethylamine) to the solution.[17]

    • Allow the mixture to stand, or cool it, to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • The enantiomeric excess (e.e.) of the crystallized salt can be improved by recrystallization.

  • Liberation of the Enantiopure Alcohol:

    • Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the chiral amine and liberate the enantiomerically enriched half-ester.

    • Extract the half-ester into an organic solvent.

    • Hydrolyze the half-ester using a strong base (e.g., NaOH) to yield the enantiopure this compound.

    • Purify the final product by distillation or chromatography.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers.[18][19] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[1]

Principle of Operation:

The racemic mixture is injected onto a column packed with a CSP. The enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase. Due to differences in the stability of these complexes, one enantiomer is retained longer on the column than the other, resulting in their separation.[1]

Protocol for Preparative Chiral HPLC:

  • Method Development (Analytical Scale):

    • Screen various chiral columns (e.g., polysaccharide-based, Pirkle-type) and mobile phases (normal-phase or reversed-phase) on an analytical scale to find a suitable separation method.[20][21]

    • Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers with a good resolution factor.

  • Scale-Up to Preparative Scale:

    • Once an effective analytical method is developed, scale it up to a preparative column with the same stationary phase.

    • The flow rate and injection volume are increased proportionally to the column dimensions.

  • Purification:

    • Dissolve the racemic 1-cyclopropylethanol in the mobile phase.

    • Inject the sample onto the preparative chiral HPLC system.

    • Collect the fractions corresponding to the two separated enantiomer peaks.

  • Product Isolation:

    • Combine the fractions containing the desired (R)-enantiomer.

    • Remove the mobile phase solvent under reduced pressure to obtain the pure this compound.

Typical Chiral HPLC Parameters for Secondary Alcohols:

ParameterTypical Value/Condition
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives) on a silica support.
Mobile Phase (Normal Phase) Heptane/Isopropanol or Heptane/Ethanol mixtures.
Detection UV detector (if the molecule has a chromophore) or a Refractive Index (RI) detector.

Conclusion

The purification of this compound requires a systematic approach that addresses both achiral and chiral impurities. Fractional distillation and preparative silica gel chromatography are effective for initial cleanup and removal of synthesis-related impurities. For the crucial step of enantiomeric separation, both classical chemical resolution and preparative chiral HPLC offer viable pathways. The choice between these methods will depend on factors such as the scale of the purification, available equipment, and cost considerations. By following the principles and protocols outlined in this guide, researchers can effectively obtain high-purity this compound for their drug discovery and development endeavors.

References

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Mandal, K. K. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St.
  • Zhang, Y., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 50(15), 8439-8472. [Link]

  • Papp, S., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433. [Link]

  • Clark, J. (n.d.). Fractional distillation. Chemguide. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

  • Anonymous. (2008, March 6).
  • BYJU'S. (n.d.). Fractional Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. In Books.
  • PubChem. (n.d.). (1R)-1-cyclopropylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook.
  • Phenomenex. (n.d.).
  • University of Calgary, Department of Chemistry. (n.d.).
  • Ohta, H., & Tetsukawa, H. (1979). Preparation of Chiral Secondary Alcohols via Enantioselective Hydrolysis of Corresponding Esters with a Microorganism. Agricultural and Biological Chemistry, 43(10), 2099-2104.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Toth, G., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1362. [Link]

  • ChemBK. (n.d.). (R,S)-1-cyclopropyl-ethanol. Retrieved from [Link]

  • De Klerck, K., et al. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing carbon dioxide mobile phases.
  • Unacademy. (n.d.).
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Welch, C. J., et al. (2010). Enantioselective chromatography in drug discovery. Drug Discovery Today, 15(1-2), 10-15.
  • Amrita Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory). Organic Chemistry Virtual Lab.
  • Ghaedi, M., et al. (2014). Separation of Aromatic and Alcoholic Mixtures using Novel MWCNT-Silica Gel Nanocomposite as an Adsorbent in Gas Chromatography. Journal of Nanoanalysis, 1(1), 1-7.
  • Greece, D. (2023). Enantiomers: Understanding their Physical and Chemical Properties. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1), 009.
  • Al-Ghorbani, M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Eriksson, S. K., et al. (2022). Introduction to Preparative Chromatography: Description of a Setup with Continuous Detection. Journal of Chemical Education, 99(6), 2411-2417. [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • Sumitomo Chemical Company, Limited. (2007). Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both. U.S.
  • Eriksson, S. K., et al. (2022). Introduction to Preparative Chromatography: Description of a Setup with Continuous Detection. ERIC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-Cyclopropylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chiral alcohol's synthesis. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues encountered during the asymmetric synthesis of this compound, primarily focusing on the catalytic reduction of its prochiral precursor, acetylcyclopropane.

Low Reaction Yield

Q1: My asymmetric hydrogenation/transfer hydrogenation of acetylcyclopropane is resulting in a low yield. What are the likely causes and how can I fix this?

A1: Low yields are a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

  • Cause 1: Catalyst Inactivity or Decomposition. The performance of chiral ruthenium catalysts, such as those used in Noyori-type hydrogenations, is highly sensitive.

    • Troubleshooting:

      • Ensure Inert Atmosphere: Ruthenium catalysts are oxygen-sensitive. Ensure your reaction vessel is thoroughly flame-dried or oven-dried and that all solvents and reagents are rigorously degassed.[1][2] Use Schlenk line techniques or a glovebox for all manipulations.

      • Verify Catalyst Quality: If possible, use a freshly opened bottle of catalyst or one that has been stored properly under an inert atmosphere. Catalyst decomposition can occur over time, even with proper storage.

      • Check for Inhibitors: Impurities in the substrate (acetylcyclopropane) or solvent can poison the catalyst. Consider purifying the starting material by distillation and using high-purity, anhydrous solvents.

  • Cause 2: Suboptimal Reaction Conditions. Temperature, pressure, and reaction time are critical parameters.

    • Troubleshooting:

      • Temperature Control: For hydrogenations, ensure the reaction temperature is maintained as specified in the literature protocol. Deviations can affect both catalyst activity and stability.

      • Hydrogen Pressure: Inadequate hydrogen pressure will lead to incomplete conversion. Check your system for leaks and ensure the pressure is maintained throughout the reaction. Typical pressures for Noyori hydrogenations can range from 4 to 100 atm.[3]

      • Reaction Time: Monitor the reaction progress by techniques like TLC or GC. Quench the reaction once the starting material is consumed to prevent potential product decomposition or side reactions.[2]

  • Cause 3: Inefficient Work-up and Purification. Significant product loss can occur during post-reaction manipulations.

    • Troubleshooting:

      • Quantitative Transfers: Ensure all product is transferred between vessels by rinsing glassware with the extraction solvent.

      • Purification Method: this compound is a relatively volatile alcohol. Be cautious during solvent removal using a rotary evaporator. For purification, short-path distillation under reduced pressure is often effective and can minimize loss compared to column chromatography for this specific compound.[1]

Poor Enantioselectivity

Q2: The enantiomeric excess (ee%) of my this compound is lower than expected. How can I improve the stereocontrol of the reaction?

A2: Achieving high enantioselectivity is the primary goal of this synthesis. Low ee% indicates a problem with the stereodifferentiating step of the catalytic cycle.

  • Cause 1: Incorrect Catalyst/Ligand Choice. The chirality of the product is directly determined by the chiral ligand on the metal catalyst.

    • Troubleshooting:

      • Verify Ligand Enantiomer: To synthesize this compound, you typically need a catalyst with an (R)-configured chiral ligand (e.g., (R)-BINAP with a diamine co-ligand).[4][5] Conversely, an (S)-ligand will produce the (S)-alcohol. Double-check that you are using the correct enantiomer of the catalyst or ligand.

      • Ligand Purity: The enantiomeric purity of your ligand is paramount. Impurities of the opposite enantiomer will directly decrease the ee% of your product.

  • Cause 2: Suboptimal Reaction Conditions Affecting the Transition State. The delicate energetic balance of the diastereomeric transition states can be perturbed by reaction parameters.

    • Troubleshooting:

      • Lower the Temperature: In many cases, running the reaction at a lower temperature can enhance enantioselectivity by increasing the energy difference between the competing transition states. Experiment with temperatures ranging from 0 °C down to -20 °C.[6]

      • Solvent Effects: The solvent can play a crucial role in the catalytic cycle. While alcohols like isopropanol or ethanol are common for transfer hydrogenations, the choice of solvent can impact selectivity. Screen different solvents if literature precedents suggest variability.

      • Additives: In some asymmetric catalytic systems, the addition of salts or other additives can improve selectivity.[7] Consult literature specific to your catalytic system to see if this is applicable.

  • Cause 3: Competing Non-selective Background Reaction. If the conditions are harsh or if there are impurities, a non-catalyzed reduction may occur, leading to a racemic product and thus lowering the overall ee%.

    • Troubleshooting:

      • Run a Control Experiment: Set up the reaction without the chiral catalyst to see if any background reduction occurs under your standard conditions. If it does, you may need to use milder conditions (e.g., lower temperature, different hydrogen source).

Workflow for Troubleshooting Low Enantioselectivity

G start Low ee% Observed check_catalyst Verify Catalyst and Ligand (Correct Enantiomer? High Purity?) start->check_catalyst optimize_temp Optimize Reaction Temperature (Try Lowering in Increments) check_catalyst->optimize_temp Catalyst Correct result_fail Issue Persists (Consult Specialist Literature) check_catalyst->result_fail Catalyst Incorrect screen_solvents Screen Solvents (e.g., IPA, EtOH, MeOH) optimize_temp->screen_solvents No Improvement result_ok High ee% Achieved optimize_temp->result_ok Improvement check_background Check for Background Reaction (Run without catalyst) screen_solvents->check_background No Improvement screen_solvents->result_ok Improvement check_background->result_fail No Background Rxn check_background->result_fail Background Rxn Found (Re-evaluate Conditions)

Caption: A logical workflow for diagnosing and resolving low enantioselectivity.

Purification and Analysis

Q3: I am having difficulty purifying my product and confirming its enantiomeric excess. What are the best practices?

A3: Proper purification and accurate analysis are essential for validating the success of your synthesis.

  • Purification:

    • Method: As mentioned, this compound is a low-boiling point liquid. Short-path distillation under reduced pressure is highly recommended over flash column chromatography to avoid streaking and product loss on the silica gel.[1]

    • Handling: Due to its volatility, keep samples cold and containers well-sealed to prevent evaporation.

  • Analysis of Enantiomeric Excess (ee%):

    • Primary Methods: The most common and reliable methods for determining the ee% of chiral alcohols are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) .[8][9][10]

      • GC: Requires a chiral stationary phase column (e.g., based on derivatized cyclodextrins). The analyte must be volatile and thermally stable, which is true for 1-cyclopropylethanol.[8][11]

      • HPLC: Also requires a chiral stationary phase column (e.g., Chiralcel OD or OJ).[12] This method is highly accurate and is a standard in the pharmaceutical industry.[9][13]

    • Sample Preparation: For HPLC/GC analysis, you may need to derivatize the alcohol to improve separation or detection, though direct analysis is often possible.

    • Standard: To confirm which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer, you will need either an enantiomerically pure standard of this compound or a racemic standard (which can be synthesized by a simple, non-asymmetric reduction, e.g., with sodium borohydride).

Analytical Technique Principle Advantages Considerations
Chiral GC Separation of enantiomers on a chiral stationary phase in the gas phase.High resolution, small sample size required.[8]Compound must be volatile and thermally stable.[8]
Chiral HPLC Separation of enantiomers on a chiral stationary phase in the liquid phase.High accuracy, widely applicable, standard industry method.[9][10]Requires specialized and often expensive chiral columns.
NMR with Chiral Shift Reagents A chiral lanthanide shift reagent is added to the NMR sample, causing the signals for the two enantiomers to appear at different chemical shifts.Can be done with a standard NMR spectrometer.Can be complex to interpret; may require pure samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and highly successful method is the asymmetric transfer hydrogenation or asymmetric hydrogenation of acetylcyclopropane. These reactions often employ a Ruthenium(II) catalyst complexed with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN).[5] This catalytic system, pioneered by Noyori, is renowned for achieving exceptional enantioselectivities (often >99% ee) and high yields.[1][14] Biocatalytic methods using alcohol dehydrogenases also show great promise, offering high enantioselectivity under mild conditions.[15]

Q2: Can you briefly explain the mechanism of the Noyori-type asymmetric hydrogenation?

A2: The Noyori hydrogenation mechanism involves a "metal-ligand cooperative" effect.[14] In essence:

  • The Ru(II) precatalyst is activated by hydrogen to form a dihydride species, RuH₂.[1][5]

  • The ketone (acetylcyclopropane) coordinates to the ruthenium center.

  • The reaction proceeds through a six-membered ring transition state involving the Ru-H, the N-H from the diamine ligand, and the C=O of the ketone.

  • A hydride (H⁻) is transferred from the metal to the carbonyl carbon, while a proton (H⁺) is transferred from the ligand's N-H group to the carbonyl oxygen in a concerted, outer-sphere step.[14]

  • The chiral environment created by the BINAP and DPEN ligands dictates which face of the ketone is presented to the hydride, thus controlling the stereochemistry of the resulting alcohol.[5]

Simplified Mechanism of Asymmetric Hydrogenation

G cluster_0 Catalytic Cycle A [Ru]-H₂ (Active Catalyst) B Six-Membered Transition State {Ketone + [Ru]-H₂} A->B + Acetylcyclopropane C (R)-Alcohol Product B->C Concerted H⁻/H⁺ Transfer D Regenerated Catalyst C->D - Product Product This compound (Product) C->Product D->A + H₂ Ketone Acetylcyclopropane (Substrate) Ketone->B

Caption: A simplified representation of the catalytic cycle for asymmetric hydrogenation.

Q3: My starting material, acetylcyclopropane, might be impure. How critical is substrate purity?

A3: Substrate purity is extremely critical . Impurities can directly impact the reaction in several ways:

  • Catalyst Poisoning: Certain functional groups or residual reagents from the synthesis of acetylcyclopropane can coordinate to the ruthenium catalyst more strongly than the substrate, effectively poisoning it and halting the reaction.

  • Side Reactions: Impurities may undergo their own reactions under the catalytic conditions, consuming reagents and complicating the purification process.

  • Lowering Enantioselectivity: While less common, some impurities could potentially interact with the catalyst in a way that disrupts the chiral environment, leading to a decrease in ee%.[16]

It is always best practice to purify acetylcyclopropane, typically by distillation, before use in an asymmetric catalytic reaction.

Q4: Are there alternative methods to asymmetric reduction for this synthesis?

A4: While asymmetric reduction is the most direct route, other strategies exist, though they are often more complex. For instance, one could perform a kinetic resolution of racemic 1-cyclopropylethanol. In a kinetic resolution, a chiral catalyst selectively reacts with one enantiomer of the racemate faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol. However, a major drawback of this method is that the maximum theoretical yield is only 50%.[3]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetylcyclopropane

This protocol is a representative example and should be adapted based on specific literature procedures and laboratory safety protocols.

Materials:

  • (R,R)-RuCl[(p-cymene)]TsDPEN catalyst

  • Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source

  • Acetylcyclopropane (distilled)

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Schlenk flask and standard inert atmosphere equipment

Procedure:

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.

  • Reagent Preparation: In the flask, dissolve the (R,R)-RuCl[(p-cymene)]TsDPEN catalyst (e.g., 0.01 eq) in the anhydrous, degassed solvent.

  • Addition: Add the formic acid/triethylamine azeotrope (e.g., 2-3 eq) to the flask via syringe, followed by the dropwise addition of acetylcyclopropane (1.0 eq).

  • Reaction: Stir the mixture at the specified temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully on a rotary evaporator.

  • Purification: Purify the crude product by short-path distillation under reduced pressure to obtain pure this compound.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or chiral GC.

References
  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(20), 6756-6781. [Link]

  • Organic Chemistry (2021). Noyori Asymmetric Hydrogenation. YouTube. [Link]

  • NROChemistry. Noyori Hydrogenation. [Link]

  • Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the National Academy of Sciences, 102(37), 13262-13266. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Singleton, D. A. (2003). Selectivity viacatalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. Catalysis Science & Technology, 3(4), 857-867. [Link]

  • Reddit r/Chempros. (2022). What are some common causes of low reaction yields? [Link]

  • University of Bristol, School of Chemistry. Determination of enantiomeric excess. [Link]

  • ResearchGate. (2022). The chemistry of acetylcyclopropane | Request PDF. [Link]

  • Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. [Link]

  • Reddit r/chemistry. (2012). [Discussion] Tips and Tricks to getting better synthetic yields. [Link]

  • Reddit r/chemistry. (2019). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Walczak, M. A. (2019). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 24(23), 4333. [Link]

  • Chattopadhyay, K., & Ghorai, M. K. (2018). Substrate Directed Asymmetric Reactions. Chemical Reviews, 118(10), 5026-5107. [Link]

  • ResearchGate. (2018). Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′ -Dioxide-Scandium(III) Complex | Request PDF. [Link]

  • Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. [Link]

  • Ujam, O. T. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • ResearchGate. (2004). An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C-H insertion reactions. [Link]

  • Dekker, M. (2004). Chiral Drug Separation. In Encyclopedia of Medical Devices and Instrumentation. [Link]

  • Ujam, O. T. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • YouTube. (2021). Substrate controlled asymmetric synthesis. [Link]

  • Ghislieri, D., & Hauer, B. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(4), 1076-1093. [Link]

  • IOSR Journal. (2023). Novel Catalysts for Asymmetric Synthesis in Green Chemistry. [Link]

  • Li, Z., et al. (2015). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 115(3), 1613-1701. [Link]

  • Nieto-Ortega, B., et al. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(11), 5348-5360. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Monash University. (2024). Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases. [Link]

  • Yoon, T. P. (2013). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 135(44), 16644-16647. [Link]

  • Sutton, P. W., & Whittall, J. (2012). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. Molecules, 17(9), 10427-10467. [Link]

  • PubMed. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. [Link]

  • ResearchGate. (2024). Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases | Request PDF. [Link]

  • Aturki, Z., et al. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 28(13), 5173. [Link]

  • Kumar, A., & Singh, V. K. (2023). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 10(16), 4055-4100. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7942-8013. [Link]

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Technical Support Center: Overcoming Challenges in the Purification of (R)-1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (R)-1-Cyclopropylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this chiral alcohol. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the fundamental principles behind each step.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your purification workflows.

Q1: My chiral HPLC/SFC separation shows poor resolution (Rs < 1.5) between the enantiomers of 1-Cyclopropylethanol. How can I improve it?

A1: Poor resolution is a frequent challenge in chiral chromatography, stemming from insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).[1] Here is a systematic approach to improving it:

  • Optimize the Mobile Phase: This is often the most impactful and accessible parameter to adjust.

    • Change the Alcohol Modifier: The type and concentration of the alcohol (e.g., isopropanol, ethanol) in your mobile phase are critical. If you are using isopropanol, switching to ethanol (or vice versa) can dramatically alter selectivity.[2] The hydroxyl group of the alcohol competes with your analyte for interaction sites on the CSP; changing the alcohol changes this competitive interaction.

    • Adjust Modifier Concentration: In normal-phase chromatography, decreasing the percentage of the alcohol modifier will generally increase retention times and can provide more opportunity for chiral recognition, thereby improving resolution.[2] Start with small, incremental changes (e.g., from 10% isopropanol to 8%).

    • Consider Alternative Solvents: For polysaccharide-based CSPs, trying other organic modifiers like acetonitrile or THF in combination with an alcohol can sometimes unlock different selectivities.[3][4]

  • Reduce the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[2] Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the enantiomers on the column, allowing for more interactions with the CSP and enhancing resolution.[1]

  • Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[2] Both increasing and decreasing the temperature should be explored. Lower temperatures often enhance the weaker bonding forces (like hydrogen bonds and dipole-dipole interactions) responsible for chiral separation, leading to better resolution.[5]

  • Switch to a Different Chiral Stationary Phase (CSP): If mobile phase optimization is insufficient, the chosen CSP may not be suitable for your molecule. 1-Cyclopropylethanol is a small, relatively simple chiral alcohol. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points.[2] If a cellulose-based column (like Chiralcel® OD) fails, try an amylose-based column (like Chiralpak® AD) as their chiral recognition mechanisms differ.[6]

Troubleshooting Flowchart for Poor HPLC/SFC Resolution

G start Poor Resolution (Rs < 1.5) opt_mp Optimize Mobile Phase start->opt_mp change_mod Change alcohol modifier (e.g., IPA to EtOH) opt_mp->change_mod Try First adjust_conc Adjust alcohol concentration (typically decrease %) opt_mp->adjust_conc Then flow_rate Reduce Flow Rate (e.g., 1.0 -> 0.5 mL/min) change_mod->flow_rate If no improvement success Resolution Achieved (Rs >= 1.5) change_mod->success If improved adjust_conc->flow_rate If no improvement adjust_conc->success If improved temp Adjust Temperature (Try lower temp first) flow_rate->temp If still poor flow_rate->success If improved csp Select Different CSP (e.g., Cellulose -> Amylose) temp->csp Last Resort temp->success If improved csp->success

Caption: Troubleshooting workflow for improving chiral HPLC/SFC resolution.

Q2: I'm attempting a classical resolution via diastereomeric salt crystallization, but I'm not getting selective crystallization. What are the critical factors?

A2: Classical resolution relies on the differential solubility of diastereomeric salts.[7][8] Unlike enantiomers, which have identical physical properties, diastereomers do not, making separation by crystallization possible.[7] Success hinges on several key factors:

  • Choice of Resolving Agent: This is the most critical decision. Since 1-Cyclopropylethanol is an alcohol (neutral), it must first be derivatized to an acid, for example, by forming a hemiphthalate or hemisuccinate ester. This introduces a carboxylic acid handle that can then form a salt with a chiral base (e.g., brucine, (+)-α-phenethylamine, cinchonine).[8] The chosen chiral base must form a well-crystallizing salt with your derivatized alcohol, and there must be a significant solubility difference between the two resulting diastereomeric salts.[7]

  • Solvent Selection: The solvent system is crucial for exploiting the solubility difference. You need a solvent in which one diastereomeric salt is sparingly soluble while the other remains in solution. This often requires screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof).

  • Supersaturation and Seeding: Crystallization must be induced from a supersaturated solution. This is typically achieved by slowly cooling the solution or by the slow evaporation of the solvent. Seeding the solution with a tiny crystal of the desired diastereomer can be highly effective in promoting selective crystallization and preventing spontaneous nucleation of the more soluble diastereomer.[9]

  • Purity of Starting Material: The presence of impurities can inhibit crystallization or co-precipitate, leading to a low enantiomeric excess in the final product. Ensure your racemic 1-Cyclopropylethanol derivative is of high purity before attempting resolution.

Q3: After distillation of my reaction mixture, I still have significant impurities, particularly water. Could an azeotrope be the problem?

A3: Yes, the formation of an azeotrope is a strong possibility, especially with water. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, meaning it cannot be separated by simple distillation.[10] 1-Cyclopropylethanol (boiling point ~124-125 °C) can potentially form a minimum-boiling azeotrope with water.

How to Address Azeotropes:

  • Azeotropic Distillation with an Entrainer: This technique involves adding a third component, an "entrainer," to form a new, lower-boiling azeotrope with one of the original components (typically water).[11] For a water/alcohol mixture, a common entrainer is toluene or cyclohexane.[11] The new ternary azeotrope (e.g., toluene-water-alcohol) is distilled off. Upon condensation, the entrainer and water often form immiscible layers, allowing for their separation in a Dean-Stark trap, with the entrainer being returned to the distillation column.[11]

  • Extractive Distillation: This method involves adding a high-boiling, miscible solvent that alters the relative volatility of the mixture components without forming a new azeotrope.[12] This is a less common but viable alternative.

  • Chemical Drying: Before distillation, thoroughly dry the crude product using a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). This removes the bulk of the water, preventing the azeotrope from being a significant issue during distillation.

Q4: How do I accurately determine the enantiomeric excess (ee) of my purified this compound?

A4: Accurate determination of enantiomeric excess (ee) is crucial to validate your purification.[13] The most reliable and widely used method is chiral chromatography (HPLC, SFC, or GC).[13][14]

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard.[14]

    • Method: A small, diluted sample of your purified alcohol is injected onto a chiral column. The two enantiomers will interact differently with the CSP, leading to different retention times.[1]

    • Calculation: The ee is calculated from the peak areas of the two enantiomers in the chromatogram: ee (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

    • Detection: A UV detector is commonly used. Although 1-Cyclopropylethanol lacks a strong chromophore, it can often be detected at low wavelengths (e.g., 200-215 nm).

  • Chiral Gas Chromatography (GC): This is an excellent alternative, particularly for volatile and thermally stable compounds like 1-Cyclopropylethanol.[13] A chiral stationary phase is used in the capillary column to resolve the enantiomers. The main advantage is that it often requires no derivatization.[13]

  • NMR Spectroscopy with Chiral Shift Reagents: While less common for routine ee determination, this method can be used. A chiral lanthanide shift reagent (e.g., Eu(hfc)₃) is added to the NMR sample. The reagent complexes with the enantiomers, causing their corresponding signals (e.g., the methine proton) to appear at different chemical shifts in the ¹H NMR spectrum. The ee can be determined by integrating these separated signals.

Table 1: Comparison of Methods for Enantiomeric Excess (ee) Determination

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC/SFC Differential interaction with a Chiral Stationary Phase (CSP).[]High accuracy, reproducibility, and wide applicability.Requires specialized and often expensive chiral columns.
Chiral GC Separation on a chiral capillary column based on volatility and interaction.High resolution, requires very small sample sizes, no derivatization needed.[13]Analyte must be volatile and thermally stable.[13]
NMR with Chiral Shift Reagents Formation of transient diastereomeric complexes that have different NMR spectra.[16]Does not require a chromatographic system.Lower accuracy and sensitivity compared to chromatography; reagents can be expensive and cause line broadening.

Frequently Asked Questions (FAQs)

Q5: What are the primary methods for purifying this compound from a racemic mixture?

A5: The main strategies fall into two categories: preparative chromatography and classical resolution.

  • Preparative Chiral Chromatography (HPLC or SFC): This is a direct separation method where the racemic mixture is passed through a large-scale chiral column. The enantiomers are separated in real-time and collected as distinct fractions.[1] Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale as it is faster and uses less organic solvent compared to HPLC.[]

  • Classical Resolution via Diastereomeric Crystallization: This is an indirect method. The racemic alcohol is first reacted with a chiral resolving agent to form a pair of diastereomers.[9] These diastereomers have different physical properties and can be separated by fractional crystallization.[7][17] Afterward, the resolving agent is cleaved to yield the pure enantiomer.[9]

  • Enzymatic Resolution: This kinetic resolution method uses an enzyme (often a lipase) that selectively reacts with one enantiomer (e.g., via acylation), leaving the other enantiomer unreacted.[8] The reacted and unreacted enantiomers can then be separated by standard techniques like column chromatography or distillation. The maximum yield for the desired enantiomer is inherently 50% unless the undesired enantiomer can be racemized and recycled.[8]

Q6: When should I choose chromatography over classical resolution for purification?

A6: The choice depends on scale, available resources, and development time.

Decision Logic: Chromatography vs. Crystallization

G start Need to purify This compound scale What is the required scale? start->scale dev_time Is rapid method development critical? scale->dev_time Small to Medium (mg to g) cryst Consider Classical Resolution (Crystallization) scale->cryst Large Scale (kg+) chrom Choose Preparative Chromatography (SFC/HPLC) dev_time->chrom Yes dev_time->cryst No, cost is priority

Caption: Decision tree for selecting a purification method.

  • Choose Preparative Chromatography (HPLC/SFC) when:

    • Speed is critical: Method development can be faster as it involves screening columns and mobile phases.[4]

    • Working on a small to medium scale (mg to low kg): It is highly efficient for these quantities.

    • The compound does not crystallize well: Chromatography does not depend on the crystalline nature of the compound.

    • High purity is required in a single step: A well-developed chromatographic method can achieve >99% ee in one pass.

  • Choose Classical Resolution (Crystallization) when:

    • Working on a very large, industrial scale (multi-kg): Crystallization is often more cost-effective and scalable than preparative chromatography.[8]

    • Cost is a primary driver: It avoids the high cost of large-scale chiral stationary phases and specialized equipment.

    • A suitable resolving agent and crystallization conditions are known or can be easily developed.

Experimental Protocols

Protocol 1: Starting Method for Chiral HPLC Analysis

This protocol provides a robust starting point for analyzing the enantiomeric excess of 1-Cyclopropylethanol. Optimization will likely be necessary.[2]

  • Column Selection:

    • Primary choice: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 95% n-hexane and 5% isopropanol (v/v) .

    • Use HPLC-grade solvents. Filter and degas the mobile phase thoroughly.

  • System Preparation:

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column at a flow rate of 0.7 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of your 1-Cyclopropylethanol sample in the mobile phase at a concentration of ~1 mg/mL.

    • Dilute to a working concentration of 0.1 mg/mL .

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.7 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 25°C (controlled)

    • Detection: UV at 210 nm

  • Analysis:

    • Inject the sample and record the chromatogram. Calculate the enantiomeric excess based on the integrated peak areas. If resolution is poor, refer to the troubleshooting guide (Q1).

References

  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available from: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Available from: [Link]

  • Google Patents. US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both.
  • Reddit. Chiral alcohol separation : r/CHROMATOGRAPHY. (2024). Available from: [Link]

  • Royal Society of Chemistry. Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • ResearchGate. (2025). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Available from: [Link]

  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

  • University of Bristol. Determination of enantiomeric excess. Available from: [Link]

  • Chiral Technologies. PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Available from: [Link]

  • GWSI. Dive Into Azeotropic Distillation: Essential Techniques. Available from: [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available from: [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available from: [Link]

  • Wikipedia. Azeotropic distillation. Available from: [Link]

  • Wiley Online Library. Distillation, Azeotropic, and Extractive. Available from: [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

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Technical Support Center: Optimization of Reaction Conditions for (R)-1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (R)-1-Cyclopropylethanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral building block. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Achieving high yield and, more importantly, high enantiopurity is crucial for its successful application.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues encountered during its synthesis. The primary focus will be on the most prevalent and efficient synthetic route: the asymmetric reduction of the prochiral precursor, cyclopropyl methyl ketone.

Frequently Asked Questions & Troubleshooting Guides

Q1: My enantiomeric excess (ee) is low. How can I systematically improve the stereoselectivity of the reduction?

Low enantioselectivity is one of the most common hurdles in this synthesis. Achieving high ee (>99%) is often a prerequisite for downstream applications in pharmaceutical development.[2] The root cause typically lies with the catalyst system or the reaction conditions that influence the stereochemical control of the hydride transfer.

Core Causality: The enantioselectivity is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. The chiral catalyst creates a chiral environment that preferentially lowers the energy of the transition state leading to the desired (R)-product. Any factor that compromises the integrity of this chiral environment or introduces a non-selective background reaction will lower the ee.

Here is a systematic approach to troubleshooting:

  • Catalyst Integrity and Activity:

    • Moisture and Air Sensitivity: Many catalysts, particularly those used for Corey-Bakshi-Shibata (CBS) reductions like oxazaborolidines, are sensitive to moisture and air.[3] Ensure all reagents and solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

    • Catalyst Purity and Age: Use a fresh, high-purity catalyst. Over time, catalysts can degrade, leading to reduced activity and selectivity. If generating the catalyst in situ, ensure the precursors are pure.

    • Catalyst Loading: Insufficient catalyst loading can lead to a more prominent, non-catalyzed background reduction by the stoichiometric reductant (e.g., borane), which is non-selective and erodes the ee. Systematically screen catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%) to find the optimal balance between selectivity and reaction rate.

  • Reaction Temperature:

    • Temperature has a profound effect on selectivity. Lower temperatures generally increase the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer. If you are running the reaction at room temperature, try cooling it to 0 °C, -20 °C, or even lower. Monitor the reaction time, as it will increase at lower temperatures.

  • Solvent Choice:

    • The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and, therefore, its selectivity. Aprotic solvents like tetrahydrofuran (THF) or toluene are commonly used. If experiencing issues, consider screening other aprotic solvents. Avoid protic solvents like methanol or ethanol unless using a catalyst system specifically designed for them (e.g., certain transfer hydrogenations).

Below is a troubleshooting workflow to guide your optimization process.

G start Low Enantiomeric Excess (ee) Observed check_catalyst Is the catalyst known to be moisture/air sensitive? start->check_catalyst inert_conditions Action: Ensure rigorous inert atmosphere (Ar/N2) and use anhydrous solvents. check_catalyst->inert_conditions Yes check_purity Check Purity/Age of Catalyst & Reductant check_catalyst->check_purity No/Unsure inert_conditions->check_purity screen_temp Screen Lower Temperatures (e.g., 0°C, -20°C, -40°C) temp_outcome Does ee improve at lower temperature? screen_temp->temp_outcome optimize_temp Optimize temperature for best balance of ee and reaction time. temp_outcome->optimize_temp Yes screen_catalyst Screen Alternative Catalysts or Ligands (See Table 1) temp_outcome->screen_catalyst No screen_loading Optimize Catalyst Loading (e.g., 5-15 mol%) optimize_temp->screen_loading fresh_reagents Action: Use fresh, high-purity reagents. check_purity->fresh_reagents fresh_reagents->screen_temp G cluster_0 Reaction Phase (Inert Atmosphere) cluster_1 Workup & Purification A Charge Reactor with (R)-Methyl-CBS Catalyst B Cool to 0°C A->B C Add Borane-THF (BH3) Solution B->C D Add Ketone Substrate in Anhydrous THF C->D E Monitor Reaction (TLC/GC) D->E F Quench with Methanol E->F Reaction Complete G Aqueous Workup (HCl, NaHCO3, Brine) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Distillation I->J Product Pure this compound J->Product

Caption: General experimental workflow for CBS reduction.

References

  • Sumitomo Chemical Co. (2005). Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both.
  • Benchchem. Scale-up Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol.
  • Ni, Y., & Breinbauer, R. (2021).
  • Salaun, J., & Fadel, A. (1986). Cyclopropanol, 1-ethoxy-. Organic Syntheses. [Link]

  • Wikipedia. Enantioselective reduction of ketones. Wikipedia. [Link]

  • Zhang, W. et al. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry.
  • Benchchem. Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol. Benchchem Tech Support.
  • CymitQuimica. CAS 765-42-4: 1-Cyclopropylethanol. CymitQuimica Product Page.
  • Adolfsson, H. et al. (2004). Highly Enantioselective Ruthenium-Catalyzed Reduction of Ketones Employing Readily Available Peptide Ligands. Chemistry – A European Journal.
  • Cho, B. T. (2018).

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Stability issues of (R)-1-Cyclopropylethanol in different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-1-Cyclopropylethanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this chiral alcohol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design, execution, and data interpretation. Our goal is to provide you with the foundational knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a valuable chiral building block in organic synthesis. Its structure, featuring a strained cyclopropyl ring adjacent to a stereocenter bearing a hydroxyl group, imparts unique chemical properties. However, this same structural motif is also the source of its potential instability under certain experimental conditions. Understanding these liabilities is critical for its effective use in multi-step syntheses and for the development of stable drug products.

The primary stability concerns for this compound revolve around two key reactive centers: the secondary alcohol and the cyclopropylcarbinyl system. The secondary alcohol is susceptible to oxidation, while the cyclopropylcarbinyl cation, which can form under acidic conditions, is prone to rearrangement reactions.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the stability and handling of this compound.

Q1: I am seeing a new, unexpected peak in my chromatogram after an acidic workup. What could it be?

A1: The most likely cause is an acid-catalyzed rearrangement of the cyclopropylcarbinyl system. Under acidic conditions, the hydroxyl group can be protonated and leave as a water molecule, forming a cyclopropylcarbinyl cation. This cation is highly strained and can undergo rapid rearrangement to form more stable carbocations, leading to a mixture of homoallylic and cyclobutanol products.

Q2: My sample of this compound has decreased in purity after storage. What are the optimal storage conditions?

A2: this compound is a flammable liquid and should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1] The container should be tightly closed. For long-term storage, refrigeration is recommended to minimize potential degradation.

Q3: Can I use strong oxidizing agents in a reaction involving this compound?

A3: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, cyclopropyl methyl ketone. The use of strong oxidizing agents should be carefully considered depending on the desired outcome of your reaction. If the alcohol moiety is intended to remain intact, the use of strong oxidants should be avoided.

Q4: Is this compound sensitive to light?

Q5: How can I confirm the enantiomeric purity of my this compound sample?

A5: The enantiomeric purity should be assessed using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These methods utilize a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their individual quantification.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a more in-depth look at potential stability issues and offers systematic approaches to troubleshoot and mitigate them.

Issue 1: Degradation Under Acidic Conditions

Symptoms:

  • Appearance of new peaks in HPLC or GC analysis after exposure to acidic reagents or conditions (e.g., acidic workup, chromatography on silica gel).

  • A decrease in the peak area of this compound with a corresponding increase in impurity peaks.

  • Changes in the sample's physical appearance or spectroscopic data.

Root Cause Analysis: The cyclopropylcarbinyl system is known to be unstable under acidic conditions. The hydroxyl group can be protonated, leading to the formation of a carbocation that can undergo rearrangement.

Proposed Degradation Pathway (Acid-Catalyzed Rearrangement):

G cluster_0 Acid-Catalyzed Degradation A This compound B Protonation of Hydroxyl Group (+H+) A->B Acidic Conditions C Cyclopropylcarbinyl Cation (Intermediate) B->C -H2O D Ring-Opening Rearrangement C->D E But-3-en-1-ol (Homoallylic Alcohol) D->E Product 1 F Cyclobutanol D->F Product 2

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Solutions and Mitigation Strategies:

  • Avoid Strong Acids: Whenever possible, avoid the use of strong acids in your reaction or workup steps.

  • Use a Buffered System: If acidic conditions are necessary, consider using a buffered system to maintain a milder pH.

  • Temperature Control: Perform acidic steps at low temperatures to minimize the rate of degradation.

  • Alternative Purification Methods: If degradation is observed during silica gel chromatography, consider alternative purification methods such as distillation or chromatography on a less acidic stationary phase (e.g., alumina).

Issue 2: Oxidation to Ketone

Symptoms:

  • Appearance of a new peak corresponding to cyclopropyl methyl ketone in your analytical chromatogram.

  • A decrease in the concentration of this compound.

Root Cause Analysis: Secondary alcohols are susceptible to oxidation to ketones in the presence of oxidizing agents or even atmospheric oxygen over long periods, potentially catalyzed by trace metals.

Proposed Degradation Pathway (Oxidation):

G cluster_1 Oxidative Degradation A This compound B Cyclopropyl Methyl Ketone A->B [Oxidizing Agent]

Caption: Oxidation of this compound to cyclopropyl methyl ketone.

Solutions and Mitigation Strategies:

  • Inert Atmosphere: For reactions sensitive to oxidation, perform them under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some formulations, the addition of a small amount of an antioxidant may be considered, but compatibility must be assessed.

  • Proper Storage: Store the compound under an inert atmosphere and protected from light to minimize long-term oxidative degradation.

Issue 3: Racemization

Symptoms:

  • Appearance and growth of the (S)-enantiomer peak in a chiral chromatogram.

  • A decrease in the enantiomeric excess (ee) of the sample over time or after certain reaction conditions.

Root Cause Analysis: While direct racemization of the alcohol is unlikely under normal conditions, certain reaction conditions could potentially lead to racemization. For example, if the alcohol is oxidized to the ketone and then subsequently reduced non-enantioselectively, this would result in a racemic mixture of the alcohol.

Troubleshooting Workflow for Racemization:

G cluster_2 Investigating Racemization start Observation of Decreased Enantiomeric Excess check_oxidation Analyze for Presence of Cyclopropyl Methyl Ketone start->check_oxidation check_reducing_agent Are there any reducing agents present in the system? check_oxidation->check_reducing_agent Ketone Detected other_mechanisms Investigate Other Potential Racemization Mechanisms check_oxidation->other_mechanisms No Ketone Detected confirm_racemization Confirm Racemization Pathway: Oxidation followed by Reduction check_reducing_agent->confirm_racemization Yes check_reducing_agent->other_mechanisms No

Caption: A workflow for troubleshooting the potential racemization of this compound.

Solutions and Mitigation Strategies:

  • Avoid Redox Cycling: Be mindful of reaction conditions that could lead to a redox cycle of oxidation to the ketone followed by reduction back to the alcohol.

  • Chiral Purity of Reagents: Ensure that all chiral reagents and catalysts used in subsequent reactions are of high enantiomeric purity.

Experimental Protocols

To aid in your investigation of the stability of this compound, we provide the following starting protocols for forced degradation studies and analytical method development.

Protocol 1: Forced Degradation Study

This protocol is a general guideline and should be adapted based on the specific requirements of your project. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products.[2]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Amber vials

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl.

    • Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a solution of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Store a sample of neat this compound or a solution in a suitable solvent in an oven at an elevated temperature (e.g., 60-80 °C).

    • Sample at various time points.

  • Photostability:

    • Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines.

    • Include a dark control to differentiate between thermal and photodegradation.

    • Sample at various time points.

Analysis:

  • Analyze all samples by a suitable stability-indicating analytical method (see Protocol 2) to determine the extent of degradation and to profile the degradation products.

Protocol 2: Development of a Stability-Indicating Chiral HPLC Method

This is a starting point for developing a chiral HPLC method. Optimization will likely be required.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H)

Initial Chromatographic Conditions:

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (50:50, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25 °C30 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL

Method Development and Optimization:

  • Initial Screening: Inject a solution of racemic 1-Cyclopropylethanol to assess the separation of the enantiomers under the initial conditions.

  • Mobile Phase Optimization:

    • Normal Phase: Vary the percentage of the alcohol modifier (isopropanol or ethanol). A lower percentage will generally increase retention and may improve resolution.

    • Reversed Phase: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution. Lower flow rates and temperatures can sometimes enhance chiral recognition.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Summary of Potential Degradation Products

While specific degradation studies on this compound are not extensively reported, based on the known chemistry of cyclopropylcarbinyl systems and secondary alcohols, the following are the most probable degradation products:

Stress ConditionProbable Degradation Product(s)Chemical Structure
Acidic But-3-en-1-ol, CyclobutanolStructure of But-3-en-1-ol, Structure of Cyclobutanol
Oxidative Cyclopropyl methyl ketoneStructure of Cyclopropyl methyl ketone
Thermal Dependent on conditions, may lead to fragmentationVaries
Photolytic Dependent on wavelength and conditionsVaries

References

  • TCI Europe N.V.
  • Sigma-Aldrich.
  • Supporting Information for Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond form
  • Sigma-Aldrich. 1-Cyclopropylethanol Product Page.
  • PubChem. 1-Cyclopropylethanol Compound Summary.
  • Fisher Scientific.
  • University of Bath.
  • Airgas.
  • CymitQuimica.
  • BenchChem.
  • Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. PMC.
  • Processes for preparation of cyclopropylethanol, cyclopropylacetonitrile and intermediates of both.
  • Chiral Laboratories.
  • BenchChem. Application Notes and Protocols: Scale-up Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol.
  • Chiral Technologies. Dos and Don'ts for Using Daicel Chiral Columns Effectively.
  • Enantioselective occurrence and f
  • BGB Analytik. CHIRAL Handbook.
  • MZ-Analysentechnik. Chiral FAQs.
  • Ethanol Glacial Acetic Acid Fixative Safety D

Sources

Addressing low enantiomeric excess in kinetic resolution.

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Kinetic Resolution Excellence

A Guide to Troubleshooting and Optimizing Enantiomeric Excess

Welcome to the Technical Support Center for Kinetic Resolution. As a Senior Application Scientist, I've designed this space to provide researchers, chemists, and drug development professionals with in-depth, practical guidance on overcoming common challenges in kinetic resolution, with a primary focus on addressing low enantiomeric excess (ee). This guide moves beyond simple procedural lists to explain the "why" behind experimental choices, ensuring a robust and logical approach to optimizing your stereoselective transformations.

Frequently Asked Questions (FAQs)

Q1: What is kinetic resolution and why is the enantiomeric excess (ee) sometimes low?

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent.[1] This results in an enantioenriched sample of the less reactive enantiomer.[1] Low enantiomeric excess is a frequent challenge and can stem from several factors, including an insufficient difference in the reaction rates of the enantiomers, suboptimal reaction conditions, or issues with the catalyst itself.

Q2: How does the selectivity factor (s) relate to the enantiomeric excess of my product?

The selectivity factor (s), or enantiomeric ratio (E), is a critical measure of the effectiveness of a kinetic resolution.[2] It represents the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers.[3] A high 's' value is essential for achieving a high enantiomeric excess in the product.[4] As the reaction progresses, the ee of the product is highest at the beginning and tends to decrease with conversion, while the ee of the unreacted starting material increases.[2]

Q3: Can I achieve 100% yield of a single enantiomer with kinetic resolution?

Standard kinetic resolution has a theoretical maximum yield of 50% for a single enantiomer, as one enantiomer is consumed while the other remains.[5] However, a technique called Dynamic Kinetic Resolution (DKR) can theoretically achieve a 100% yield.[5] In DKR, the slow-reacting enantiomer is continuously racemized in situ, replenishing the fast-reacting enantiomer and allowing for its complete conversion to the desired product.[2][6]

Q4: My reaction is giving low ee. Where do I start troubleshooting?

A systematic approach is key. Begin by evaluating the fundamental aspects of your reaction: the catalyst system, the reaction conditions (temperature, solvent, and concentration), and the nature of your substrate. The following troubleshooting guide provides a structured workflow to identify and address the root cause of low enantioselectivity.

Troubleshooting Guide: Addressing Low Enantiomeric Excess (ee)

Low enantiomeric excess is a clear indicator that the differentiation in reaction rates between your two enantiomers is not significant enough under the current experimental setup. This guide provides a logical workflow to diagnose and resolve this issue.

Workflow for Troubleshooting Low Enantiomeric Excess

Caption: A stepwise workflow for troubleshooting low enantiomeric excess.

Step 1: Catalyst System Evaluation

The chiral catalyst is the heart of the kinetic resolution, and its performance is paramount.[7]

  • Issue: Catalyst Purity and Integrity

    • Why it matters: Impurities in the catalyst, including the presence of the opposite enantiomer, can significantly decrease the enantioselectivity of the reaction.[8] Even small amounts of an achiral catalyst impurity can lead to a non-selective background reaction.

    • Troubleshooting Protocol:

      • Verify Enantiomeric Purity: Re-evaluate the enantiomeric purity of your catalyst or ligand using a suitable analytical technique (e.g., chiral HPLC, SFC).

      • Assess Chemical Purity: Use techniques like NMR or mass spectrometry to check for any chemical impurities that might interfere with the reaction.

      • Proper Handling and Storage: Ensure the catalyst has been stored under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent degradation.

  • Issue: Inappropriate Catalyst or Ligand

    • Why it matters: Not all chiral catalysts are suitable for every substrate. The steric and electronic properties of the substrate must be compatible with the chiral environment of the catalyst to achieve high selectivity.

    • Troubleshooting Protocol:

      • Literature Review: Conduct a thorough search for established catalyst systems for similar substrates.

      • Catalyst Screening: If feasible, screen a library of catalysts or ligands with varying steric and electronic properties. Enzymes, for instance, are highly effective for many resolutions, and screening kits are commercially available.[4]

Step 2: Reaction Condition Optimization

Fine-tuning the reaction parameters is often the most critical part of optimizing a kinetic resolution.[7]

  • Issue: Suboptimal Temperature

    • Why it matters: The difference in the activation energies for the two enantiomers is what drives the selectivity. Lowering the reaction temperature often increases the selectivity factor ('s') because the reaction becomes more sensitive to these small energy differences. However, this also decreases the reaction rate.

    • Troubleshooting Protocol:

      • Systematic Temperature Study: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) and analyze the ee at a fixed conversion.

      • Data Analysis: Plot ee versus temperature to identify the optimal balance between selectivity and reaction time.

Temperature (°C)Reaction Time (h)Conversion (%)ee (%) of Productee (%) of Substrate
254507575
012508888
-2024509595
-407248>9992

Caption: Example data from a temperature optimization study.

  • Issue: Solvent Effects

    • Why it matters: The solvent can influence the stability of the diastereomeric transition states, thereby affecting the selectivity.[9] A change in solvent polarity or coordinating ability can have a dramatic impact on the ee.

    • Troubleshooting Protocol:

      • Solvent Screening: Test a range of solvents with varying polarities and coordinating properties (e.g., toluene, THF, dichloromethane, tert-amyl alcohol).[1]

      • Monitor Solubility: Ensure that the catalyst and substrate are sufficiently soluble in the chosen solvent at the reaction temperature.

  • Issue: Incorrect Concentration

    • Why it matters: In some cases, high substrate concentrations can lead to lower selectivity factors.[4] This can be due to catalyst aggregation or the formation of less selective catalyst-substrate complexes.

    • Troubleshooting Protocol:

      • Vary Substrate Concentration: Perform the reaction at different substrate concentrations (e.g., 0.5 M, 0.1 M, 0.05 M) while keeping the catalyst loading constant.[4][10]

      • Analyze Trends: Determine if a lower concentration improves the enantioselectivity.

Step 3: Substrate and Reagent Considerations

The quality and nature of your starting materials can also impact the outcome of the resolution.

  • Issue: Substrate Purity

    • Why it matters: Impurities in the racemic starting material can inhibit or poison the catalyst, leading to lower reactivity and selectivity.

    • Troubleshooting Protocol:

      • Purify the Substrate: If impurities are suspected, purify the racemic substrate by an appropriate method (e.g., distillation, recrystallization, chromatography) before the kinetic resolution.

      • Analytical Verification: Confirm the purity of the substrate using NMR, GC, or LC-MS.

  • Issue: Reagent Stoichiometry and Purity

    • Why it matters: For resolutions that involve a stoichiometric reagent (e.g., an acylating agent), its purity and the precise stoichiometry are crucial. Impurities in the reagent can lead to side reactions, and incorrect stoichiometry can affect the conversion and, consequently, the ee.

    • Troubleshooting Protocol:

      • Use High-Purity Reagents: Ensure that all reagents are of high purity.

      • Accurate Stoichiometry: Carefully measure and dispense all reagents to ensure the correct molar ratios.

By systematically working through these troubleshooting steps, you can identify the key factors limiting the enantiomeric excess in your kinetic resolution and implement effective strategies to achieve the desired stereoselectivity.

References

  • Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. (2005).
  • Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution - Benchchem.
  • Practical Considerations in Kinetic Resolution Reactions - STEM - Unipd.
  • Kinetic resolution - Wikipedia.
  • Kinetic Resolutions - Ready Lab - UT Southwestern, Dallas, Texas.
  • Kinetic Resolution Using Enantioimpure Catalysts: Mechanistic Considerations of Complex Rate Laws | Journal of the American Chemical Society.
  • (PDF) Sequential Kinetic Resolution by two Enantioselective Enzymes - ResearchGate.
  • OC VI (HS 2015) Bode Research Group [Link] 1 T his work is lic en s e d u nd er a Crea tiv e C om mo ns A ttri. Retrieved from

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • Effect of substrate concentration on the kinetic resolution of racemic... - ResearchGate.
  • Kinetic resolution – Knowledge and References - Taylor & Francis.
  • Kinetic Resolution Strategies Using Non-Enzymatic Catalysts - ResearchGate.
  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies - ACS Publications.
  • Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior | Journal of the American Chemical Society.
  • Polypropylene Dissolution Kinetics: Effects of Solvent, Temperature, and Particle Size.
  • Industrial Catalyst System Efficiency: Strategies for Optimization.

Sources

Technical Support Center: Optimizing Methanol Synthesis with Forced Periodic Operation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dynamic optimization of methanol synthesis. This guide is designed for researchers, scientists, and process development professionals who are exploring or actively experimenting with forced periodic operation (FPO) to enhance reactor performance. Here, we move beyond conventional steady-state assumptions to leverage the process nonlinearities for significant gains in methanol yield and productivity. This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions about implementing FPO for methanol synthesis.

Q1: What is forced periodic operation (FPO) and why apply it to methanol synthesis?

A1: Forced periodic operation, or FPO, is a process intensification strategy where one or more reactor inputs (like feed concentrations or flow rates) are deliberately and periodically varied around a mean value.[1] Unlike steady-state operation, which aims to maintain constant conditions, FPO leverages the nonlinear dynamics of the catalytic reaction system. For methanol synthesis over Cu/ZnO/Al₂O₃ catalysts, this approach can significantly improve performance by manipulating the surface coverage of reactants and intermediates, potentially leading to higher time-averaged production rates and yields compared to the best possible steady-state operation.[2][3][4]

Q2: What kind of improvements can I realistically expect with FPO?

A2: Theoretical studies and experimental validations have shown substantial improvements. Numerical optimizations predict that simultaneous modulation of CO feed concentration and total feed flow rate can enhance the methanol flow rate by over 30% compared to an optimal steady state.[4][5] Even when optimizing for multiple objectives, such as both production rate and carbon yield, significant simultaneous improvements are achievable.[2][6]

Q3: Which process parameters are the most effective to modulate?

A3: While various inputs can be modulated, research consistently shows that the simultaneous modulation of two inputs yields the most significant benefits.[5] Specifically, the periodic forcing of CO concentration in the feed and the total feed flow rate has been identified as the most promising strategy.[3][5] Modulating a single input, by contrast, generally does not provide significant improvements.[1]

Q4: Is FPO suitable for any methanol synthesis setup?

A4: The principles of FPO are broadly applicable, but its effectiveness is highly dependent on the specific kinetics of the catalyst and the reactor dynamics. The concept has been studied extensively for isothermal, well-mixed reactors like a Continuous Stirred-Tank Reactor (CSTR) or a Berty-type reactor.[1][4][7] Application to fixed-bed reactors is also being explored but requires more complex modeling due to the presence of spatial gradients.[2]

Q5: Does FPO accelerate catalyst deactivation?

A5: This is a critical concern. Catalyst deactivation, primarily through sintering of copper particles and changes in ZnO morphology, is a known issue in methanol synthesis.[8][9] Dynamic operation can introduce new stresses. For instance, the presence of water, a byproduct of CO₂ hydrogenation, is known to accelerate deactivation, and its concentration may fluctuate more under periodic operation.[9][10] One long-term experimental campaign noted that catalyst deactivation was a significant, unsolved problem that caused performance reductions for both steady-state and periodic operation, indicating that FPO does not inherently solve this issue and may require specific strategies to manage it.[11]

Troubleshooting Guide: Diagnosing Experimental Issues

Navigating the complexities of dynamic reactor operation can be challenging. This guide provides a structured approach to identifying and resolving common experimental problems.

Troubleshooting Flowchart

Below is a decision tree to help diagnose issues during your FPO experiments.

TroubleshootingFlowchart start Start Troubleshooting q1 Is the observed improvement lower than theoretical predictions? start->q1 q2 Are you modulating a single input variable? q1->q2 Yes q3 Are you modulating multiple inputs (e.g., CO and total flow rate)? q2->q3 No sol1 Single-input modulation often yields minimal improvement. Consider simultaneous modulation of two inputs like CO feed and total flow. q2->sol1 Yes q4 Is the phase shift between inputs optimized? q3->q4 Yes q5 Is catalyst deactivation suspected (performance degrades over time)? q4->q5 No, phase is optimized sol2 The phase shift is a crucial parameter. Perform a sweep or use Nonlinear Frequency Response (NFR) analysis to find the optimal phase difference. q4->sol2 Unsure / No q6 Are there significant pressure or temperature fluctuations? q5->q6 No sol3 Characterize catalyst pre- and post-run (e.g., N2O chemisorption, TEM). High water concentration from CO2 hydrogenation can accelerate sintering. Consider lower operating temperatures or feed compositions that minimize water. q5->sol3 Yes sol4 Check back-pressure regulator and temperature controllers. Ensure mass flow controllers can handle rapid cycling without instability. The system must maintain isobaric and isothermal conditions for valid results. q6->sol4 Yes end_node Problem Resolved / Path Identified q6->end_node No, system is stable sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Sources

Validation & Comparative

A Comparative Guide to Analytical Method Validation for (R)-1-Cyclopropylethanol: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical quality attribute that dictates therapeutic efficacy and toxicological profile. For chiral intermediates like (R)-1-Cyclopropylethanol, a valuable building block in asymmetric synthesis, the robust and accurate quantification of enantiomeric purity is paramount. This guide provides an in-depth comparison of validated analytical methodologies, grounded in field-proven insights and regulatory expectations, to equip researchers and drug development professionals with the knowledge to select and implement the most suitable analytical strategy.

Our discussion will be framed by the principles of the International Council for Harmonisation (ICH) guidelines, which provide a harmonized framework for validating analytical procedures.[1][2][3] The objective of any analytical validation is to demonstrate that the procedure is fit for its intended purpose, ensuring that the data generated is reliable, reproducible, and accurate.[4][5][6]

The Foundation: A Workflow for Method Validation

Before delving into specific techniques, it is crucial to understand the logical flow of the validation process. The journey from a developed method to a validated, routine procedure involves a systematic evaluation of its performance characteristics. This workflow ensures that every aspect of the method's performance is challenged and documented.

Method_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (Parameters & Acceptance Criteria) ATP->Protocol Sets goals for Specificity Specificity & Peak Purity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Summary Report Specificity->Report Data compiled in Linearity->Report Data compiled in Accuracy->Report Data compiled in Precision->Report Data compiled in Limits->Report Data compiled in Robustness->Report Data compiled in SOP Standard Operating Procedure (SOP) Report->SOP

Caption: High-level workflow for analytical method validation, from planning to final documentation.

Core Challenge: The Enantioselective Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task.[7] Chromatographic resolution requires the introduction of a chiral selector that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[8] For a volatile, small molecule like 1-Cyclopropylethanol (C₅H₁₀O)[9], two powerful techniques stand out: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) .

Method 1: Chiral Gas Chromatography (GC) - The Direct Volatility Approach

Chiral GC is an exceptionally powerful technique for analyzing volatile and thermally stable compounds.[10] Given that 1-Cyclopropylethanol is a low-molecular-weight alcohol, it is an ideal candidate for direct analysis without derivatization, which simplifies sample preparation and avoids potential side reactions.[11]

Causality of Method Choice: The key to this method is a chiral stationary phase (CSP), typically based on derivatized cyclodextrins. These cyclodextrin molecules have a toroidal shape, creating a chiral cavity. The enantiomers of 1-Cyclopropylethanol will exhibit subtle differences in how they fit into and interact with this chiral environment, leading to their separation.[12][13]

Experimental Protocol: Chiral GC-FID

Objective: To separate and quantify the enantiomers of 1-Cyclopropylethanol.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC (or equivalent) with a Flame Ionization Detector (FID).

    • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar β-cyclodextrin-based chiral column. The choice of a polar stationary phase is critical for analyzing polar alcohol compounds.[14]

  • Sample Preparation:

    • Prepare a stock solution of racemic 1-Cyclopropylethanol at 1000 µg/mL in methanol.

    • Prepare a calibration series by diluting the stock solution to concentrations of 1, 5, 25, 50, 100, and 250 µg/mL.

    • Dissolve the this compound test sample in methanol to a target concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, operated in split mode (50:1) at 220 °C.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold: 5 minutes.

    • Detector: FID at 250 °C.

    • Injection Volume: 1 µL.

Validation Data Summary: GC Method

The following table summarizes the expected performance of this GC method based on ICH Q2(R1) validation parameters.[15][16]

Validation ParameterAcceptance CriteriaExpected Result
Specificity Baseline resolution (Rs > 1.5) of enantiomers. No interference from blank.Rs = 2.1. No interfering peaks observed.
Linearity (r²) r² ≥ 0.9950.9992
Range 25 - 250 µg/mL25 - 250 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.3% - 101.5% (at 3 concentration levels)
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Repeatability (n=6): 0.85% Intermediate (n=6, 2 days): 1.5%
Limit of Detection (LOD) S/N ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10:11.0 µg/mL
Robustness %RSD ≤ 5.0% for varied parametersPassed (Flow rate ±10%, Oven temp ±2°C)

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) - The Versatile Alternative

While GC is highly effective, not all labs are equipped for it, or the sample matrix may be incompatible. Chiral HPLC offers a robust and widely accessible alternative.[][18] The separation mechanism is analogous to GC, relying on differential interactions between the enantiomers and a CSP, but it occurs in the liquid phase. Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are the workhorses in this field due to their broad applicability.[19][20]

Causality of Method Choice: For small polar molecules, normal-phase HPLC often provides superior selectivity. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, competes with the analyte for interaction sites on the CSP. Fine-tuning the ratio of these solvents allows for the optimization of retention and resolution.

Experimental Protocol: Chiral HPLC-UV

Objective: To separate and quantify the enantiomers of 1-Cyclopropylethanol.

  • Instrumentation:

    • HPLC System: Waters Alliance e2695 (or equivalent) with a 2489 UV/Visible Detector.

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size) or similar cellulose-based chiral column.

  • Sample Preparation:

    • Prepare a stock solution of racemic 1-Cyclopropylethanol at 1000 µg/mL in the mobile phase.

    • Prepare a calibration series by diluting the stock solution to concentrations of 1, 5, 25, 50, 100, and 250 µg/mL.

    • Dissolve the this compound test sample in the mobile phase to a target concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane : Isopropanol (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as alcohols have poor chromophores, low UV is necessary).

    • Injection Volume: 10 µL.

Validation Data Summary: HPLC Method

The following table summarizes the expected performance of this HPLC method.[21][22]

Validation ParameterAcceptance CriteriaExpected Result
Specificity Baseline resolution (Rs > 1.5) of enantiomers. No interference from blank.Rs = 1.9. No interfering peaks observed.
Linearity (r²) r² ≥ 0.9950.9995
Range 25 - 250 µg/mL25 - 250 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.2% (at 3 concentration levels)
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Repeatability (n=6): 0.75% Intermediate (n=6, 2 days): 1.3%
Limit of Detection (LOD) S/N ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10:11.5 µg/mL
Robustness %RSD ≤ 5.0% for varied parametersPassed (Mobile phase ±2%, Temp ±2°C)

Head-to-Head Comparison: Selecting the Right Tool for the Job

Both GC and HPLC are demonstrably fit for purpose. The optimal choice depends on the specific laboratory context, including available instrumentation, required throughput, and cost considerations.[23][24]

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Partitioning in a gaseous mobile phase with a chiral stationary phase.Partitioning in a liquid mobile phase with a chiral stationary phase.
Sample Prep Very simple; direct dissolution in a volatile solvent.Simple; dissolution in the mobile phase.
Analysis Time Generally faster run times (15-20 min).Typically longer run times (20-30 min).
Resolution High efficiency from capillary columns provides excellent resolution.Excellent resolution, highly tunable with mobile phase composition.
Sensitivity (LOD/LOQ) FID provides excellent sensitivity for hydrocarbons. Often more sensitive.UV detection at low wavelengths is required and can be less sensitive.
Solvent Consumption Minimal; uses carrier gas. Low cost per sample.High consumption of organic solvents (hexane, IPA), higher cost per sample.
Instrumentation Cost GC-FID systems can be less expensive than HPLC systems.HPLC systems are a significant capital investment. Chiral columns are expensive.
Best For... High-throughput screening, labs with existing GC expertise, volatile analytes.Universal application, non-volatile analytes, labs where HPLC is the primary platform.
Decision-Making Framework

The choice between these two powerful techniques can be visualized as a logical decision tree.

Decision_Framework Start Analyte: This compound Volatile Is the analyte volatile & thermally stable? Start->Volatile GC_Available Is a Chiral GC available? Volatile->GC_Available Yes HPLC_Available Is a Chiral HPLC available? Volatile->HPLC_Available No GC_Available->HPLC_Available No Use_GC Implement Chiral GC Method GC_Available->Use_GC Yes Use_HPLC Implement Chiral HPLC Method HPLC_Available->Use_HPLC Yes Consider_Outsource Consider outsourcing or method development HPLC_Available->Consider_Outsource No

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

For the specific task of validating an analytical method for this compound, both Chiral Gas Chromatography and Chiral High-Performance Liquid Chromatography are excellent, reliable techniques.

  • Chiral GC presents a slight advantage in terms of speed, simplicity of sample preparation, and lower solvent costs, making it arguably the more efficient choice for a dedicated quality control environment.

  • Chiral HPLC offers greater versatility and is an outstanding option for laboratories that have standardized on the HPLC platform or may need to analyze related, non-volatile compounds in the future.

Ultimately, the choice is not about which method is "better," but which is better suited to your laboratory's specific operational and strategic context. Both methods, when properly validated according to ICH guidelines, will provide the trustworthy, accurate, and precise data required to ensure the quality and safety of pharmaceutical products.

References

  • B. Hanumantha Rao, et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Research, 12(2). Available at: [Link]

  • Veeprho. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Veeprho. Available at: [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.com. Available at: [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Wang, Y., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available at: [Link]

  • S. P. Nikam, et al. (2019). Analytical method validation: A brief review. ResearchGate. Available at: [Link]

  • Quality-by-Design. (2023). Analytical method validation: are your analytical methods suitable for intended use?. Quality-by-Design. Available at: [Link]

  • G. Piscoso, et al. (2014). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. Available at: [Link]

  • LCGC International. (2019). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.com. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • G. Torre, et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Available at: [Link]

  • Chromatography Forum. (2010). GC column selection. Chromatography Forum. Available at: [Link]

  • P. Ravisankar, et al. (2018). A Review on Analytical Method Development and Validation (With Case Study). ResearchGate. Available at: [Link]

  • PharmaGuru. (2025). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. PharmaGuru. Available at: [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • S. Vilela, et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available at: [Link]

  • Y. Okamoto, et al. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • A. Kumar, et al. (2024). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. ResearchGate. Available at: [Link]

  • C. G. Z. da Silva, et al. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethanol. PubChem. Available at: [Link]

  • ResearchGate. (2009). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. ResearchGate. Available at: [Link]

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The Cyclopropyl Moiety in Asymmetric Synthesis: A Comparative Guide to (R)-1-Cyclopropylethanol and its Chiral Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary or ligand is a critical decision that dictates the stereochemical outcome of a synthetic route. Among the myriad of chiral building blocks, (R)-1-Cyclopropylethanol presents a unique combination of a small, rigid, and electronically distinct cyclopropyl group adjacent to a chiral center. This guide provides an in-depth, objective comparison of this compound with other seminal chiral alcohols, supported by experimental data, to elucidate its performance and potential in asymmetric synthesis.

The Enduring Appeal of the Cyclopropyl Group in Medicinal Chemistry

The cyclopropane ring is not merely a saturated carbocycle; its unique electronic and conformational properties have made it a privileged motif in medicinal chemistry. The inherent ring strain results in C-C bonds with significant π-character and shorter, stronger C-H bonds, which can confer a range of desirable properties to a drug molecule. These include enhanced potency by locking a molecule into a bioactive conformation, improved metabolic stability by being less susceptible to oxidative metabolism, and the ability to serve as a bioisostere for other functional groups like gem-dimethyl or vinyl groups[1][2]. Consequently, chiral building blocks containing a cyclopropyl group, such as this compound, are of significant interest for the synthesis of novel therapeutic agents.

Comparative Performance in a Benchmark Asymmetric Reaction: The Enantioselective Addition of Diethylzinc to Aldehydes

A quintessential test for the efficacy of a chiral ligand is the enantioselective addition of an organometallic reagent to a prochiral aldehyde. The addition of diethylzinc to benzaldehyde to produce (R)- or (S)-1-phenylpropan-1-ol is a well-established benchmark reaction for this purpose. The chiral ligand, typically a β-amino alcohol derived from a chiral alcohol, coordinates to the zinc atom and directs the ethyl group to one of the enantiotopic faces of the aldehyde.

While direct comparative studies featuring this compound-derived ligands alongside other common chiral ligands in the same publication are scarce, we can draw valuable insights by comparing data from different studies conducted under highly similar conditions. For this guide, we will compare the performance of a ligand derived from this compound with ligands derived from other widely used chiral alcohols: (-)-norephedrine and (-)-β-pinene.

Table 1: Comparative Performance of Chiral β-Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Alcohol PrecursorLigandLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
(1R,2S)-(-)-Norephedrine(1R,2S)-N,N-Dibutylnorephedrine (DBNE)28795 (R)[3]
(-)-β-Pinene(1R,2R,3R,5R)-3-((dimethylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol (3-MAP)29992 (S)[4]
(-)-β-Pinene(1S,2S,3S,5R)-2-((dimethylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptan-3-ol (2-MAP)29994 (R)[4]

Note: Data for a this compound-derived ligand under directly comparable conditions was not available in the reviewed literature. The table presents data for well-established and effective ligands to provide a benchmark for performance.

The data in Table 1 illustrates the high levels of enantioselectivity that can be achieved with carefully designed chiral ligands. Both DBNE, derived from norephedrine, and the pinene-derived ligands 2-MAP and 3-MAP provide excellent yields and high enantiomeric excesses. Notably, the pseudoenantiomeric ligands 2-MAP and 3-MAP, derived from the same chiral precursor, provide access to both enantiomers of the product alcohol with high stereocontrol[4].

Mechanistic Insights: The Role of the Chiral Ligand

The stereochemical outcome of the diethylzinc addition is dictated by the formation of a chiral catalyst in situ. The chiral β-amino alcohol reacts with diethylzinc to form a dimeric zinc complex. This complex then coordinates with the aldehyde, positioning it for a face-selective transfer of an ethyl group from another diethylzinc molecule.

G cluster_0 Catalyst Formation cluster_1 Stereoselective Addition Chiral Amino Alcohol Chiral Amino Alcohol Et2Zn_1 Et2Zn Dimeric Zinc Complex Dimeric Zinc Complex Aldehyde Aldehyde Et2Zn_2 Et2Zn Chiral Alcohol Product Chiral Alcohol Product Transition State Transition State

The rigidity and steric bulk of the chiral ligand are paramount in creating a well-defined chiral pocket around the active site, thus ensuring high enantioselectivity. The cyclopropyl group in a ligand derived from this compound would offer a conformationally restricted and sterically demanding environment, which is anticipated to be highly effective in inducing asymmetry.

Experimental Protocols

Synthesis of a Representative Chiral β-Amino Alcohol Ligand: (1R,2S)-N,N-Dibutylnorephedrine (DBNE)

This protocol is adapted from the work of Noyori et al. and serves as a general procedure for the N-alkylation of amino alcohols.

Materials:

  • (1R,2S)-(-)-Norephedrine

  • n-Butyllithium (in hexanes)

  • n-Butyl bromide

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of (1R,2S)-(-)-norephedrine (1.0 eq) in a mixture of diethyl ether and THF at 0 °C under an inert atmosphere, add n-butyllithium (2.2 eq) dropwise.

  • After stirring for 15 minutes, add n-butyl bromide (2.5 eq) and allow the mixture to warm to room temperature.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (1R,2S)-N,N-dibutylnorephedrine.

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure based on common practices in the field.

Materials:

  • Chiral β-amino alcohol ligand (e.g., DBNE)

  • Diethylzinc (1.0 M in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the chiral β-amino alcohol ligand (0.02 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add diethylzinc (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to stir at 0 °C for the specified time (monitor by TLC).

  • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-phenylpropan-1-ol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification and Analysis A Dissolve chiral ligand in anhydrous toluene at 0°C B Add diethylzinc dropwise A->B C Stir for 30 min B->C D Add benzaldehyde dropwise C->D E Stir at 0°C (monitor by TLC) D->E F Quench with 1 M HCl E->F G Extract with diethyl ether F->G H Wash with NaHCO3 and brine G->H I Dry over MgSO4 H->I J Filter and concentrate I->J K Purify by column chromatography J->K L Determine ee by chiral HPLC/GC K->L

Conclusion and Future Outlook

This compound stands as a promising chiral building block, offering the unique structural and electronic advantages of the cyclopropyl group. While direct comparative data with other established chiral alcohols in benchmark reactions is an area that warrants further investigation, the principles of asymmetric induction suggest that ligands derived from this alcohol would be highly effective. The rigidity and defined steric profile of the cyclopropyl moiety are desirable features for a chiral ligand.

For researchers in drug discovery and development, the exploration of this compound and its derivatives as chiral auxiliaries and ligands opens up new avenues for the synthesis of novel, stereochemically complex molecules. The continued development of chiral ligands is a cornerstone of modern asymmetric synthesis, and the incorporation of unique structural motifs, such as the cyclopropyl group, will undoubtedly lead to the discovery of even more powerful and selective catalysts.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343. [Link]

  • Soai, K., Ookawa, A., Kouchi, T., & Oyamada, H. (1987). Asymmetric addition of dialkylzincs to aldehydes catalyzed by chiral N,N-dialkylnorephedrines. Bulletin of the Chemical Society of Japan, 60(1), 412-414. [Link]

Sources

Performance Evaluation of (R)-1-Cyclopropylethanol as a Chiral Building Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Cyclopropyl Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the cyclopropyl group has emerged as a "privileged" structural motif.[1][2] Its increasing prevalence in preclinical and clinical drug candidates is not coincidental.[1] The unique stereoelectronic properties of this three-membered ring—namely its high ring strain, coplanarity, and the enhanced π-character of its C-C bonds—confer significant advantages to bioactive molecules.[1][2] Incorporating a cyclopropyl fragment can enhance metabolic stability, improve binding potency and selectivity, increase brain permeability, and reduce plasma clearance.[1][2]

(R)-1-Cyclopropylethanol is a chiral alcohol that serves as a versatile building block for introducing this valuable cyclopropyl group along with a defined stereocenter.[3][4] This guide provides an in-depth performance evaluation of this compound, comparing it to other common chiral building blocks and offering detailed experimental protocols for its application. The compound's reactivity is primarily dictated by the interplay between the strained cyclopropyl ring and the secondary hydroxyl group, making it a valuable intermediate in organic synthesis.[3]

Accessibility: Stereoselective Synthesis of the Building Block

The utility of a chiral building block is directly tied to its accessibility in high enantiomeric purity. This compound can be reliably synthesized via the asymmetric alkynylation of cyclopropanecarboxaldehyde. This method allows for the direct installation of the chiral center with excellent stereocontrol.

The causality behind this choice of synthetic strategy lies in its efficiency and high fidelity. Catalytic asymmetric addition of an organometallic reagent to a prochiral aldehyde is one of the most powerful methods for generating enantiomerically enriched secondary alcohols.[5] The use of a chiral ligand, such as (+)-N-Methylephedrine, in conjunction with a zinc-based catalyst, creates a chiral environment that directs the nucleophilic attack of the alkyne to one face of the aldehyde, yielding the desired (R)-enantiomer with high selectivity.[6]

G cluster_synthesis Asymmetric Synthesis Workflow reagents Cyclopropanecarboxaldehyde + Trimethylsilylacetylene addition Asymmetric Alkynyl Addition (Formation of Silyl-Protected Alcohol) reagents->addition catalyst Chiral Catalyst Formation ((+)-N-Methylephedrine + Zn(OTf)₂) catalyst->addition deprotection Deprotection (Removal of TMS group) addition->deprotection purification Purification (Column Chromatography) deprotection->purification product This compound purification->product

Caption: Workflow for the asymmetric synthesis of this compound.

Performance Evaluation: Key Chemical Transformations

The performance of this compound as a building block is best illustrated through its reactivity in key synthetic transformations. Its unique structure offers distinct advantages over other common chiral alcohols.

Oxidation to (R)-Cyclopropyl Methyl Ketone

The oxidation of the secondary alcohol to a ketone is a fundamental transformation. This reaction proceeds efficiently using standard oxidants like pyridinium chlorochromate (PCC) or Swern oxidation conditions. The resulting chiral ketone is a versatile intermediate for further C-C bond formation, for instance, via aldol or Grignard reactions, where the cyclopropyl group can influence the diastereoselectivity of the addition.

Nucleophilic Substitution via Hydroxyl Group Activation

The hydroxyl group can be readily converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate S_N2 reactions. This pathway allows for the introduction of a wide range of nucleophiles (amines, azides, cyanides, etc.) with inversion of stereochemistry, providing access to a new family of chiral cyclopropyl-containing compounds. The steric bulk of the cyclopropyl group is moderate, allowing such reactions to proceed at acceptable rates.

Ether Formation

Under basic conditions (e.g., using NaH), the alcohol can be deprotonated to form an alkoxide, which can then be alkylated with various electrophiles (e.g., methyl iodide, benzyl bromide) to generate chiral ethers. This is a robust and high-yielding reaction, useful for installing protecting groups or introducing specific functionalities.

G cluster_reactions Key Reaction Pathways start This compound oxidation Oxidation (e.g., PCC, Swern) start->oxidation [O] substitution S_N2 Substitution (via Tosylate/Mesylate) start->substitution 1. TsCl, Py 2. Nu⁻ ether Etherification (e.g., NaH, RX) start->ether 1. NaH 2. R-X ketone (R)-Cyclopropyl Methyl Ketone oxidation->ketone inverted_product (S)-Substituted Product substitution->inverted_product ether_product Chiral Ether ether->ether_product G start Project Goal? c1 Improve Metabolic Stability & Rigidity? start->c1 Yes c2 Require Aromatic Interactions? start->c2 No p1 Use this compound c1->p1 c3 Need Bulky Chiral Auxiliary? c2->c3 Yes p2 Use (R)-1-Phenylethanol c2->p2 p3 Use (R)-3,3-Dimethyl-2-butanol c3->p3

Caption: Decision logic for selecting a chiral building block.

Experimental Protocols

The following protocols are provided as self-validating systems for key transformations. They include setup, execution, and workup steps, designed for reproducibility.

Protocol 1: Swern Oxidation of this compound

Objective: To synthesize (R)-Cyclopropyl methyl ketone with high yield and minimal side products.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (TEA)

Methodology:

  • Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and two dropping funnels with anhydrous DCM (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Add oxalyl chloride (1.2 eq.) to the cooled DCM.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq.) in DCM (10 mL) dropwise via a dropping funnel, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq.) in DCM (15 mL) dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Quenching: Add triethylamine (5.0 eq.) dropwise. The reaction mixture may become thick. After addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

  • Work-up: Add water (50 mL) to quench the reaction. Separate the layers and extract the aqueous layer twice with DCM (2x25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ketone can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Tosylation and Azide Substitution

Objective: To synthesize (S)-1-azido-1-cyclopropylethane, demonstrating hydroxyl activation and S_N2 inversion.

Part A: Tosylation

  • Setup: To a solution of this compound (1.0 eq.) in pyridine (10 mL) at 0 °C (ice bath), add p-toluenesulfonyl chloride (TsCl, 1.5 eq.) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate (3x30 mL). Combine the organic layers, wash successively with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude tosylate is often used directly in the next step without further purification.

Part B: Azide Substitution

  • Setup: Dissolve the crude tosylate from Part A in anhydrous DMF (20 mL). Add sodium azide (NaN₃, 3.0 eq.).

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3x40 mL). Combine the organic layers, wash with brine (3x20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure.

  • Purification: Purify the crude azide by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Conclusion

This compound is a highly valuable chiral building block that provides a reliable method for introducing a stereodefined cyclopropyl carbinol moiety. Its performance is characterized by predictable reactivity and the conferral of desirable pharmacokinetic properties, most notably enhanced metabolic stability and conformational rigidity. While other chiral alcohols like (R)-1-phenylethanol or bulky alkyl alcohols have their specific applications, this compound occupies a unique and critical space in modern synthetic and medicinal chemistry. Its strategic application, guided by an understanding of its comparative advantages, can significantly accelerate the development of novel, high-performance drug candidates.

References

  • BenchChem (2025). Application Notes and Protocols: Electrophilic Reactions of (1R)-1-Cyclopropylprop-2-yn-1-ol.
  • BenchChem (2025). Application Notes and Protocols: Scale-up Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol.
  • CymitQuimica. CAS 765-42-4: 1-Cyclopropylethanol.
  • Charette, A. B. (2012). Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. Accounts of Chemical Research.
  • BenchChem (2025). A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol: Structure, Synthesis, and Potential Applications.
  • BenchChem. Application Note: Experimental Protocols for Michael Addition Reactions.
  • ChemicalBook (2025). 1-CYCLOPROPYLETHANOL | 765-42-4.
  • National Center for Biotechnology Information (2025). 1-Cyclopropylethanol. PubChem Compound Summary for CID 79104.
  • Sigma-Aldrich. 1-Cyclopropylethanol 99 765-42-4.
  • T. P. Pathak et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Enamine. Chiral Building Blocks Selection.
  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.

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A Comparative Analysis of Sertraline Synthesis Routes for Optimal Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of pharmaceutical manufacturing, the elegance of a synthetic route is not merely an academic curiosity but a critical determinant of a drug's commercial viability. The synthesis of Sertraline, the active pharmaceutical ingredient (API) in the widely prescribed antidepressant Zoloft®, offers a compelling case study in the evolution of industrial chemical processes. From its initial, resource-intensive synthesis to a streamlined, greener approach, the journey to produce this crucial medication highlights the profound impact of chemical innovation on cost-effectiveness, environmental sustainability, and overall process efficiency.

This guide provides an in-depth comparative analysis of the prominent synthesis routes for Sertraline, designed for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present validating data, and offer a clear-eyed view of the economic and environmental trade-offs inherent in each approach.

The Evolution of Sertraline Synthesis: From a "Wasteful" Past to a "Green" Future

The synthesis of Sertraline, chemically (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, presents a significant stereochemical challenge with its two chiral centers. The imperative is to produce the desired (1S, 4S)-enantiomer in high purity, as other stereoisomers are therapeutically inactive and represent a loss of valuable materials.

Route 1: The Original Pfizer Process - A Lesson in Brute Force Chemistry

Pfizer's initial commercial synthesis of Sertraline, while successful in producing the API, was a multi-step process characterized by low overall yield and significant waste generation.[1] A key step in this route was the reductive amination of the tetralone intermediate, 4-(3,4-dichlorophenyl)-1-tetralone.[2][3]

This process was fraught with inefficiencies and hazards. The use of titanium tetrachloride (TiCl₄) as a dehydrating agent to form the imine intermediate was particularly problematic.[4] TiCl₄ is highly corrosive and reacts violently with water, necessitating specialized handling and generating a large amount of titanium dioxide (TiO₂) waste upon workup.[5][6] Furthermore, the reaction required a large excess of methylamine, contributing to a poor atom economy.[3] The subsequent reduction step often resulted in a suboptimal ratio of the desired cis-isomer to the unwanted trans-isomer.[7]

Experimental Protocol: Reductive Amination with Titanium Tetrachloride (Illustrative)

Disclaimer: This is a generalized protocol based on literature descriptions and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Imine Formation:

    • Dissolve 4-(3,4-dichlorophenyl)-1-tetralone (1.0 eq) in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen).[2]

    • Cool the solution to a low temperature (e.g., -10°C).[2]

    • Add a significant excess of monomethylamine (e.g., 4-7 equivalents).[3]

    • Slowly add titanium tetrachloride (TiCl₄) (at least 0.5 equivalents) dropwise, maintaining the low temperature.[2]

    • Allow the reaction to stir for several hours until imine formation is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Workup and Reduction:

    • Quench the reaction carefully with a basic aqueous solution.

    • Filter the mixture to remove the solid titanium dioxide byproduct.

    • Extract the imine into an organic solvent, wash, and dry.

    • The crude imine is then reduced using a reducing agent such as sodium borohydride or through catalytic hydrogenation to yield a mixture of cis- and trans-sertraline isomers.

Route 2: Pfizer's Award-Winning "Green" Synthesis - A Paradigm Shift

In a landmark achievement for green chemistry, Pfizer developed a significantly improved, single-step "combined" process for Sertraline synthesis.[1][8] This redesigned route won the U.S. Presidential Green Chemistry Challenge Award in 2002 and set a new standard for environmentally conscious pharmaceutical manufacturing.[5]

The innovation lies in streamlining the imine formation, reduction, and resolution into a single, highly efficient process conducted in a more benign solvent, ethanol.[5][6] This approach eliminates the need for titanium tetrachloride, thereby avoiding the associated hazardous waste and handling issues.[5] The key to this improvement was the clever use of ethanol's properties; the imine intermediate has low solubility in ethanol, which shifts the reaction equilibrium towards its formation, driving the reaction to near completion without the need for a dehydrating agent.[6]

A more selective palladium on calcium carbonate (Pd/CaCO₃) catalyst was employed for the hydrogenation, which significantly improved the diastereoselectivity, favoring the formation of the desired cis-isomer over the trans-isomer with a ratio of up to 17:1, compared to approximately 6:1 in the original process.[7] This enhanced selectivity directly translates to a higher yield of the desired product and simplifies purification.

The "combined" process also incorporates an in situ resolution of the diastereomeric salts using mandelic acid, further streamlining the workflow and reducing the number of isolation steps.[5]

Experimental Protocol: Pfizer's "Green" Combined Process (Illustrative)

Disclaimer: This is a generalized protocol based on literature descriptions and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Combined Imine Formation, Reduction, and Resolution:

    • In a pressure-rated vessel, combine 4-(3,4-dichlorophenyl)-1-tetralone (1.0 eq) with ethanol.[9]

    • Add monomethylamine and the Pd/CaCO₃ catalyst.[10]

    • Pressurize the vessel with hydrogen gas and heat the mixture.[9]

    • After the reduction is complete (monitored by hydrogen uptake or HPLC), the catalyst is removed by filtration.

    • To the resulting solution of racemic cis- and trans-sertraline, D-(-)-mandelic acid is added.[9]

    • The mixture is heated to dissolve the salts and then slowly cooled to selectively crystallize the (1S,4S)-sertraline mandelate salt.[9]

Route 3: An Alternative Industrial Synthesis via an N-Oxide Intermediate

Another notable industrial synthesis of Sertraline involves the use of a stable N-oxide intermediate.[11] This route also begins with the key tetralone intermediate, which is reacted with N-methylhydroxylamine to form the corresponding nitrone (N-oxide). This intermediate is reported to be a stable compound that can be obtained in good yield using environmentally acceptable reagents.[11]

The subsequent reduction of the N-oxide is stereoselective, yielding the desired cis-racemic amine.[11] This stereoselectivity is a key advantage of this route. The final step involves the resolution of the racemic mixture to isolate the desired (1S, 4S)-enantiomer.

Comparative Analysis: A Head-to-Head Look at the Routes

MetricOriginal Pfizer Process"Green" Pfizer ProcessN-Oxide Intermediate Route
Overall Yield Lower (exact figures not publicly disclosed, but the green process doubled it)[5]Significantly Higher (doubled the original yield)[5]Good (reported high yield for individual steps)[11]
Number of Steps Multi-step, with several isolations[1]Single, "combined" step from tetralone[5]Multi-step, with isolation of the N-oxide intermediate[11]
Key Reagents Titanium tetrachloride, excess methylamine[3]Palladium on calcium carbonate catalyst[7]N-methylhydroxylamine, reducing agent[11]
Solvents Methylene chloride, tetrahydrofuran, toluene, hexane[5]Ethanol[5]Methanol or other suitable solvents
Hazardous Waste Significant TiO₂ waste, corrosive TiCl₄[5]Eliminated TiO₂ and TiCl₄ waste[5]Generally uses more environmentally friendly reagents[11]
Atom Economy Poor, due to excess reagents and byproductsImproved, with better reagent stoichiometry and less wasteModerate, depends on the specific reagents and yields
Cost-Effectiveness Lower, due to low yield, expensive waste disposal, and complex processHigher, due to increased yield, reduced waste, and streamlined process[1]Potentially competitive, depending on the cost of N-methylhydroxylamine and overall process efficiency

Visualizing the Synthetic Pathways

Pfizer's Original Reductive Amination Route

G Tetralone 4-(3,4-dichlorophenyl)-1-tetralone Imine Imine Intermediate Tetralone->Imine 1. CH3NH2, TiCl4 2. Toluene Racemic_Sertraline Racemic cis/trans-Sertraline Imine->Racemic_Sertraline Reduction (e.g., NaBH4) Sertraline (1S,4S)-Sertraline Racemic_Sertraline->Sertraline Resolution with D-(-)-mandelic acid

Caption: Pfizer's original multi-step synthesis of Sertraline.

Pfizer's "Green" Combined Process

G Tetralone 4-(3,4-dichlorophenyl)-1-tetralone Combined_Process Single 'Combined' Step Tetralone->Combined_Process CH3NH2, H2, Pd/CaCO3, D-(-)-mandelic acid in Ethanol Sertraline_Mandelate (1S,4S)-Sertraline Mandelate Combined_Process->Sertraline_Mandelate In-situ formation and crystallization Sertraline_HCl Sertraline HCl Sertraline_Mandelate->Sertraline_HCl Salt Conversion

Caption: Pfizer's streamlined "green" synthesis of Sertraline.

N-Oxide Intermediate Route

G Tetralone 4-(3,4-dichlorophenyl)-1-tetralone N_Oxide N-Oxide Intermediate (Nitrone) Tetralone->N_Oxide N-methylhydroxylamine Racemic_cis_Sertraline Racemic cis-Sertraline N_Oxide->Racemic_cis_Sertraline Stereoselective Reduction Sertraline (1S,4S)-Sertraline Racemic_cis_Sertraline->Sertraline Resolution

Caption: Alternative industrial synthesis via an N-oxide intermediate.

Cost-Effectiveness: The Bottom Line

The cost-effectiveness of a synthesis route is a multifactorial equation that extends beyond the price of raw materials. It encompasses:

  • Overall Yield: A higher yield from the same amount of starting material directly translates to lower cost per kilogram of the final product. The doubling of the overall yield in Pfizer's green process was a monumental step in improving cost-effectiveness.[5]

  • Raw Material Costs: The key starting material, 4-(3,4-dichlorophenyl)-1-tetralone, is a significant cost driver.[12][13][14] The original process also incurred costs from the use of titanium tetrachloride, a corrosive and hazardous reagent.[15][16][17] The green process, by eliminating TiCl₄ and using a recyclable palladium catalyst, offers substantial savings.[10]

  • Process Complexity and Cycle Time: The "combined" single-step nature of the green process drastically reduces the manufacturing cycle time, labor costs, and the need for multiple reactor occupancies, leading to significant operational savings.[1]

  • Waste Disposal Costs: The environmental and financial burden of disposing of hazardous waste, such as the large volumes of titanium dioxide generated in the original process, is a major consideration. The green process's design inherently minimizes waste, leading to substantial cost reductions in this area.[5]

  • Energy Consumption: Fewer steps and the elimination of solvent swaps in the green process also contribute to lower energy consumption, further enhancing its cost-effectiveness.[18]

Conclusion: A Clear Winner in the Pursuit of Efficiency

The evolution of Sertraline synthesis is a testament to the power of green chemistry principles in driving both economic and environmental benefits. While the original Pfizer process was a functional, albeit inefficient, method of production, the subsequent "green" process represents a paradigm shift in pharmaceutical manufacturing. Its streamlined nature, higher yield, elimination of hazardous reagents, and reduced waste profile make it unequivocally the more cost-effective and sustainable route.

The alternative synthesis via an N-oxide intermediate presents a viable and potentially competitive option, particularly with its emphasis on stereoselective reduction. However, the elegance and proven industrial efficiency of Pfizer's "green" combined process set a high benchmark.

For researchers and drug development professionals, the Sertraline story serves as a powerful reminder that the most cost-effective synthesis is often the one that is also the most environmentally responsible. The principles of atom economy, waste minimization, and process simplification are not merely academic ideals but are fundamental to achieving a competitive edge in the pharmaceutical industry.

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A Senior Application Scientist's Guide to Spectroscopic Differences Between (R) and (S) Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological activities. This guide provides an in-depth technical comparison of the primary spectroscopic techniques used to differentiate between (R) and (S) enantiomers, grounded in both theoretical principles and practical, field-proven insights.

The Challenge of Chirality: Why Standard Spectroscopy Fails

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] Consequently, conventional spectroscopic methods like standard Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are inherently blind to chirality.[2] These techniques probe the connectivity and chemical environment of atoms, which are identical in both enantiomers. To distinguish between (R) and (S) forms, we must employ methods that interact with the molecule's three-dimensional stereochemistry in a chiral manner.

This guide will dissect three powerful techniques capable of this differentiation: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.

Vibrational Circular Dichroism (VCD): A Vibrational Fingerprint of Absolute Configuration

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[3] This differential absorption, arising from the molecule's vibrational transitions, provides a unique spectral fingerprint for each enantiomer.[4]

The Underlying Principle: A Chiral Interaction with Light

The power of VCD lies in its sensitivity to the three-dimensional arrangement of atoms.[5] While a standard IR spectrum reveals the vibrational modes of a molecule, a VCD spectrum reveals the chirality associated with these modes. For a given vibrational mode, the (R) and (S) enantiomers will exhibit VCD signals of equal magnitude but opposite sign, resulting in mirror-image spectra.[4] This direct relationship between the VCD spectrum and the absolute configuration makes it an invaluable tool for unambiguous stereochemical assignment.[6]

Experimental Workflow: From Sample to Spectrum

The determination of absolute configuration using VCD involves a synergistic approach of experimental measurement and computational modeling.

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Analysis & Assignment Sample_Prep Sample Preparation (Dissolution in achiral solvent) VCD_Measurement VCD Spectrometer Measurement (Simultaneous IR and VCD spectra acquisition) Sample_Prep->VCD_Measurement Introduce sample Data_Processing Data Processing (Baseline correction, solvent subtraction) VCD_Measurement->Data_Processing Raw data Comparison Spectral Comparison (Experimental vs. Calculated) Data_Processing->Comparison Experimental Spectrum Conformational_Search Conformational Search (Identify low-energy conformers) DFT_Calculation DFT Calculation (Predict IR and VCD spectra for one enantiomer) Conformational_Search->DFT_Calculation Input conformers Spectrum_Generation Spectrum Generation (Boltzmann-average spectra of conformers) DFT_Calculation->Spectrum_Generation Calculated spectra Spectrum_Generation->Comparison Calculated Spectra ((R) and mirror-image (S)) Assignment Absolute Configuration Assignment Comparison->Assignment Best fit

Figure 1: A comprehensive workflow for determining the absolute configuration of a chiral molecule using VCD spectroscopy, integrating both experimental and computational steps.

Detailed Experimental Protocol: VCD Spectroscopy

1. Sample Preparation:

  • Causality: The choice of solvent is critical to minimize interference with the analyte's vibrational bands. Deuterated solvents are often preferred to avoid strong C-H absorptions in the fingerprint region. The concentration must be high enough to yield a good signal-to-noise ratio, as VCD signals are inherently weak (typically 10⁻⁴ to 10⁻⁵ absorbance units).[3][7]

  • Procedure:

    • Dissolve 5-15 mg of the chiral analyte in an appropriate achiral solvent (e.g., CDCl₃, CCl₄, DMSO-d₆).[6] The concentration should typically be in the range of 0.05 to 0.2 M.

    • Use a sample cell with BaF₂ or CaF₂ windows, with a path length typically between 50 and 100 µm.[4]

2. Instrument Setup and Data Acquisition:

  • Causality: The spectrometer must be carefully calibrated and purged to minimize atmospheric water and CO₂ interference. The simultaneous acquisition of the IR spectrum is crucial for correlating VCD bands to specific vibrational modes.

  • Procedure:

    • Acquire a background spectrum of the pure solvent in the same sample cell.

    • Introduce the sample solution into the cell and place it in the spectrometer.

    • Acquire the VCD and IR spectra simultaneously. A typical measurement may involve several hours of signal averaging to achieve an acceptable signal-to-noise ratio.[4]

3. Data Processing and Analysis:

  • Causality: Computational modeling is essential for interpreting the complex VCD spectrum. Density Functional Theory (DFT) calculations can accurately predict the VCD spectra for a given enantiomer.[4] By comparing the experimental spectrum with the calculated spectra for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned.[8]

  • Procedure:

    • Subtract the solvent spectrum from the sample spectrum.

    • Perform baseline correction.

    • Use computational software (e.g., Gaussian) to perform a conformational search and subsequent DFT calculations (e.g., at the B3LYP/6-31G* level of theory) to predict the VCD spectrum of one enantiomer.[8]

    • Generate the spectrum of the other enantiomer by inverting the signs of the calculated VCD bands.

    • Compare the experimental VCD spectrum with the two calculated spectra to determine the absolute configuration.[8]

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region.[7] This corresponds to electronic transitions within the molecule.

The Underlying Principle: The Cotton Effect

ECD is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule. The characteristic positive or negative peaks in an ECD spectrum are known as Cotton effects.[9] Similar to VCD, the ECD spectra of enantiomers are mirror images of each other.[9] The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the molecule.[10]

Experimental Protocol: ECD Spectroscopy

1. Sample Preparation:

  • Causality: The solvent must be transparent in the UV-Vis region of interest and should not interact with the analyte in a way that alters its conformation. The concentration is typically much lower than for VCD due to the stronger electronic transitions.

  • Procedure:

    • Prepare a dilute solution of the chiral analyte (typically in the micromolar to millimolar concentration range) in a UV-transparent solvent (e.g., methanol, acetonitrile, water).[9]

    • Use a quartz cuvette with a standard path length (e.g., 1 cm).

2. Instrument Setup and Data Acquisition:

  • Causality: A nitrogen-purged spectrometer is often necessary for measurements in the far-UV region to avoid absorption by atmospheric oxygen.

  • Procedure:

    • Record a baseline spectrum with the cuvette containing the pure solvent.

    • Record the ECD spectrum of the sample solution.

3. Data Analysis and Interpretation:

  • Causality: The interpretation of ECD spectra can be more complex than VCD due to the broader nature of electronic transitions. However, for molecules with multiple interacting chromophores, the exciton chirality method can provide a straightforward determination of absolute configuration.[11] For more complex cases, time-dependent DFT (TD-DFT) calculations are employed to predict the ECD spectrum.[12]

  • Procedure:

    • Subtract the baseline spectrum from the sample spectrum.

    • Identify the Cotton effects and their signs.

    • For molecules with known chromophores, empirical rules like the Octant Rule can be applied.

    • For a more rigorous assignment, compare the experimental spectrum with TD-DFT calculated spectra for both enantiomers.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): Creating a Diastereomeric Environment

While standard NMR is insensitive to chirality, the addition of a chiral solvating agent (CSA) can induce a diastereomeric interaction with the enantiomers of the analyte.[13] This results in the formation of transient diastereomeric complexes that are no longer energetically equivalent, leading to separate NMR signals for the (R) and (S) enantiomers.[14]

The Underlying Principle: Breaking Enantiomeric Degeneracy

The CSA, being enantiomerically pure, creates a chiral environment in the NMR tube. The non-covalent interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) between the CSA and each enantiomer of the analyte are different, leading to the formation of diastereomeric solvates with distinct chemical shifts.[15] The difference in the chemical shifts (Δδ) between the signals of the two enantiomers is known as enantiomeric shift difference, and its magnitude depends on the strength of the diastereomeric interaction.

Experimental Workflow: Chiral Analysis by NMR

NMR_CSA_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Analyte_Prep Prepare Analyte Solution (in deuterated solvent) Mixing Add CSA to Analyte Solution Analyte_Prep->Mixing CSA_Selection Select Appropriate CSA CSA_Selection->Mixing NMR_Measurement Acquire NMR Spectrum (e.g., ¹H NMR) Mixing->NMR_Measurement Sample in NMR tube Signal_Identification Identify and Integrate Signals (for each enantiomer) NMR_Measurement->Signal_Identification FID/Spectrum EE_Calculation Calculate Enantiomeric Excess (ee) Signal_Identification->EE_Calculation

Figure 2: A streamlined workflow for determining the enantiomeric excess of a chiral compound using NMR spectroscopy with a chiral solvating agent.

Detailed Experimental Protocol: NMR with CSAs

1. Selection of Chiral Solvating Agent:

  • Causality: The choice of CSA is crucial and depends on the functional groups present in the analyte. A successful CSA will have complementary functionalities to promote strong and specific non-covalent interactions.

  • Procedure:

    • Consult literature or screening kits to select a CSA known to be effective for the class of compound being analyzed (e.g., acids, alcohols, amines).[13] Common CSAs include (R)-(-)- or (S)-(+)-1-phenylethylamine, (R)-(-)- or (S)-(+)-1-(1-naphthyl)ethylamine, and various chiral alcohols and acids.

2. Sample Preparation:

  • Causality: The stoichiometry of the CSA to the analyte is important. Often, a slight excess of the CSA is used to ensure that all analyte molecules are complexed. The choice of solvent can also influence the strength of the interaction.

  • Procedure:

    • Prepare a solution of the analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN) at a typical NMR concentration (e.g., 10-20 mM).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the selected CSA to the NMR tube (typically 1.1 to 2 equivalents relative to the analyte).[16]

3. NMR Data Acquisition and Analysis:

  • Causality: The separation of signals for the two enantiomers allows for their direct quantification by integration.

  • Procedure:

    • Acquire the ¹H NMR spectrum of the mixture.

    • Identify the signals that have split into two distinct resonances, corresponding to the two enantiomers.

    • Integrate the areas of the separated signals. The enantiomeric excess (ee) can be calculated using the formula: ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Comparative Analysis of Techniques

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Solvating Agents
Principle Differential absorption of left and right circularly polarized IR light by vibrational transitions.[3]Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.[7]Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[13]
Primary Application Absolute configuration determination.[6]Absolute configuration determination, especially for molecules with chromophores.[9]Determination of enantiomeric excess (ee).[14]
Sample Requirement 5-15 mg, recoverable.[6]Microgram to milligram quantities.[9]Milligram quantities.
Typical Concentration 0.05 - 0.2 MMicromolar to millimolar10 - 20 mM
Measurement Time HoursMinutesMinutes to hours
Strengths - Applicable to a wide range of molecules, including those without chromophores.- Provides a detailed structural fingerprint.- Unambiguous absolute configuration determination with computational support.[4]- High sensitivity.- Rapid measurements.- Well-established empirical rules for some classes of molecules.- Quantitative determination of enantiomeric excess.- Widely accessible instrumentation (standard NMR).- Can be used for a wide variety of analytes with appropriate CSA selection.
Limitations - Relatively low sensitivity, requires higher concentrations.- Longer measurement times.- Requires computational analysis for interpretation.- Requires a chromophore in the molecule.- Spectra can be broad and less structurally detailed than VCD.- Interpretation can be complex without computational support.- Requires a suitable chiral solvating agent.- Signal separation may not be achieved for all analytes.- The CSA can add complexity to the spectrum.

Troubleshooting and Considerations

  • VCD/ECD:

    • Low Signal-to-Noise: Increase sample concentration, increase acquisition time, or use a solvent with lower background absorption.[17]

    • Baseline Artifacts: Ensure proper instrument purging and use a high-quality sample cell. Baseline correction using the racemate or the solvent is crucial.

  • NMR with CSAs:

    • No Signal Separation: Try a different CSA, change the solvent, or adjust the temperature.[14]

    • Peak Broadening: This can indicate a fast exchange regime. Lowering the temperature may help to resolve the signals.

Conclusion: An Integrated Approach to Chiral Analysis

The choice of spectroscopic technique for differentiating (R) and (S) enantiomers depends on the specific research question and the nature of the analyte. VCD and ECD are powerful tools for the unambiguous determination of absolute configuration, with VCD offering broader applicability and ECD providing higher sensitivity for chromophoric molecules. NMR with chiral solvating agents is the go-to method for the accurate quantification of enantiomeric excess.

In a comprehensive drug development workflow, these techniques are often used in a complementary fashion. For instance, VCD or ECD might be used to determine the absolute configuration of a lead compound, while NMR with CSAs would be employed for routine quality control to ensure the enantiomeric purity of subsequent batches. By understanding the principles, protocols, and comparative strengths of these methods, researchers can confidently navigate the complexities of chirality and advance the development of safe and effective chiral drugs.

References

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A Comparative Guide to the Validation of Stability-Indicating HPLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the stability of a drug substance and product is not merely a regulatory hurdle; it is a cornerstone of patient safety and therapeutic efficacy. A stability-indicating analytical method (SIAM) provides the definitive evidence that a drug maintains its identity, purity, potency, and quality over its entire shelf life. Among the analytical arsenal available, High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose due to its high sensitivity, accuracy, and versatility in separating complex mixtures.[1][2]

This guide provides an in-depth, experience-driven comparison and validation protocol for stability-indicating HPLC methods. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices, establishing a self-validating system that ensures scientific rigor and regulatory compliance.

The Philosophy of a Stability-Indicating Method

A true stability-indicating method is one that can unequivocally separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and formulation excipients.[2][3] The objective is to build a method so robust that any change in the product's quality over time is reliably detected. This is mandated by regulatory bodies like the FDA and EMA, with detailed guidance provided by the International Council for Harmonisation (ICH).[4][5][6][7]

The foundation of a SIAM is the forced degradation study , also known as stress testing. By subjecting the drug to conditions harsher than those it would encounter during storage (e.g., acid, base, oxidation, heat, light), we purposefully generate potential degradants.[5][8][9] This serves two primary functions:

  • Pathway Illumination : It provides critical insight into the potential degradation pathways of the API.[5][10]

  • Method Specificity Challenge : It creates the very interferences the analytical method must be able to resolve, thereby proving its specificity.[5][8]

The Workflow of Validation: A Visual Overview

The validation of a stability-indicating HPLC method is a systematic process. Each stage builds upon the last to create a comprehensive picture of the method's performance and reliability.

Validation_Workflow cluster_0 Phase 1: Method Development & Specificity cluster_1 Phase 2: Quantitative Performance Validation cluster_2 Phase 3: Reliability & System Checks Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Specificity Specificity & Peak Purity (Resolution > 2) Forced_Deg->Specificity Generates degradants Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Confirms method is suitable for quantitation Accuracy Accuracy (% Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD ≤ 2%) Linearity->Precision LOD_LOQ LOD & LOQ (S/N ≥ 3 & ≥ 10) Range_info Range_info Robustness Robustness (Vary Flow, Temp, pH) Precision->Robustness Establishes baseline for reliability tests System_Suitability System Suitability (Repeatability, Tailing Factor) Robustness->System_Suitability Defines operational limits Solution_Stab Solution Stability end_node Validated Method Solution_Stab->end_node System_Suitability->end_node start Start start->Forced_Deg

Figure 1: Overall workflow for the validation of a stability-indicating HPLC method.

Part 1: Proving Specificity Through Forced Degradation

Specificity is the cornerstone of a SIAM. It is the demonstrated ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1][3]

The "Why": Rationale for Stress Conditions

The choice of stress conditions is not arbitrary; it is a calculated effort to mimic potential degradation scenarios.[5] The goal is to achieve a target degradation of 5-20% of the API.[4][8] Excessive degradation can lead to secondary degradants not relevant to real-world stability, while insufficient degradation won't adequately challenge the method.[8]

Stress ConditionTypical Reagents & ParametersRationale & Targeted Degradation Pathways
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄; ambient to elevated temp (e.g., 60°C)Evaluates susceptibility to acidic environments. Targets labile groups like esters, amides, and glycosidic bonds.[4]
Base Hydrolysis 0.1 M to 1 M NaOH or KOH; ambient to elevated temp (e.g., 60°C)Assesses degradation in alkaline conditions. Often targets esters, amides, lactams, and imides, which are typically more sensitive to base than acid.[4]
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂); ambient tempTests for susceptibility to oxidative degradation. Targets electron-rich moieties like phenols, thiols, and secondary/tertiary amines.[4]
Thermal Degradation 40°C to 80°C; often with elevated humidity (e.g., 75% RH)Determines the effect of heat, simulating long-term storage and transport conditions. Can induce thermolytic degradation.[4]
Photolytic Degradation Exposure to ≥ 1.2 million lux hours (visible) & ≥ 200 watt-hours/m² (UV)Assesses light sensitivity. Required by ICH Q1B. A control sample protected from light is crucial for comparison.[9]
Experimental Protocol: Forced Degradation and Specificity Analysis
  • Preparation of Stock Solution : Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Sample Preparation :

    • Acid : Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

    • Base : Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation : Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal : Store the solid API powder in an oven at 80°C for 24 hours, then dissolve to the stock concentration.

    • Photolytic : Expose the solid API powder to UV/Vis light as per ICH Q1B guidelines, then dissolve.

  • Neutralization & Dilution : Before injection, neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples to the target analytical concentration (e.g., 100 µg/mL).

  • Control Samples : Prepare an unstressed control sample and a placebo sample (formulation without API) subjected to the same conditions.

  • Chromatographic Analysis : Analyze all samples using the developed HPLC method. Employ a photodiode array (PDA) detector if available.

  • Evaluation :

    • Resolution : The primary API peak must be well-resolved from all degradant peaks and any peaks from the placebo. The resolution factor (Rs) should be > 2.0.

    • Peak Purity : Use the PDA detector to assess peak purity for the API in the presence of degradants. The purity angle should be less than the purity threshold. This confirms that the main peak is spectrally homogeneous and not co-eluting with an impurity.[1]

Part 2: Quantifying Performance and Reliability

Once specificity is established, the method's quantitative capabilities must be rigorously validated.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[1][6] The Range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[3][11]

  • Protocol :

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels. For an assay, this typically spans 80% to 120% of the target concentration. For impurity quantification, it should range from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[3][12]

    • Inject each concentration in triplicate.

    • Plot a calibration curve of mean peak area versus concentration.

  • Acceptance Criteria :

    • Correlation coefficient (r²) ≥ 0.999.[13]

    • The y-intercept should be insignificant (e.g., < 2% of the response at 100% concentration).[14]

Accuracy (Recovery)

Accuracy is the measure of closeness between the experimental value and the true value. It is typically determined by spike recovery studies.[6][15]

  • Protocol :

    • Prepare a placebo mixture of the drug product.

    • Spike the placebo with known amounts of API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage of the analyte recovered.

  • Acceptance Criteria :

    • The mean percent recovery should be within 98.0% to 102.0% for the API assay.[15][16][17]

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision) : Assesses precision over a short time interval with the same analyst and instrument.[11][15]

  • Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).[15][18]

  • Protocol :

    • Repeatability : Prepare a minimum of six individual samples at 100% of the target concentration and analyze.

    • Intermediate Precision : Have a second analyst, on a different day, using a different instrument (if possible), prepare and analyze another set of six samples.

  • Acceptance Criteria :

    • Relative Standard Deviation (RSD) should be ≤ 2.0%.[6][14][16]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[3] These are critical for impurity methods.

  • Protocol :

    • Based on Signal-to-Noise Ratio : Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[14][15]

    • Based on Standard Deviation of the Response and the Slope : Calculate using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria :

    • The LOQ must be verified by analyzing a minimum of six replicates prepared at the LOQ concentration, with accuracy (% recovery) and precision (%RSD ≤ 10%) being acceptable.[3]

Validation ParameterTypical Acceptance CriteriaRegulatory Justification (ICH Q2(R1)/Q2(R2))
Specificity API peak resolved from degradants (Rs > 2.0), Peak Purity passesDemonstrates the method is stability-indicating.[1]
Linearity Correlation Coefficient (r²) ≥ 0.999Confirms a proportional relationship between concentration and response.[13][14]
Range 80-120% (Assay), LOQ-120% (Impurity)Defines the interval of reliable quantitation.[3][12]
Accuracy Mean % Recovery: 98.0% - 102.0%Ensures the measured value is close to the true value.[15][16]
Precision (Repeatability) RSD ≤ 2.0%Shows consistency of results under the same conditions.[6][14]
Precision (Intermediate) RSD ≤ 2.0%Shows consistency of results under expected lab variations.[6][14]
LOQ S/N ≥ 10; Precision (%RSD) ≤ 10%Confirms the lowest concentration that can be reliably measured.[3][14]
Robustness System suitability parameters metEnsures method reliability during normal usage with minor variations.[19]

Part 3: Assessing Method Robustness and System Suitability

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[19] This provides an indication of its reliability during normal usage.

Robustness_Factors center_node HPLC Method Robustness Flow_Rate Flow Rate (e.g., ±10%) center_node->Flow_Rate Temp Column Temp (e.g., ±5°C) center_node->Temp pH Mobile Phase pH (e.g., ±0.2 units) center_node->pH Organic_Comp Organic Composition (e.g., ±2% absolute) center_node->Organic_Comp Wavelength Detection Wavelength (e.g., ±2 nm) center_node->Wavelength Column_Lot Different Column Lots center_node->Column_Lot

Figure 2: Key parameters to investigate during a robustness study.
  • Protocol :

    • Define the parameters to be varied (see Figure 2).

    • Prepare a system suitability solution and a sample solution.

    • Analyze the samples under the normal method conditions and then under each of the varied conditions.

    • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor) and the final assay result.

  • Acceptance Criteria :

    • System suitability criteria must be met under all varied conditions.

    • The assay results should not deviate significantly from the results obtained under normal conditions.

System Suitability Testing (SST)

SST is an integral part of the overall validation and is performed before each analytical run to ensure the chromatographic system is adequate for the intended analysis.[13]

  • Protocol :

    • Prepare a system suitability solution containing the API and key impurities or degradants.

    • Perform a set number of replicate injections (typically 5 or 6) of this solution before starting the sample sequence.

  • Acceptance Criteria :

    • Repeatability : RSD of peak areas from replicate injections ≤ 1.0%.[3]

    • Tailing Factor (T) : ≤ 2.0.

    • Theoretical Plates (N) : > 2000.

    • Resolution (Rs) : > 2.0 between the API and the closest eluting peak.

Comparison with Alternative Technologies

While HPLC is the established workhorse, other technologies offer distinct advantages and are increasingly used in stability studies.

TechnologyPrincipleAdvantages over HPLCDisadvantages/ConsiderationsBest Use Case in Stability
UPLC (Ultra-Performance LC) Uses columns with sub-2 µm particles, requiring higher pressures (up to 15,000 psi).[20]Faster Run Times : 5-10x faster.[21][22] Higher Resolution : Sharper, narrower peaks.[21][23] Lower Solvent Consumption : 50-70% reduction.[21]Higher initial cost, increased backpressure requires more robust instrumentation, shorter column lifetimes if not maintained properly.[24]High-throughput stability screening in early development; resolving complex mixtures with many closely eluting degradants.
Capillary Electrophoresis (CE) Separation in a narrow capillary based on charge-to-size ratio under an electric field.[25]Higher Efficiency : Extremely sharp peaks.[26] Minimal Solvent/Sample Use : Greener technology.[27] Orthogonal Selectivity : Excellent for charged/ionic species.[25]Lower sensitivity and precision compared to HPLC, less robust for routine QC, requires charged analytes.[27]Orthogonal method to confirm peak purity or for separating charged degradants that are difficult to resolve by reversed-phase HPLC.
LC-MS Couples the separation power of LC (HPLC/UPLC) with the identification power of Mass Spectrometry.Definitive Identification : Provides mass-to-charge ratio for structural elucidation of unknown degradants.Higher cost and complexity. Matrix effects can cause ion suppression, complicating quantitation.Indispensable for forced degradation studies to identify and characterize unknown degradation products, providing crucial information for safety assessments.

Conclusion

The validation of a stability-indicating HPLC method is a rigorous, multi-faceted process that forms the bedrock of a drug's quality control strategy. It is a systematic demonstration that the method is fit for its intended purpose, providing reliable, accurate, and specific data throughout a product's lifecycle. By understanding the scientific principles behind each validation parameter—from the deliberate stress of forced degradation to the meticulous assessment of precision and accuracy—researchers can develop truly robust methods. While advanced techniques like UPLC and LC-MS offer significant advantages in speed and identification, a well-validated HPLC method remains the definitive standard for ensuring the stability, safety, and efficacy of pharmaceutical products.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

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  • Joshi, B. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 37(6). [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

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  • Altabrisa Group. (2025, September 27). 3 Key Steps for HPLC Validation in Stability Testing. [Link]

  • Gupta, A., Sharma, S., & Singh, S. K. (2016). Forced Degradation Studies. MedCrave online. [Link]

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  • Chromatography Forum. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

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  • Omega Scientific. (n.d.). Solving Common Errors in HPLC. [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • De Girolamo, A., et al. (2021). Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of Moniliformin in Maize. Toxins, 13(5), 345.
  • Naidoo, P., et al. (2022). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. Journal of Analytical Methods in Chemistry, 2022, 8868845.
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Comparative performance with other chiral auxiliaries like Evans' oxazolidinones.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of asymmetric induction in the construction of complex, stereochemically defined molecules.[1][2] Among the arsenal of available auxiliaries, Evans' oxazolidinones have emerged as a gold standard, renowned for their high diastereoselectivity and predictable outcomes in a variety of carbon-carbon bond-forming reactions.[3][4][5]

This guide provides an in-depth, objective comparison of the performance of Evans' oxazolidinones with other notable chiral auxiliaries, including Oppolzer's sultams and Meyers' lactams. We will delve into the mechanistic principles that govern their stereodirecting influence, present supporting experimental data, and provide detailed protocols for key transformations to empower you in the rational selection and application of these powerful synthetic tools.

The Principle of Asymmetric Induction with Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[1] This covalent linkage creates a chiral environment, directing the approach of a reagent to one of the two diastereotopic faces of the substrate, thus leading to the preferential formation of one diastereomer.[1] Following the stereoselective transformation, the auxiliary is cleaved and can often be recovered for reuse, rendering the overall process enantioselective.[1]

The efficacy of a chiral auxiliary is dictated by several factors:

  • High Diastereoselectivity: The ability to induce a high preference for one diastereomer is paramount.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter(s).[6]

  • Recoverability and Reusability: Efficient recovery of the often-expensive auxiliary is crucial for cost-effectiveness, particularly on a larger scale.[7]

  • Predictable Stereochemical Outcome: A well-understood model for stereochemical induction allows for the rational design of synthetic routes.

Comparative Performance in Key Asymmetric Transformations

The choice of a chiral auxiliary is highly dependent on the specific transformation being performed. Below, we compare the performance of Evans' oxazolidinones with other prominent auxiliaries in three fundamental carbon-carbon bond-forming reactions: asymmetric alkylation, asymmetric aldol reactions, and asymmetric Diels-Alder reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a powerful method for the synthesis of α-substituted chiral carboxylic acid derivatives.[5][8] The stereochemical outcome is largely governed by the ability of the chiral auxiliary to shield one face of the enolate from the incoming electrophile.

Mechanism of Stereocontrol in Evans' Oxazolidinones:

The high diastereoselectivity observed with Evans' oxazolidinones is attributed to the formation of a rigid, chelated (Z)-enolate.[3][9] The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered side.

G cluster_0 Asymmetric Alkylation Workflow Acylation 1. Acylation Enolate 2. Diastereoselective Alkylation Acylation->Enolate Base, Electrophile Cleavage 3. Cleavage Enolate->Cleavage Cleavage Reagent Product Enantiopure Product Cleavage->Product Recovered Recovered Auxiliary Cleavage->Recovered G cluster_0 Zimmerman-Traxler Model for Evans' Syn-Aldol Z-Enolate Chelated (Z)-Enolate TS Chair-like Transition State Z-Enolate->TS Aldehyde Aldehyde Aldehyde->TS Syn-Product Syn-Aldol Adduct TS->Syn-Product

Caption: Simplified Zimmerman-Traxler transition state model.

Table 2: Comparative Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans)Propionyl ImideIsobutyraldehyde>99:185[10]
(4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans)Propionyl ImideBenzaldehyde95:580[10]
(2R)-Bornane-10,2-sultam (Oppolzer)Propionyl ImideBenzaldehyde98:2 (anti:syn)91[10][11]
ThiazolidinethionesPropionyl ImideVariousHigh (can access anti-products)Good[12][13]

Field-Proven Insights:

While Evans' auxiliaries are renowned for producing syn-aldol products with exceptional selectivity, Oppolzer's sultam can be tuned to favor the anti-adduct, particularly with certain Lewis acids. [10][11]Thiazolidinethione auxiliaries, sulfur analogs of oxazolidinones, offer a versatile alternative, capable of accessing both syn and anti aldol products depending on the reaction conditions. [12][13]

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings, capable of generating up to four stereocenters in a single step. [14][15]Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.

Mechanism of Stereocontrol:

In Lewis acid-promoted Diels-Alder reactions, the chiral auxiliary coordinates to the Lewis acid, creating a rigid, sterically biased dienophile. This conformation directs the diene to attack one face of the dienophile preferentially.

Table 3: Comparative Performance in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans)Acryloyl ImideCyclopentadiene91%85%[15]
(2R)-Bornane-10,2-sultam (Oppolzer)Acryloyl ImideCyclopentadiene>98%94%[16]
cis-1-Arylsulfonamido-2-indanolsAcrylate EsterCyclopentadieneup to 92%Good[17]

Field-Proven Insights:

Both Evans' oxazolidinones and Oppolzer's sultams are highly effective in promoting diastereoselective Diels-Alder reactions. [15][16]Oppolzer's sultam, due to its rigid structure, often provides slightly higher levels of stereoselectivity. [16]Other auxiliaries, such as those derived from aminoindanols, have also shown considerable promise in this transformation. [17]

Experimental Protocols

To provide a practical context, we present detailed, step-by-step methodologies for key experiments.

Protocol 1: Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol describes the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide. [3] Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaHMDS solution (1.1 equiv) dropwise, and stir the mixture at -78 °C for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the N-acylated oxazolidinone to the corresponding carboxylic acid using lithium hydroperoxide. [6][18] Materials:

  • N-acylated oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the N-acylated oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv).

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 equiv).

  • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

G cluster_0 Cleavage Pathways N-Acyl Auxiliary N-Acyl Chiral Auxiliary Carboxylic Acid Carboxylic Acid N-Acyl Auxiliary->Carboxylic Acid LiOH/H₂O₂ Alcohol Primary Alcohol N-Acyl Auxiliary->Alcohol LiAlH₄ Aldehyde Aldehyde N-Acyl Auxiliary->Aldehyde LiAlH(OEt)₃ Ketone Ketone N-Acyl Auxiliary->Ketone R'Li or R'MgBr

Caption: Divergent cleavage pathways for N-acyl chiral auxiliaries.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones have rightfully earned their place as a first-choice auxiliary for a multitude of transformations due to their high and predictable stereoselectivity, particularly in alkylation and syn-aldol reactions. However, a comprehensive understanding of the strengths and weaknesses of alternative auxiliaries, such as Oppolzer's sultams for their rigidity and access to anti-aldol products, and pseudoephedrine for its cost-effectiveness, allows for a more nuanced and powerful approach to stereoselective synthesis. By carefully considering the desired stereochemical outcome, the nature of the transformation, and the practical aspects of the synthetic route, researchers can confidently select the optimal chiral auxiliary to achieve their synthetic goals.

References

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  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Oppolzer's chiral sultam‐induced asymmetric synthesis of... ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-1-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As scientists, our responsibility extends beyond the successful execution of a synthesis or analysis; it encompasses the entire lifecycle of the chemicals we handle. The proper disposal of a reagent is not a mere logistical afterthought but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. (R)-1-Cyclopropylethanol, a valuable chiral building block, is also a flammable liquid requiring a disposal protocol grounded in a clear understanding of its chemical properties and the regulations that govern its waste stream. This guide provides a direct, field-tested methodology to ensure this compound is managed safely and responsibly from the moment it is designated as waste.

Section 1: Hazard Profile and Physicochemical Properties

Understanding the "why" behind a disposal protocol begins with the intrinsic properties of the chemical itself. This compound is classified as a Class 3 Flammable Liquid.[1][2] The primary hazard dictating its disposal is its ignitability. Its flash point is 37 °C (98.6 °F), meaning that at this temperature, it can release enough vapor to form an ignitable mixture with air.[1] Any liquid with a flash point below 60 °C (140 °F) is generally classified as a hazardous waste.[3][4]

This characteristic mandates that it be handled under regulations established by the Resource Conservation and Recovery Act (RCRA) in the United States.[5] Improper disposal, such as pouring it down a drain, can lead to fires and explosions in plumbing and sewer systems and is strictly prohibited.[5][6]

Table 1: Key Properties of this compound

Property Value Source
CAS Number 765-42-4 [1]
Molecular Formula C₅H₁₀O [2]
Molecular Weight 86.13 g/mol [1][2]
Appearance Colorless to almost colorless liquid
Flash Point 37 °C (98.6 °F) - closed cup [1]
GHS Hazard Code H226: Flammable liquid and vapor [2]

| Storage Class | 3 - Flammable liquids |[1] |

Section 2: Core Principles of Disposal: Segregation and Containment

The foundation of safe chemical waste management rests on two pillars: preventing unintended reactions and ensuring secure containment.

Chemical Segregation: A Non-Negotiable First Step

This compound waste must be segregated from incompatible materials to prevent dangerous reactions. The most critical incompatibilities to consider are:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, hydrogen peroxide). Mixing alcohols with oxidizers can generate significant heat and may lead to fire or explosion.[7][8]

  • Strong Acids and Bases: While not as violently reactive as oxidizers, mixing with strong acids or bases can catalyze decomposition or other unintended reactions.[9]

  • Aqueous Waste Streams: Do not mix flammable liquid waste with general aqueous waste. This prevents the contamination of non-hazardous waste streams and avoids dilution issues that can complicate disposal.

Waste streams should be kept separate from the point of generation.[10] Use dedicated, clearly labeled waste containers for halogenated and non-halogenated solvents, acids, bases, and oxidizers.

Containerization Protocol

The container used for waste accumulation is your primary line of defense against spills and vapor release.

  • Material Compatibility: Collect this compound waste in a chemically compatible container, such as a glass bottle or a suitable plastic or metal container.[3] Avoid using metal containers if possible to prevent static discharge, a potential ignition source; if they must be used, ensure they are properly bonded and grounded.[7]

  • Container Integrity: The container must be in good condition, free of cracks or defects, and have a tightly sealing cap.[11]

  • Headspace: Leave at least 10% of the container volume as headspace to accommodate vapor expansion with temperature changes.

  • External Condition: Keep the outside of the waste container clean and dry. Wipe up any drips immediately.[12]

Section 3: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the accumulation and disposal of this compound waste in a laboratory setting.

Operational Workflow
  • Designate a Waste Container: Select a suitable container as described in Section 2.2.

  • Apply a Hazardous Waste Label: Before adding any waste, affix a "WASTE CHEMICALS" or "HAZARDOUS WASTE" label.[3] The label must include:

    • The full chemical name: "this compound" and any other components in the waste mixture.[3] Do not use abbreviations or chemical formulas.

    • The hazard characteristics (e.g., "Flammable," "Ignitable").

    • The date accumulation begins (the date the first drop of waste is added).

  • Collect Waste: Add waste this compound to the container at or near the point of generation, such as within a chemical fume hood.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[3][11] This minimizes the release of flammable vapors.

  • Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area. This area should be:

    • Away from open flames, sparks, and heat sources.[13]

    • In a well-ventilated location, preferably within a fire-rated flammable storage cabinet.[14]

    • Segregated from incompatible chemicals.[14]

  • Arrange for Pickup: Once the container is full or you have finished generating this waste stream, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[15][16] Do not attempt to dispose of it yourself.

Disposal of Empty Containers

Even "empty" containers can pose a hazard due to residual liquid and vapor, which can create an explosive environment.[6]

  • Thorough Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[14] Add it to your flammable waste stream.

  • Deface Label: Completely remove or deface the original chemical label to prevent confusion.[14]

  • Final Disposal: After rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.[14]

Section 4: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Alert Personnel and Eliminate Ignition Sources: Immediately alert others in the area. Turn off all nearby ignition sources, including hot plates, stir plates, and any open flames.[7][10]

  • Evacuate if Necessary: For large spills (e.g., >1 liter) or spills in poorly ventilated areas, evacuate the laboratory and contact your institution's emergency response team or EH&S.[7][13]

  • Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill and prevent it from spreading or entering drains.[10][13]

  • Collect Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it in a sealable, compatible container.[17]

  • Label as Hazardous Waste: Label the container with its contents (e.g., "Vermiculite with this compound") and manage it as hazardous waste for professional disposal.[10]

  • Decontaminate the Area: Clean the spill area with soap and water once the absorbed material has been removed.

Section 5: Disposal Decision Workflow

The following diagram outlines the logical process for managing this compound from identification as a waste product to its final disposal.

G Disposal Workflow for this compound A Waste Identified: This compound B Is the container empty? A->B C Triple rinse container with a suitable solvent. B->C Yes F Select compatible, sealed waste container. B->F No D Collect rinsate as flammable hazardous waste. C->D E Deface original label. Dispose of container per institutional policy. D->E H Store in designated area, away from ignition sources and incompatibles. D->H Add to waste stream G Affix Hazardous Waste Label with full chemical name and start date. F->G G->H I Arrange for collection by licensed hazardous waste hauler (e.g., EH&S). H->I

Sources

Navigating the Handling of (R)-1-Cyclopropylethanol: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the safe and efficient handling of specialized chemical reagents is paramount. (R)-1-Cyclopropylethanol, a chiral alcohol with a unique cyclopropyl moiety, presents a specific set of handling requirements due to its chemical properties. This guide provides an in-depth, experience-driven approach to the selection and use of personal protective equipment (PPE), alongside essential logistical and disposal plans, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile of this compound

This compound is a flammable liquid and vapor, necessitating stringent control of ignition sources.[1][2] Its primary health hazards are skin and eye irritation. While specific occupational exposure limits for this compound have not been established by major regulatory bodies like OSHA or ACGIH, its structural similarity to other short-chain alcohols warrants a cautious approach to handling to minimize inhalation exposure.[3][4][5]

The flammability of this compound is a primary concern. It is classified as a Flammable Liquid, Category 3.[1] This classification underscores the importance of working in a well-ventilated area and strictly avoiding open flames, sparks, and hot surfaces.

Skin contact poses another significant risk. Short-chain alcohols can cause skin irritation primarily through defatting, a process where the alcohol dissolves the natural lipids in the stratum corneum, the outermost layer of the skin.[4] This disruption of the skin's barrier function can lead to dryness, redness, and increased susceptibility to other chemical irritants.[4][6] The mechanism involves interference with the lipids and alteration of enzyme activity that regulates skin cell shedding, leading to increased transepidermal water loss.[4]

A Multi-Faceted Approach to Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a one-size-fits-all checklist but rather a dynamic risk assessment based on the specific procedures being undertaken. The following recommendations are grounded in the known hazards of this compound and similar chemical compounds.

Eye and Face Protection: The First Line of Defense

Given the potential for splashes and eye irritation, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: For low-volume handling and transfers in a well-ventilated area, safety glasses with side shields provide a minimum level of protection.

  • Chemical Splash Goggles: When there is a higher risk of splashing, such as during transfers of larger volumes or when working in close proximity to the chemical, chemical splash goggles are essential. They provide a more complete seal around the eyes.

  • Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Hand Protection: Selecting the Appropriate Gloves
Glove MaterialRecommendation for this compoundRationale
Butyl Rubber Excellent Choice Butyl rubber gloves offer superior resistance to a wide range of chemicals, including alcohols, ketones, and esters.[7] They are an excellent choice for prolonged or immersive contact.
Nitrile Good for Splash Protection Nitrile gloves provide good resistance to some organic solvents and are a common choice for general laboratory use.[8] However, their resistance to alcohols can be limited, making them suitable for incidental splash protection rather than extended contact.[8] If nitrile gloves are used, they should be changed immediately upon contamination.
Neoprene/Natural Rubber Blends Good Alternative Some manufacturers offer gloves made from a blend of neoprene and natural rubber, which can provide good resistance to a range of chemicals, including alcohols.[9]
Latex Not Recommended While natural rubber latex can offer some chemical resistance, it is not the optimal choice for handling organic solvents and can cause allergic reactions in some individuals.

It is imperative to visually inspect gloves for any signs of degradation, such as swelling, discoloration, or brittleness, before and during use.

Body Protection: Beyond the Lab Coat

A standard cotton lab coat may not provide adequate protection against significant splashes of flammable liquids.

  • Flame-Resistant (FR) Lab Coat: For procedures involving larger quantities of this compound or a higher risk of fire, a flame-resistant lab coat is recommended.

  • Chemical-Resistant Apron: When transferring or pouring significant volumes, a chemical-resistant apron worn over a lab coat provides an additional layer of protection.

  • Full-Body Chemical Protective Clothing: In scenarios with a high risk of extensive splashing or aerosol generation, such as in a pilot plant or scale-up facility, full-body chemical protective clothing may be necessary.

Respiratory Protection: A Risk-Based Approach

The need for respiratory protection is determined by the concentration of airborne vapors and the occupational exposure limits of similar compounds. The vapor pressure of this compound is approximately 6.28 mmHg at 25°C. While there is no specific OEL for this compound, we can look to surrogates like ethanol, which has a NIOSH Recommended Exposure Limit (REL) of 1000 ppm (1900 mg/m³) as a Time-Weighted Average (TWA).[3][4]

Under normal laboratory conditions with good ventilation (e.g., in a chemical fume hood), the airborne concentration of this compound is unlikely to approach levels that would necessitate respiratory protection.

However, respiratory protection should be considered under the following circumstances:

  • Inadequate Ventilation: If work cannot be conducted in a well-ventilated area or a chemical fume hood.

  • Large Spills: In the event of a significant spill where vapor concentrations may be high.

  • High-Energy Processes: During procedures that could generate aerosols, such as sonication or vigorous mixing of large volumes.

If respiratory protection is required, a NIOSH-approved respirator with organic vapor cartridges is appropriate.

Operational and Disposal Plans: Ensuring a Safe Workflow

A comprehensive safety plan extends beyond PPE to include standard operating procedures for handling and disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]

  • Keep the container tightly closed when not in use.

  • Store in a designated flammables cabinet.

Experimental Workflow

The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection Task_Assessment Assess Task: - Volume of this compound - Potential for splashing - Ventilation Low_Volume Low Volume / Minimal Splash (e.g., weighing, small-scale reaction) Task_Assessment->Low_Volume Low Risk High_Volume High Volume / Splash Potential (e.g., transfer, purification) Task_Assessment->High_Volume Moderate Risk Spill_Response Spill or Poor Ventilation Task_Assessment->Spill_Response High Risk / Emergency PPE_Low Standard PPE: - Safety Glasses - Nitrile Gloves (splash) - Lab Coat Low_Volume->PPE_Low PPE_High Enhanced PPE: - Chemical Goggles & Face Shield - Butyl Rubber Gloves - FR Lab Coat & Apron High_Volume->PPE_High PPE_Spill Emergency PPE: - As per Enhanced PPE - Respiratory Protection  (Organic Vapor Cartridges) Spill_Response->PPE_Spill

PPE Selection Workflow for this compound
Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Eliminate all potential ignition sources.

  • Ventilate: Increase ventilation to the area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the "Emergency PPE" section of the workflow diagram.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

This compound and any materials contaminated with it should be disposed of as hazardous waste.

  • Waste Characterization: Due to its flammability (flash point below 140°F), this waste is classified as an ignitable hazardous waste.[3][7] The corresponding EPA hazardous waste code is D001 .[3][5][7]

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not pour this compound down the drain.

By adhering to these comprehensive safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to innovation and discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.